Technical Documentation Center

6-Oxononanoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Oxononanoic acid
  • CAS: 4144-58-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 6-Oxononanoic Acid

Executive Summary & Chemical Identity[1][2][3][4] 6-Oxononanoic acid (CAS: 4144-58-5) is a medium-chain keto fatty acid characterized by a carboxylic acid terminus and a ketone functionality at the C-6 position. While le...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3][4]

6-Oxononanoic acid (CAS: 4144-58-5) is a medium-chain keto fatty acid characterized by a carboxylic acid terminus and a ketone functionality at the C-6 position. While less ubiquitous than its terminal isomer (9-oxononanoic acid), 6-oxononanoic acid serves as a critical intermediate in the oxidative metabolism of alkylbenzenes and specific unsaturated fatty acids. Its bifunctional nature—possessing both an acidic proton donor and an electrophilic carbonyl—makes it a valuable synthon in organic synthesis and a specific biomarker in microbial degradation pathways.[1]

This guide provides a definitive physicochemical profile and a validated analytical workflow for its detection and quantification, addressing the specific challenges of keto-acid stability and derivatization.[1]

Chemical Identifiers
ParameterDetail
IUPAC Name 6-Oxononanoic acid
Common Synonyms 6-Ketononanoic acid; 6-Oxo-nonanoic acid
CAS Registry Number 4144-58-5
Molecular Formula C₉H₁₆O₃
SMILES CCCC(=O)CCCCC(=O)O
InChI Key NTQPWIWDPJRIPQ-UHFFFAOYSA-N

Physicochemical Properties Profile

The following data aggregates experimental values and high-confidence computational models. Understanding these parameters is essential for designing extraction protocols and formulation strategies.

Table 1: Physical & Thermodynamic Parameters
PropertyValueSource/MethodImplications for Handling
Molecular Weight 172.22 g/mol CalculatedMass spectrometry target ion selection.
Physical State Low-melting solid or viscous liquidExp.[1] (LipidBank)Requires gentle heating for homogenous sampling.[1]
Melting Point ~43 °CExp.[1][2] (LipidBank)Solid at storage temp; liquid at physiological temp.[1]
Boiling Point 140–142 °C @ 1 mmHgExp.[1][2]Vacuum distillation is required for purification to avoid decomposition.[1]
Density 1.0 ± 0.1 g/cm³PredictedSimilar to water; phase separation requires salting out or chlorinated solvents.[1]
Refractive Index 1.450Predicted-
Table 2: Chemical & Solution Properties
PropertyValueContext
pKa (Acid) 4.75 ± 0.10Typical for aliphatic carboxyls. At pH 7.4, it exists primarily as the carboxylate anion (6-oxononanoate).[1]
LogP (Octanol/Water) 0.9 – 1.63Moderately lipophilic.[1] It will partition into organic solvents (DCM, Ethyl Acetate) from acidic aqueous phases (pH < 3).[1]
Polar Surface Area 54.4 ŲIndicates good membrane permeability; potential for passive transport.[1]
Solubility Water: Low (<1 g/L) Organic: HighSoluble in ethanol, DMSO, chloroform.[1] Sparingly soluble in cold water; solubility increases significantly at pH > 5.[1]

Structural Analysis & Reactivity[1]

6-Oxononanoic acid contains two distinct reactive centers separated by a four-carbon methylene spacer. This separation prevents the immediate thermal decarboxylation often seen in


-keto acids, rendering 6-oxononanoic acid relatively stable under standard laboratory conditions.
Functional Group Interplay
  • Carboxylic Acid (C1): Acts as the primary ionization center.[1] Derivatization (esterification) is required for gas chromatography to prevent peak tailing and adsorption.[1]

  • Ketone (C6): Susceptible to nucleophilic attack (e.g., by hydroxylamine or hydrazine).[1] In metabolic studies, this position is often the site of enzymatic reduction to the corresponding hydroxy acid.[1]

Visualization: Structural Connectivity

The following diagram illustrates the carbon backbone numbering and functional group separation.

G Figure 1: Functional Connectivity of 6-Oxononanoic Acid C1 C1: Carboxyl Group (Acidic Center) Spacer C2-C5: Methylene Spacer (Hydrophobic Chain) C1->Spacer Stable Bond C6 C6: Ketone Group (Electrophilic Center) Spacer->C6 Prevents Decarboxylation Tail C7-C9: Propyl Tail (Lipophilic End) C6->Tail

[4]

Analytical Methodologies

Accurate quantification requires addressing the compound's polarity and potential for keto-enol tautomerism.[1] The following protocol is validated for biological matrices (plasma/urine) or synthetic reaction mixtures.

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Challenge: Direct injection leads to thermal degradation and poor peak shape due to hydrogen bonding. Solution: Double derivatization targeting both the carboxyl and ketone groups.[1]

Step-by-Step Protocol:
  • Extraction:

    • Acidify sample to pH 2.0 with 1M HCl to protonate the carboxylate.[1]

    • Extract 3x with Ethyl Acetate.[1] Combine organic layers and dry over anhydrous Na₂SO₄.

  • Derivatization (Oximation + Silylation):

    • Step 1 (Ketone protection):[1] Resuspend residue in 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL).[1] Incubate at 60°C for 1 hour. This forms the methoxime derivative, stabilizing the ketone.[1]

    • Step 2 (Silylation): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins.

  • Analysis:

    • Inject 1 µL into GC-MS (Splitless).

    • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

    • Target Ions: Look for the molecular ion of the di-derivative (M+•) and characteristic fragment ions [M-15]⁺ (loss of methyl) and [M-31]⁺ (loss of methoxy).[1]

Method B: LC-MS/MS (Targeted Quantitation)

Preferred for: High-throughput biological screening.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (favors [M-H]⁻ ion at m/z 171.1).[1]

  • Transitions: 171.1 → 127.1 (Decarboxylation/Loss of CO₂) and 171.1 → 83.1.[1]

Visualization: Analytical Workflow

Analysis Figure 2: GC-MS Derivatization Workflow for Keto-Acids Sample Biological Sample (pH 7.4) Acidification Acidify to pH 2.0 (Protonation) Sample->Acidification Prepare Extraction LLE with Ethyl Acetate Acidification->Extraction Partitioning Deriv1 Step 1: Methoxyamine/Pyridine (Forms Methoxime at C6) Extraction->Deriv1 Dry & React Deriv2 Step 2: MSTFA/TMCS (Forms TMS Ester at C1) Deriv1->Deriv2 Sequential GCMS GC-MS Analysis (Quantification) Deriv2->GCMS Inject

Synthesis & Impurity Profiling[1]

For researchers synthesizing 6-oxononanoic acid or using it as a standard, awareness of synthetic routes helps in identifying impurities.

Primary Synthetic Routes[1]
  • Organometallic Coupling (High Purity): Reaction of glutaric anhydride with butyl-zinc or butyl-magnesium reagents, followed by controlled hydrolysis.[1]

    • Major Impurity: 5-oxooctanoic acid (from starting material variance) or dialkylated byproducts.[1]

  • Oxidative Cleavage: Ozonolysis of specific unsaturated fatty acids (e.g., positional isomers of C18 acids).[1]

    • Major Impurity: 9-oxononanoic acid (from oleic acid cleavage) or dicarboxylic acids (azelaic acid) from over-oxidation.[1]

Stability & Handling[1][2][7][8]
  • Storage: Store at -20°C under argon. The ketone group is susceptible to slow oxidation to the ester (Baeyer-Villiger type) if exposed to peroxides, or reduction if exposed to reducing agents.[1]

  • Hygroscopicity: The acid functionality can absorb moisture; store in a desiccator.[1]

References

  • PubChem. (n.d.).[1][3] 6-Oxononanoic acid (Compound).[1][4][5][2][3][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • LipidBank. (n.d.).[1] Fatty Acid Database: 6-Oxononanoic acid. LipidBank - The official database of Japanese Conference on the Biochemistry of Lipids.[1] Retrieved October 26, 2025, from [Link][1]

  • ChemSrc. (2025).[1] 4-Oxononanoic acid (Isomer comparison data). Retrieved October 26, 2025, from [Link][1]

  • Jigami, Y., et al. (1975).[1] Microbial oxidation of alkylbenzenes. (Contextual reference for metabolic pathway identification).

  • Royal Society of Chemistry. (2025).[1] Glass transition temperature predictions of atmospheric organic aerosols. (Contextual data on keto-acid thermal properties). Retrieved from [Link][1]

Sources

Exploratory

The Dual-Origin Signaling of Oxo-Fatty Acids: From Gut Metabolites to Inflammatory Mediators

Topic: Biological Significance of Oxo-Fatty Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1] [1] Executive Summary Oxo-fatty acids (oxo-FAs) are a dist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Significance of Oxo-Fatty Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

[1]

Executive Summary

Oxo-fatty acids (oxo-FAs) are a distinct class of oxidized lipids characterized by a ketone or aldehyde group within the carbon chain.[1] Unlike simple hydroperoxides, which are often transient markers of oxidative stress, oxo-FAs function as stable, potent biological signaling molecules.[1]

This guide bifurcates the biological significance of oxo-FAs into two critical domains:

  • Host-Derived Inflammatory Mediators: Specifically 5-oxo-ETE, a potent eosinophil chemoattractant driving allergic asthma.[1]

  • Microbiome-Derived Metabolic Regulators: Specifically keto-derivatives of linoleic acid (e.g., KetoA) produced by gut bacteria, which regulate host metabolism via PPAR

    
     and TRPV1.[1]
    

The Microbiome Frontier: Gut-Derived Oxo-FAs

Recent lipidomics advances have identified the gut microbiota as a "bio-hydrogenation reactor," converting dietary polyunsaturated fatty acids (PUFAs) into bioactive oxo-FAs.[1]

Biosynthesis: The HYA-KetoA Pathway

Certain lactic acid bacteria, particularly Lactobacillus plantarum, possess a unique enzymatic machinery to process Linoleic Acid (LA). This pathway protects the bacteria from PUFA toxicity but yields metabolites with profound effects on the host.

  • Step 1 (Hydration): Linoleic Acid is converted to HYA (10-hydroxy-cis-12-octadecenoic acid) by myosin-cross-reactive antigen (MCRA), a fatty acid hydratase.[1][2]

  • Step 2 (Oxidation): HYA is oxidized to KetoA (10-oxo-cis-12-octadecenoic acid) by a dehydrogenase.[1]

  • Step 3 (Isomerization): KetoA can be further processed to KetoC (10-oxo-trans-11-octadecenoic acid).[1]

Mechanism of Action: Metabolic Reprogramming

Unlike pro-inflammatory host lipids, these microbial oxo-FAs often exert protective metabolic effects.[1]

MetabolitePrimary TargetDownstream EffectClinical Relevance
KetoA TRPV1 Increases energy expenditure; enhances UCP1 expression in adipose tissue.[1]Anti-obesity; Thermogenesis
KetoA PPAR

Acts as a natural ligand; promotes adipocyte differentiation and adiponectin production.Insulin Sensitivity; T2D
HYA GPR40 / GPR120 Stimulates GLP-1 secretion from intestinal L-cells.[1]Glucose Homeostasis
Visualization: Microbial Biosynthesis & Host Signaling

G LA Linoleic Acid (Dietary) Lacto Lactobacillus plantarum (Gut Lumen) LA->Lacto Uptake HYA HYA (10-hydroxy-cis-12) Lacto->HYA Hydratase (MCRA) KetoA KetoA (10-oxo-cis-12) HYA->KetoA Dehydrogenase TRPV1 TRPV1 (Adipose/Nerve) KetoA->TRPV1 Activation PPARg PPARγ (Nuclear Receptor) KetoA->PPARg Agonism Thermogenesis Thermogenesis (UCP1 Upregulation) TRPV1->Thermogenesis Insulin Insulin Sensitivity (Adiponectin) PPARg->Insulin

Caption: Pathway illustrating the bacterial conversion of dietary Linoleic Acid into KetoA, which subsequently activates host metabolic receptors.[1]

The Inflammatory Axis: Host-Derived 5-Oxo-ETE

While gut oxo-FAs are often metabolic allies, host-derived 5-oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) is a potent driver of inflammation.[1]

Biochemistry of Formation

5-oxo-ETE is not a direct product of lipoxygenase (LOX) alone but requires a secondary oxidation step.[1]

  • Precursor: Arachidonic Acid is converted to 5-HETE by 5-LOX.[1][3]

  • Activation: 5-HETE is oxidized to 5-oxo-ETE by the microsomal enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) .[1][3][4]

    • Critical Factor:[1] This reaction is NADP+-dependent.[1][4][5] Oxidative stress (high NADP+/NADPH ratio) dramatically accelerates 5-oxo-ETE production, linking cellular stress to inflammation.[1]

The OXER1 Receptor Pathway

5-oxo-ETE acts exclusively through the OXER1 (GPR170) receptor, a G


-coupled GPCR.[1]
  • Potency: It is the most potent human eosinophil chemoattractant known, exceeding LTB4 and PAF in this specific cell type.

  • Signaling Cascade:

    • 
       subunit release 
      
      
      
      PLC activation
      
      
      IP3
      
      
      Intracellular
      
      
      spike.
    • Simultaneous MAPK/ERK phosphorylation

      
       Survival and degranulation signals.
      
Visualization: 5-oxo-ETE Signaling

Inflammation AA Arachidonic Acid HETE 5-HETE AA->HETE 5-LOX OxStress Oxidative Stress (High NADP+) OxoETE 5-oxo-ETE OxStress->OxoETE Cofactor Supply HETE->OxoETE 5-HEDH OXER1 OXER1 (GPR170) Gi-coupled OxoETE->OXER1 Ligand Binding Calcium Ca2+ Mobilization OXER1->Calcium Actin Actin Polymerization OXER1->Actin Chemotaxis Eosinophil Infiltration (Asthma Pathogenesis) Calcium->Chemotaxis Actin->Chemotaxis

Caption: The NADP+-dependent synthesis of 5-oxo-ETE and its downstream activation of eosinophilic chemotaxis via OXER1.[1][3][4][5]

Technical Workflow: Analytical Quantification

Quantifying oxo-FAs requires rigorous handling due to their stability relative to hydroperoxides but potential for isomerization.[1]

Protocol: Targeted LC-MS/MS for Oxo-FAs

Objective: Simultaneous quantification of 5-oxo-ETE, KetoA, and KODE species in plasma or tissue.[1]

Step 1: Sample Preparation & Extraction

  • Acidification: Adjust sample pH to 3.0 using 1M acetic acid. Why? This protonates the carboxyl group (

    
    ), increasing hydrophobicity and ensuring retention on the SPE column.
    
  • Internal Standards: Spike with deuterated standards (e.g., 5-oxo-ETE-d7) before extraction to account for recovery losses.

  • Solid Phase Extraction (SPE): Use C18 or HLB cartridges. Wash with 15% methanol (removes salts/proteins); elute with methyl formate or 100% methanol.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.02% Acetic Acid.[6]

    • B: Acetonitrile/Methanol (80:20) + 0.02% Acetic Acid.[6]

  • Gradient: Linear gradient from 30% B to 98% B over 12 minutes. Note: Chiral columns (e.g., Chiralpak) are required if distinguishing enzymatic enantiomers.

Step 3: Mass Spectrometry (MRM Mode) Operate in Negative Electrospray Ionization (ESI-) mode. Oxo-FAs ionize well as


.[1]
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
5-oxo-ETE 317.2203.1-22
10-oxo-cis-12-ODA (KetoA) 295.2197.1-24
9-KODE 293.2171.1-26
13-KODE 293.2113.1-26
Visualization: Analytical Logic

Workflow Sample Biological Matrix (Plasma/Tissue) Acid Acidification (pH 3.0) Sample->Acid SPE SPE Extraction (C18/HLB) Acid->SPE LC RP-HPLC (Gradient Elution) SPE->LC MS QqQ MS/MS (MRM Mode) LC->MS Quant Quantification (Isotope Dilution) MS->Quant

Caption: Standardized workflow for the extraction and quantification of oxo-fatty acids using Liquid Chromatography-Tandem Mass Spectrometry.

Therapeutic Implications

Drug Development Targets
  • OXER1 Antagonists: Developing small molecule antagonists for OXER1 is a high-priority target for severe, non-atopic asthma and eosinophilic esophagitis.[1] Blocking 5-oxo-ETE signaling prevents eosinophil migration without compromising general immune defense.[1]

  • Postbiotics (KetoA Analogs): "Drugging the microbiome" involves delivering KetoA or stable analogs to activate intestinal PPAR

    
     and TRPV1, offering a non-systemic approach to treating metabolic syndrome and reinforcing the gut barrier.
    
Biomarker Utility[1]
  • Oxidative Stress Index: The ratio of 9-KODE/Linoleic Acid serves as a robust in vivo marker of lipid peroxidation, often more stable than F2-isoprostanes.[1]

  • Gut Dysbiosis: Low fecal levels of HYA/KetoA correlate with Inflammatory Bowel Disease (IBD), suggesting their potential as diagnostic biomarkers for functional gut microbiome capacity.

References

  • Powell, W. S., & Rokach, J. (2013).[3] The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[1][3][4][5] Progress in Lipid Research. [Link]

  • Kishino, S., et al. (2013).[7] Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition.[7][8] Proceedings of the National Academy of Sciences. [Link]

  • Kim, M., et al. (2017).[7] 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1.[1][9][7] The FASEB Journal. [Link]

  • Goto, T., et al. (2015).[10] 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis.[1][10] Biochemical and Biophysical Research Communications. [Link]

  • Lipid MAPS Consortium. (2025). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry.[1] Lipid MAPS Protocols. [Link]

Sources

Foundational

"6-Oxononanoic acid as a metabolic intermediate"

Executive Summary 6-Oxononanoic acid (CAS: 4144-58-5), also known as 6-ketopelargonic acid, is a medium-chain keto-fatty acid that serves as a critical diagnostic intermediate in the microbial catabolism of alkylbenzenes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Oxononanoic acid (CAS: 4144-58-5), also known as 6-ketopelargonic acid, is a medium-chain keto-fatty acid that serves as a critical diagnostic intermediate in the microbial catabolism of alkylbenzenes. Unlike its isomer 9-oxononanoic acid—a well-known lipid peroxidation marker—6-oxononanoic acid is primarily generated through the meta-cleavage pathway of aromatic hydrocarbons by soil bacteria such as Pseudomonas species. Its detection is increasingly relevant in environmental metabolomics, serving as a biomarker for the bioremediation of n-propylbenzene and related xenobiotics. This guide delineates the metabolic pathways, synthesis protocols, and analytical validation methods required for studying this compound.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Before establishing metabolic models, researchers must verify the structural identity of the target analyte. 6-Oxononanoic acid is characterized by a ketone group at the C6 position, distinguishing it from common biological fatty acid oxidation products.

PropertySpecification
IUPAC Name 6-Oxononanoic acid
Synonyms 6-Ketopelargonic acid; 6-Oxo-nonanoic acid
CAS Number 4144-58-5
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
Monoisotopic Mass 172.1099 Da
pKa (Predicted) ~4.8 (Carboxylic acid)
LogP (Predicted) 1.2 – 1.5
Solubility Soluble in methanol, chloroform, DMSO; sparingly soluble in water.[2][3]

Biological Origins: The Meta-Cleavage Pathway

The primary biological source of 6-oxononanoic acid is the oxidative degradation of n-propylbenzene by Gram-negative bacteria. This process is a classic example of the meta-cleavage pathway, where the aromatic ring is opened adjacent to a hydroxyl group, preserving the alkyl side chain which is subsequently oxidized.

Mechanistic Pathway[1]
  • Initial Oxidation: The bacterial dioxygenase system oxidizes n-propylbenzene to 3-n-propylcatechol .[1]

  • Ring Fission: A catechol 2,3-dioxygenase catalyzes the meta-cleavage of the aromatic ring, incorporating molecular oxygen to form 2-hydroxy-6-oxononanoic acid (a yellow ring-fission product).

  • Hydrolase Action: A specific hydrolase cleaves the fission product.[1] While standard hydrolysis yields formate and a linear keto-acid, the accumulation of 6-oxononanoic acid suggests a reductive stabilization or specific hydrolase activity that retains the C9 skeleton.

Visualization of the Pathway

The following diagram illustrates the transformation from alkylbenzene to the keto-acid intermediate.

G Propylbenzene n-Propylbenzene (C9H12) Catechol 3-n-Propylcatechol (Dihydroxylated) Propylbenzene->Catechol Dioxygenase (+O2) RingFission 2-Hydroxy-6-oxononanoic acid (Meta-Cleavage Product) Catechol->RingFission Catechol 2,3-dioxygenase (Meta-Cleavage) Oxononanoic 6-Oxononanoic Acid (Stable Metabolite) RingFission->Oxononanoic Hydrolase/Reductase (-Formate/CO2 equivalent) BetaOx Beta-Oxidation (Further Degradation) Oxononanoic->BetaOx Acyl-CoA Synthetase

Figure 1: The metabolic flux from n-propylbenzene to 6-oxononanoic acid via the meta-cleavage pathway in Pseudomonas sp.[2][4][5][6][7]

Chemical Synthesis Protocol

For metabolic tracking or quantification standards, commercial availability of 6-oxononanoic acid is often limited. The following protocol outlines a robust laboratory synthesis using Friedel-Crafts acylation principles adapted for aliphatic chains, or a Grignard-based approach using adipic acid derivatives.

Recommended Route: Grignard Addition to Adipic Derivative

This method ensures regioselectivity at the C6 position.[1]

Reagents:

  • Monomethyl adipoyl chloride (C7H11ClO3)[1]

  • Propylmagnesium bromide (2.0 M in diethyl ether)[1]

  • Cuprous chloride (CuCl) catalyst[1]

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Preparation: In a flame-dried 3-neck flask under argon, dissolve monomethyl adipoyl chloride (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[1]

  • Coupling: Add Cuprous chloride (5 mol%) to the solution. Slowly add Propylmagnesium bromide (11 mmol) dropwise over 30 minutes. The low temperature prevents attack on the ester group.[1]

  • Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quenching: Quench with saturated ammonium chloride solution. Extract with ethyl acetate (3x).[1]

  • Hydrolysis: The resulting intermediate is methyl 6-oxononanoate.[1] Dissolve in methanol/water (1:1) and treat with LiOH (2 eq) at room temperature for 4 hours to hydrolyze the methyl ester.

  • Purification: Acidify to pH 2 with 1M HCl. Extract with dichloromethane.[1] Purify via silica gel chromatography (Hexane:EtOAc gradient) to yield 6-oxononanoic acid.[1]

Analytical Methodologies

Accurate quantification requires separating 6-oxononanoic acid from its isomers (e.g., 9-oxononanoic acid).

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection of keto-acids leads to peak tailing. Derivatization is mandatory.[1]

  • Derivatization: Methylation using BF3-Methanol (14% w/v) at 60°C for 30 mins.

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).[1]

  • Carrier Gas: Helium at 1 mL/min.

  • Temp Program: 60°C (1 min) → 10°C/min → 280°C.

  • Diagnostic Ions (Methyl Ester):

    • m/z 186 (Molecular Ion, weak)[1]

    • m/z 155 (Loss of -OCH3)

    • m/z 143 (McLafferty rearrangement fragment characteristic of the keto position).[1] Note: The position of the ketone significantly shifts the McLafferty ion mass compared to isomers.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For biological fluids where derivatization is impractical.[1]

  • Mode: Negative Ion Electrospray (ESI-).[1]

  • Precursor Ion: [M-H]⁻ = 171.1 m/z.[1]

  • Transitions (MRM):

    • 171.1 → 127.1 (Loss of CO2)[1]

    • 171.1 → 58.1 (Alkyl chain fragmentation)[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

Applications in Drug Development & Toxicology[1]

Bioremediation Biomarker

In environmental toxicology, the presence of 6-oxononanoic acid in groundwater or soil samples indicates active microbial degradation of propylbenzene contaminants. It serves as a "signature metabolite" confirming the activity of the meta-cleavage pathway.[1]

Metabolomics of Xenobiotics

Drug candidates containing alkylbenzene moieties may generate 6-oxononanoic acid as a downstream metabolite.[1] Screening for this compound in hepatocyte assays can reveal susceptibility to ring-opening oxidation, a potential clearance mechanism that differs from standard P450 hydroxylation.

References

  • Jigami, Y., et al. (1975).[1] "Microbial oxidation of isobutylbenzene and n-propylbenzene." Agricultural and Biological Chemistry.

  • PubChem Database. (2023).[1] "6-Oxononanoic acid - Compound Summary." National Center for Biotechnology Information.[1]

  • Agerbirk, N. & Olsen, C.E. (2012).[1][3][7][8] "Glucosinolate structures in evolution." Phytochemistry. (Contextual reference for keto-acid artifacts in plant extraction).

  • Smith, M.R.[1] & Ratledge, C. (1989).[1] "Catabolism of alkylbenzenes by Pseudomonas sp." Applied Microbiology and Biotechnology.

Sources

Exploratory

An In-depth Technical Guide to the Enzymatic Formation of Oxononanoic Acids

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Oxononanoic Acids Oxononanoic acids, a class of oxidized fatty acids, are gaining increasing attention in the scientific c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Oxononanoic Acids

Oxononanoic acids, a class of oxidized fatty acids, are gaining increasing attention in the scientific community for their diverse biological activities and potential as precursors for biopolymer synthesis.[1] This guide provides a comprehensive technical overview of the enzymatic pathways for the formation of these valuable molecules, with a primary focus on the well-documented biosynthesis of 9-oxononanoic acid via the lipoxygenase pathway. Additionally, an alternative enzymatic route for the synthesis of 6-oxononanoic acid will be explored. Understanding these enzymatic cascades is crucial for developing novel biocatalytic processes for the sustainable production of oxo-acids and for elucidating their roles in various physiological and pathological processes.[2]

It is important to clarify a point of nomenclature. While the topic specifies "6-Oxononanoic acid," the predominant and most extensively characterized enzymatic pathway involving lipoxygenase and hydroperoxide lyase leads to the formation of 9-oxononanoic acid . Another distinct enzymatic route can produce 6-oxononanoic acid (also known as 6-oxohexanoic acid) from a different precursor. This guide will address both pathways to provide a comprehensive understanding of the enzymatic synthesis of these related oxo-acids.

The Lipoxygenase-Hydroperoxide Lyase Pathway for 9-Oxononanoic Acid Formation

The primary and most studied enzymatic route for the production of 9-oxononanoic acid is a two-step cascade reaction initiated from the polyunsaturated fatty acid, linoleic acid.[1] This pathway is a branch of the broader oxylipin pathway, which generates a wide array of signaling molecules in plants and animals.[3][4]

Mechanism of the Two-Step Enzymatic Cascade

The conversion of linoleic acid to 9-oxononanoic acid is a sophisticated enzymatic process that leverages the catalytic prowess of two key enzymes: 9S-lipoxygenase (9S-LOX) and hydroperoxide lyase (HPL).[1]

  • Step 1: Dioxygenation by 9S-Lipoxygenase (9S-LOX) The process begins with the highly specific oxygenation of linoleic acid by 9S-lipoxygenase.[5][6] This enzyme abstracts a hydrogen atom from the C-11 position of linoleic acid, leading to the formation of a fatty acid radical. Molecular oxygen then adds to the C-9 position, followed by reduction to yield (9S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE).[5][6] This initial step is critical as it introduces the oxygen functionality and sets the stage for the subsequent cleavage reaction.

  • Step 2: Cleavage by Hydroperoxide Lyase (HPL) The 9S-HPODE intermediate is then acted upon by a specific hydroperoxide lyase.[7][8] HPL catalyzes the cleavage of the C-C bond between C-9 and C-10 of the hydroperoxide.[8] This reaction results in the formation of two products: 9-oxononanoic acid and a C9-aldehyde, (Z)-3-nonenal.[1] The HPL-catalyzed reaction is a key step in the plant's defense mechanism, generating volatile aldehydes with antimicrobial properties.[7]

Enzymatic_Pathway_9_Oxononanoic_Acid cluster_step1 Step 1: 9S-Lipoxygenase Action cluster_step2 Step 2: Hydroperoxide Lyase Cleavage Linoleic_Acid Linoleic Acid 9_HPODE (9S)-Hydroperoxyoctadecadienoic Acid (9S-HPODE) Linoleic_Acid->9_HPODE + O2 9S_LOX 9S-Lipoxygenase (e.g., from Solanum tuberosum) 9S_LOX->9_HPODE 9_Oxononanoic_Acid 9-Oxononanoic Acid 9_HPODE->9_Oxononanoic_Acid Nonenal (Z)-3-Nonenal 9_HPODE->Nonenal HPL Hydroperoxide Lyase (e.g., from Cucumis melo) HPL->9_Oxononanoic_Acid HPL->Nonenal

Figure 1: Enzymatic cascade for the formation of 9-Oxononanoic Acid.

Key Enzymes and Substrates

The efficiency and specificity of this pathway are dictated by the choice of enzymes and the purity of the substrate.

ComponentDescriptionSource Examples
Substrate Linoleic Acid (C18:2)Plant oils such as safflower, sunflower, and soybean oil.[5]
Enzyme 1 9S-Lipoxygenase (9S-LOX)Solanum tuberosum (potato) is a well-documented source.[1]
Enzyme 2 Hydroperoxide Lyase (HPL)Cucumis melo (melon) and other plants are known to possess HPL activity.[1]

Alternative Enzymatic Pathway: Formation of 6-Oxononanoic Acid

An alternative and distinct enzymatic route exists for the synthesis of 6-oxononanoic acid (also referred to as 6-oxohexanoic acid). This pathway utilizes a different starting material and a single key enzyme.

Mechanism of ω-Amino Group Oxidation

This method involves the direct oxidation of the ω-amino group of 6-aminohexanoic acid. The reaction is catalyzed by an ω-amino group-oxidizing enzyme (ω-AOX).[9] This enzyme facilitates the conversion of the terminal amino group into an aldehyde, which in the aqueous environment exists in equilibrium with the corresponding oxo-acid. The reaction also produces hydrogen peroxide as a byproduct, which is typically removed by the addition of catalase to prevent enzyme inactivation and unwanted side reactions.[9]

Enzymatic_Pathway_6_Oxononanoic_Acid 6_Aminohexanoic_Acid 6-Aminohexanoic Acid 6_Oxononanoic_Acid 6-Oxononanoic Acid 6_Aminohexanoic_Acid->6_Oxononanoic_Acid + O2, + H2O omega_AOX ω-Amino Group-Oxidizing Enzyme (e.g., from Phialemonium sp.) omega_AOX->6_Oxononanoic_Acid H2O2 H2O2 6_Oxononanoic_Acid->H2O2 Byproduct

Figure 2: Enzymatic formation of 6-Oxononanoic Acid.

Experimental Protocols

The following sections provide detailed methodologies for the enzymatic synthesis and analysis of oxononanoic acids. These protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Enzymatic Synthesis of 9-Oxononanoic Acid: A One-Pot, Two-Step Protocol

This protocol is adapted from established methods for the bioconversion of linoleic acid to 9-oxononanoic acid.[1]

Materials:

  • Linoleic acid

  • 9S-Lipoxygenase (e.g., from Solanum tuberosum)

  • 9/13-Hydroperoxide lyase (e.g., from Cucumis melo)

  • Borate buffer (50 mM, pH 9.0)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

Protocol:

  • Substrate Preparation:

    • Prepare a stock solution of linoleic acid (e.g., 100 mM) in ethanol.

    • For the reaction, create an emulsion of linoleic acid in the borate buffer. The final concentration of linoleic acid should be in the range of 10-50 mM. Vigorous stirring or sonication can aid in forming a stable emulsion. The slightly alkaline pH of the buffer helps to deprotonate the carboxylic acid group of linoleic acid, increasing its solubility and availability to the enzyme.

  • Enzymatic Reaction:

    • To the linoleic acid emulsion, add the 9S-lipoxygenase to a final concentration of approximately 1 mg/mL.[10]

    • Incubate the reaction mixture at room temperature (around 25°C) with constant stirring for 1-2 hours to allow for the complete conversion of linoleic acid to 9S-HPODE.

    • Following the first step, add the hydroperoxide lyase to the reaction mixture.

    • Continue the incubation with stirring for an additional 2-4 hours.

  • Reaction Termination and Product Extraction:

    • Acidify the reaction mixture to a pH of 3-4 using 1 M HCl. This step protonates the carboxylic acid group of 9-oxononanoic acid, making it more soluble in organic solvents.

    • Extract the product with an equal volume of ethyl acetate. Repeat the extraction twice to ensure complete recovery.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

Experimental_Workflow_9_Oxononanoic_Acid cluster_synthesis Synthesis cluster_extraction Extraction cluster_analysis Analysis Prepare_Substrate 1. Prepare Linoleic Acid Emulsion Add_LOX 2. Add 9S-Lipoxygenase Prepare_Substrate->Add_LOX Incubate_1 3. Incubate (1-2h) Add_LOX->Incubate_1 Add_HPL 4. Add Hydroperoxide Lyase Incubate_1->Add_HPL Incubate_2 5. Incubate (2-4h) Add_HPL->Incubate_2 Acidify 6. Acidify to pH 3-4 Incubate_2->Acidify Extract 7. Extract with Ethyl Acetate (2x) Acidify->Extract Dry 8. Dry Organic Phase Extract->Dry Evaporate 9. Evaporate Solvent Dry->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC 11. HPLC Analysis Reconstitute->HPLC

Figure 3: Experimental workflow for the synthesis and analysis of 9-Oxononanoic Acid.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of the synthesized oxononanoic acid is essential. HPLC is a robust and widely used technique for this purpose.[11][12]

Instrumentation and Parameters:

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good separation of fatty acids and their derivatives based on hydrophobicity.[11]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure the analyte is in its protonated form, leading to better peak shape.[12]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the column.[12]
Gradient Linear gradient from 30% to 90% B over 20 minutesAllows for the efficient separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.[11]
Injection Volume 10 µLA typical injection volume for analytical runs.[11]
Column Temperature 30 °CMaintains a stable and reproducible chromatographic environment.[11]
Detection UV at 210 nm or Mass Spectrometry (MS)The carboxyl group provides some UV absorbance. For higher sensitivity and specificity, coupling to a mass spectrometer is recommended.[13][14]

Sample Preparation for HPLC:

  • Redissolve the dried crude product in a known volume of the initial mobile phase composition (e.g., 70% A, 30% B).

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

Data Interpretation and Validation

  • Peak Identification: The retention time of the analyte peak should be compared to that of a pure standard of 9-oxononanoic acid or 6-oxononanoic acid. For unequivocal identification, especially in complex matrices, LC-MS is the preferred method, as it provides mass-to-charge ratio information in addition to retention time.[14]

  • Quantification: A calibration curve should be generated using a series of known concentrations of the pure standard. The concentration of the synthesized product can then be determined by interpolating its peak area on the calibration curve.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure reliable and reproducible results.[11]

Conclusion

The enzymatic formation of oxononanoic acids represents a powerful and sustainable alternative to traditional chemical synthesis. The lipoxygenase-hydroperoxide lyase cascade provides an efficient route to 9-oxononanoic acid from renewable resources like linoleic acid. Concurrently, the use of ω-amino group-oxidizing enzymes opens up a direct pathway to 6-oxononanoic acid. A thorough understanding of these enzymatic pathways, coupled with robust experimental and analytical protocols, is paramount for researchers and drug development professionals seeking to harness the potential of these bioactive molecules. The methodologies and insights provided in this guide serve as a foundational resource for the successful synthesis, purification, and quantification of oxononanoic acids, paving the way for future innovations in biocatalysis and pharmaceutical research.

References

  • Andreou, A., & Feussner, I. (2009). Lipoxygenases Structure and reaction mechanism. Phytochemistry, 70(13-14), 1504–1510.
  • Brash, A.R. (1999). Lipoxygenases: Occurrence, Functions, Catalysis, and Acquisition of Substrate. Journal of Biological Chemistry, 274(34), 23679–23682.
  • Mita, G., Quarta, A., Fasano, P., & Santino, A. (2005). Molecular cloning and characterization of an almond 9-hydroperoxide lyase, a new CYP74 targeted to lipid bodies. Journal of Experimental Botany, 56(420), 2679-2688.
  • Kato, Y., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.
  • Grechkin, A. N., & Hamberg, M. (1997). On the mechanism of biosynthesis of divinyl ether oxylipins by enzyme from garlic bulbs. Biochemical Journal, 323(Pt 1), 137–142.
  • Nozaki, Y., et al. (2018). Hydroperoxide lyases (CYP74C and CYP74B) catalyze the homolytic isomerization of fatty acid hydroperoxides into hemiacetals.
  • Vick, B. A., & Zimmerman, D. C. (1976). The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase. Biochemical Journal, 159(2), 405–408.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 4-Oxononanoic Acid.
  • Otte, O., et al. (2013). Synthesis of 9-Oxononanoic Acid, a Precursor for Biopolymers. ChemSusChem, 6(11), 2149–2156.
  • Matsui, K. (2006). Green leaf volatiles: hydroperoxide lyase pathway of oxylipin metabolism. Current opinion in plant biology, 9(3), 274-280.
  • SIELC Technologies. (n.d.). Separation of 6-(Dioctadecylamino)-6-oxohexanoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Yeast Metabolome Database. (n.d.). Fatty acid biosynthesis. Retrieved from [Link]

  • Guo, X., et al. (2022). Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example. Biotechnology for Biofuels and Bioproducts, 15(1), 80.
  • Lee, J. H., et al. (2015). Optimization of Large Scale Preparation of 13-(S)-Hydroperoxy-9Z, 11E-Octadecadienoic Acid Using Soybean Lipoxygenase. Application to the Chemoenzymatic Synthesis of (+)-Coriolic acid. Journal of the Korean Chemical Society, 59(3), 211-216.
  • Mashima, R., & Okuyama, T. (2015). The role of lipoxygenases in pathophysiology; new insights and future perspectives. Redox biology, 6, 297–310.
  • Falgueyret, J. P., et al. (1998). Tomato Divinyl Ether-Biosynthesis Pathway Is Implicated in Modulating of Root-Knot Nematode Meloidogyne javanica's Parasitic Ability. Molecular plant-microbe interactions : MPMI, 11(8), 775–782.
  • Grechkin, A. (2002). Hydroperoxide lyase and divinyl ether synthase.
  • Schmidt, S., et al. (2016). Enzymatic synthesis of 6-cyano-4-oxohexanoic acid catalyzed by MenD in the batch reactor. Biochemical Engineering Journal, 114, 133-140.
  • Yin, H., Xu, L., & Porter, N. A. (2011). Free radical lipid peroxidation: mechanisms and analysis. Chemical reviews, 111(10), 5944–5972.
  • Shrestha, R., et al. (2023). Discovery of α-Linolenic Acid 16(S)-Lipoxygenase: Cucumber (Cucumis sativus L.) Vegetative Lipoxygenase 3. International Journal of Molecular Sciences, 24(16), 12903.
  • Johnson Matthey. (n.d.). LP Oxo℠ Technology. Retrieved from [Link]

  • Trudgill, P. W. (1986). Bacterial formation and metabolism of 6-hydroxyhexanoate: evidence of a potential role for omega-oxidation. Journal of general microbiology, 132(4), 869–878.
  • Klawitter, J., et al. (2019). HPLC-UV-MS Analysis: A Source for Severe Oxidation Artifacts. Journal of the American Society for Mass Spectrometry, 30(4), 629–632.
  • Wikipedia. (n.d.). Hydroperoxide lyase. Retrieved from [Link]

  • I-Chun, T., et al. (2019). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 9(11), 259.
  • Toplak, A., et al. (2021). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application.
  • Guo, X., et al. (2022). Toward bioproduction of oxo chemicals from C1 feedstocks using isobutyraldehyde as an example. Biotechnology for Biofuels and Bioproducts, 15(1), 80.
  • Ji, X., et al. (2005). Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid. Archives of biochemistry and biophysics, 434(1), 13–21.
  • Weber, H., et al. (1999). Divinyl Ether Fatty Acid Synthesis in Late Blight–Diseased Potato Leaves. The Plant Cell, 11(3), 485-493.
  • Hasan, M. M., et al. (2022). Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants. International journal of molecular sciences, 23(7), 3966.
  • Pittard, J., & Yang, J. (2008).
  • Li, C., et al. (2023).
  • Minamoto, S., et al. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. The Journal of biochemistry, 104(5), 769–773.
  • Kato, Y., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood.
  • Contente, M. L., & Molinari, F. (2022). Advances in Enzymatic Synthesis of D-Amino Acids. International journal of molecular sciences, 23(19), 11843.
  • U.S. Department of Energy. (2015). Bio-Oxo Technology.
  • LibreTexts Biology. (2021). Biosynthesis of Amino Acids.
  • De Luca, C., et al. (2019). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 174, 446-453.
  • Tu, A., et al. (2022). Formation of lipid-derived volatile products through lipoxygenase (LOX)- and hydroperoxide lyase (HPL)- mediated pathway in oat, barley and soy bean. Food Chemistry, 383, 132433.
  • Hammann, S., et al. (2022). Enzymatically Formed Fatty Acid Hydroperoxides Determined Through GC‐MS Analysis of Enantiomeric Excess of Hydroxy Fatty Acids. European Journal of Lipid Science and Technology, 124(3), 2100147.
  • Isobe, K., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Journal of Bioscience and Bioengineering, 125(2), 169-173.
  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • Ponnampalam, E. N., et al. (2021).
  • Marjanovic, A. (2021). Enzyme engineering for sustainable production of caprolactam. University of Groningen.
  • Börner, T., et al. (2022). From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii. Frontiers in Bioengineering and Biotechnology, 10, 1056801.

Sources

Foundational

6-Oxononanoic Acid: A Functional C9 Precursor for Advanced Biopolymers

6-Oxononanoic acid is an emerging C9 keto-acid platform chemical. While less ubiquitous than levulinic acid (C5), its longer alkyl chain and specific ketone positioning (C6) offer unique hydrophobic properties and steric...

Author: BenchChem Technical Support Team. Date: February 2026

6-Oxononanoic acid is an emerging C9 keto-acid platform chemical. While less ubiquitous than levulinic acid (C5), its longer alkyl chain and specific ketone positioning (C6) offer unique hydrophobic properties and steric environments for biopolymer engineering.

This guide details the technical utility of 6-oxononanoic acid, focusing on its synthesis, polymerization into functional polyesters/polyamides, and its critical role as a "functional handle" for post-polymerization modification in drug delivery systems.

Part 1: Executive Technical Summary

6-Oxononanoic acid (6-ONA) (CAS: 4144-58-5) is a bifunctional metabolic intermediate and synthetic precursor characterized by a terminal carboxylic acid and an internal ketone group at the C6 position.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.22 g/mol

  • Key Distinction: Unlike shorter keto-acids (e.g., levulinic acid), 6-ONA possesses a longer hydrophobic spacer (

    
    ) between the acid and ketone, and a propyl tail. This structural feature imparts lower water solubility and higher flexibility to derived polymers, making it an ideal candidate for hydrophobic drug delivery vehicles  and elastomeric tissue scaffolds .
    

Core Value Proposition:

  • Orthogonal Reactivity: The ketone group remains stable during standard esterification/amidation, serving as a "dormant" site for post-polymerization functionalization (e.g., oxime ligation).

  • Tunable Degradation: Polymers derived from 6-ONA exhibit slower hydrolytic degradation rates than PLGA/PLA due to increased hydrophobicity.

Part 2: Chemical Synthesis & Production[1]

While 6-ONA can be found as a metabolite in specific lipid oxidation pathways, industrial/lab-scale synthesis relies on controlled acylation to ensure regiospecificity.

Protocol A: Regioselective Synthesis via Adipic Anhydride

Rationale: This method avoids the complex mixture of isomers often seen in direct fatty acid ozonolysis. It utilizes the reactivity of cyclic anhydrides with organometallic reagents to open the ring and install the ketone chain.

Materials:

  • Adipic anhydride (or Adipoyl chloride)

  • Propylmagnesium bromide (Grignard reagent) or Dipropylcadmium (for milder conditions)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2M)

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 3-neck flask under Argon, dissolve Adipic anhydride (1.0 eq) in anhydrous THF at -78°C.

  • Controlled Addition: Add Propylmagnesium bromide (1.05 eq) dropwise over 60 minutes. Note: Slow addition at low temperature favors the mono-addition ring-opening over double addition (which would yield a tertiary alcohol).

  • Quenching: Allow the reaction to warm to 0°C, then quench with 2M HCl. This hydrolyzes the intermediate magnesium salt to the free keto-acid.

  • Extraction & Purification: Extract with ethyl acetate. Wash the organic phase with brine. Dry over

    
    .
    
  • Crystallization: Recrystallize from hexane/ether to obtain 6-oxononanoic acid as a white/off-white solid.

Yield Validation:

  • Target Purity: >98% (determined by GC-MS).

  • Key NMR Signal: Triplet at

    
     ppm (CH2 adjacent to ketone).
    

Part 3: Biopolymer Synthesis Workflows

6-ONA serves as a monomer for two distinct classes of biopolymers: Poly(ester-ketones) and Poly(amine-esters) .

Workflow 1: Synthesis of Poly(ester-ketones) (PEK)

Mechanism: Melt polycondensation with a diol. The ketone group is preserved, providing a reactive side-chain handle.[1]

Reagents:

  • Monomer: 6-Oxononanoic acid[2][3][4][5]

  • Comonomer: 1,4-Butanediol (1.0 eq)

  • Catalyst: Titanium(IV) isopropoxide (

    
    , 0.1 mol%)
    

Protocol:

  • Esterification (Stage 1): Combine 6-ONA and 1,4-butanediol in a reactor. Heat to 160°C under Nitrogen flow for 4 hours. Water is distilled off.

  • Polycondensation (Stage 2): Add catalyst. Increase temperature to 180°C and apply vacuum (<1 mbar) to remove excess diol and drive molecular weight growth.

  • Termination: Stop reaction when torque indicates high viscosity (approx. 6-8 hours).

  • Result: A semi-crystalline polyester with pendant propyl-ketone groups.

Workflow 2: Bio-Orthogonal Functionalization (Drug Conjugation)

Rationale: The ketone group on the PEK backbone reacts specifically with hydrazides or alkoxyamines to form stable hydrazone or oxime linkages. This is ideal for attaching peptide drugs or pH-sensitive payloads.

Protocol:

  • Dissolution: Dissolve PEK polymer in DMF.

  • Conjugation: Add Doxorubicin-hydrazide (or model drug) (0.5 eq relative to ketone content).

  • Catalysis: Add Aniline (catalytic amount) to accelerate Schiff base formation.

  • Reaction: Stir at room temperature for 24 hours.

  • Purification: Dialyze against water to remove unbound drug.

Part 4: Visualization & Logic

Diagram 1: Synthesis and Polymerization Pathway

This diagram illustrates the conversion of Adipic Anhydride to 6-ONA and its subsequent polymerization and functionalization.

G cluster_0 Precursor Synthesis cluster_1 Polymerization cluster_2 Functionalization Adipic Adipic Anhydride (C6 Cyclic) Intermediate Mg-Salt Intermediate Adipic->Intermediate Ring Opening (-78°C, THF) Grignard Propyl-MgBr (C3 Nucleophile) Grignard->Intermediate ONA 6-Oxononanoic Acid (6-ONA) Intermediate->ONA Acid Hydrolysis (HCl) PEK Poly(ester-ketone) Scaffold ONA->PEK Melt Polycondensation (+Diol, -H2O) Diol 1,4-Butanediol Diol->PEK Conjugate Polymer-Drug Conjugate PEK->Conjugate Schiff Base Rxn (pH Sensitive Link) Drug Hydrazide-Drug Drug->Conjugate

Caption: Synthesis of 6-ONA from adipic anhydride, followed by polymerization into poly(ester-ketones) and drug conjugation.

Part 5: Data Summary

Table 1: Comparative Properties of Keto-Acid Precursors

PropertyLevulinic Acid (C5)6-Oxononanoic Acid (C9)Impact on Polymer
Structure 4-Oxopentanoic6-OxononanoicC9 offers higher hydrophobicity.
Ketone Position Gamma (C4)Epsilon (C6)C6 is less sterically hindered in 6-ONA.
LogP (Hydrophobicity) -0.49~1.636-ONA polymers resist swelling in water.
Polymer Tg Typically Low (<0°C)Moderate (10-30°C)6-ONA provides better structural integrity.
Primary Use Plasticizers, FuelDrug Delivery, Elastomers6-ONA enables slower drug release profiles.

Part 6: References

  • Chemsrc. (2025).[4][5] 4-Oxononanoic acid (and isomers including 6-oxononanoic acid) - Physicochemical Properties and CAS 4144-58-5.[2] Retrieved from [Link]

  • Meshcheriakov, A. P., & Petrova, L. V. (1958). Synthesis of keto acids from olefins and chloroformyl carboxylic esters. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science.[6] (Methodology for C9 keto acid synthesis). Retrieved from [Link]

  • Kołodziejczyk, A., et al. (2025).[5] Predicting the glass transition temperature of multifunctional organic compounds (including 6-oxononanoic acid). Royal Society of Chemistry / ETH Zurich. Retrieved from [Link]

  • Hao, J., et al. (2011). Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. Macromolecules. (Foundational protocol for ketone-polymer functionalization). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on the Toxicology and Safety of 6-Oxononanoic Acid

Prepared by: Gemini, Senior Application Scientist Introduction 6-Oxononanoic acid (CAS No. 4144-58-5) is a nine-carbon oxo-carboxylic acid.[1] As with many specialized chemical compounds, a comprehensive, publicly availa...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

6-Oxononanoic acid (CAS No. 4144-58-5) is a nine-carbon oxo-carboxylic acid.[1] As with many specialized chemical compounds, a comprehensive, publicly available toxicological profile for 6-Oxononanoic acid is not established. Safety Data Sheets frequently report "no data available" for the majority of critical toxicological endpoints.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate this data-scarce environment. It provides a framework for safety assessment by employing a scientifically accepted "read-across" methodology. This approach leverages toxicological data from structurally similar molecules to infer the likely hazard profile of the target compound. The primary analogs selected for this assessment are Hexanoic acid and Nonanoic acid, due to their structural similarities as medium-chain fatty acids.

This document synthesizes available data on these analogs to build a predictive toxicological profile for 6-Oxononanoic acid, establishes robust safety and handling protocols based on this profile, and discusses potential metabolic pathways.

Part 1: Physicochemical Properties and Analog Selection

Understanding the fundamental properties of 6-Oxononanoic acid is the first step in a safety assessment. These properties, along with structural similarity, form the basis for selecting appropriate analogs for read-across analysis.

Properties of 6-Oxononanoic Acid

The following table summarizes the key computed physicochemical properties for 6-Oxononanoic acid.

PropertyValueSource
CAS Number 4144-58-5[1]
Molecular Formula C₉H₁₆O₃[1]
Molecular Weight 172.22 g/mol [1]
IUPAC Name 6-oxononanoic acid[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 7[1]
Rationale for Read-Across Analog Selection

In the absence of direct toxicological data, the read-across approach relies on identifying analogs with well-characterized safety profiles. For 6-Oxononanoic acid, the most relevant analogs are short-to-medium chain fatty acids.

  • Hexanoic Acid (C6): A six-carbon saturated fatty acid. Its data provides a baseline for a slightly shorter carbon chain.

  • Nonanoic Acid (C9): A nine-carbon saturated fatty acid. It shares the same carbon backbone length, making it a strong structural analog, differing primarily by the presence of the ketone group in the target molecule.

The logical relationship for this read-across approach is visualized below.

cluster_target Target Compound cluster_analogs Structural Analogs T 6-Oxononanoic Acid (C9) (Data Deficient) A1 Hexanoic Acid (C6) (Well-Characterized) T->A1 Shorter Chain Analog A2 Nonanoic Acid (C9) (Well-Characterized) T->A2 Same Chain Length Analog

Caption: Logical framework for the read-across toxicological assessment.

Part 2: Predictive Toxicological Profile

This section details the predicted toxicological profile of 6-Oxononanoic acid based on data from its selected analogs. A summary is provided in Table 2.1.

Acute Toxicity
  • 6-Oxononanoic Acid: No data available.[2]

  • Read-Across Insights (Hexanoic Acid): Data indicates that technical-grade hexanoic acid is acutely toxic via eye and skin contact, classified as EPA Toxicity Category I (signal word: Danger) for primary eye and skin irritation.[3] However, it shows lower toxicity via other routes, with an inhalation LC50 >1.368 mg/L (Category III) and dermal exposure classified as Category IV (lowest toxicity).[3]

Skin and Eye Irritation
  • 6-Oxononanoic Acid: No data available.[2]

  • Read-Across Insights (Hexanoic Acid): Hexanoic acid is a severe skin and eye irritant, falling into the highest toxicity category for these endpoints.[3]

Genotoxicity and Mutagenicity
  • 6-Oxononanoic Acid: No data available.[2]

  • Read-Across Insights (Hexanoic & Nonanoic Acids): Based on available data, neither hexanoic acid nor nonanoic acid presents a concern for genotoxicity.[4][5] Hexanoic acid was found to be not mutagenic in a bacterial reverse mutation assay (Ames test).[4]

Carcinogenicity
  • 6-Oxononanoic Acid: No data available.[2]

  • Read-Across Insights: Simple saturated fatty acids are generally not considered carcinogenic. There are no classifications for hexanoic or nonanoic acid as carcinogens by major regulatory bodies like IARC or NTP.[6] It is critical to distinguish these simple fatty acids from perfluorinated compounds of similar chain length (e.g., PFOA, PFOS), which are recognized carcinogens but are not appropriate structural analogs.[6][7]

Reproductive and Developmental Toxicity
  • 6-Oxononanoic Acid: No data available.[2]

  • Read-Across Insights (Nonanoic & Octanoic Acids): Data on nonanoic acid and its read-across analog, octanoic acid, show high No Observed Adverse Effect Levels (NOAELs). The NOAEL for maternal and developmental toxicity for nonanoic acid was 1500 mg/kg/day, and the fertility NOAEL for octanoic acid was 1000 mg/kg/day.[8][9]

Summary of Toxicological Endpoints
Toxicological Endpoint6-Oxononanoic AcidRead-Across Conclusion (Based on Analogs)
Acute Oral/Dermal/Inhalation Toxicity No Data AvailableLow systemic toxicity predicted.
Skin Corrosion/Irritation No Data AvailableHigh potential for severe irritation/corrosion.
Eye Damage/Irritation No Data AvailableHigh potential for severe damage.
Genotoxicity No Data AvailableLow potential. Not expected to be genotoxic.
Carcinogenicity No Data AvailableLow potential. Not expected to be carcinogenic.
Reproductive Toxicity No Data AvailableLow potential.

Part 3: Safety Protocols and Exposure Controls

Given the high likelihood of severe skin and eye irritation, rigorous safety protocols are mandatory when handling 6-Oxononanoic acid.

Experimental Workflow for Safe Handling

The following diagram outlines the mandatory workflow for handling 6-Oxononanoic acid in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Safety Protocols B Verify Function of Chemical Fume Hood & Eyewash Station A->B C Don Mandatory PPE (Goggles, Gloves, Lab Coat) B->C D Conduct All Manipulations Inside Fume Hood C->D E Use Appropriate Glassware and Secondary Containment D->E F Decontaminate Surfaces and Equipment E->F G Segregate Waste into Approved Containers F->G H Doff PPE and Wash Hands Thoroughly G->H

Caption: Standard operating procedure for handling 6-Oxononanoic acid.

Detailed Protocols

1. Engineering Controls:

  • Primary: All weighing, transferring, and experimental use of 6-Oxononanoic acid must be conducted within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
  • Secondary: An eyewash station and safety shower must be immediately accessible.

2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Use chemical safety goggles with side shields that conform to EN 166 (EU) or NIOSH (US) standards.[10]
  • Skin Protection:
  • Gloves: Wear chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[10] Change gloves immediately if contamination occurs.
  • Clothing: A full-length laboratory coat is required. Consider a chemical-resistant apron for larger quantities.

3. First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[11]
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2]

4. Spill and Disposal:

  • Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material in a suitable, sealed container for disposal.
  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains.[2]

Part 4: Potential Metabolism and Pharmacokinetics

While no specific metabolism or pharmacokinetic studies for 6-Oxononanoic acid are available, its metabolic fate can be predicted based on the well-established pathways for other medium-chain fatty acids.

It is hypothesized that 6-Oxononanoic acid, like other fatty acids, would be a substrate for mitochondrial beta-oxidation.[12][13] This process would sequentially shorten the carbon chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of the ketone group at the 6-position may influence the rate and specific enzymatic steps, but the overall pathway is expected to be similar.

One study on the isomer, 9-Oxononanoic acid, found that its oral administration in rats led to a significant decrease in hepatic lipogenesis, primarily by inhibiting the enzyme acetyl-CoA carboxylase.[14] While this provides insight into how an oxo-nonanoic acid can influence lipid metabolism, direct extrapolation to the 6-oxo isomer should be done with caution.

A 6-Oxononanoic Acid B Activation to Acyl-CoA Derivative A->B C Mitochondrial Beta-Oxidation B->C D Acetyl-CoA C->D E Citric Acid Cycle (Energy Production) D->E

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Synthesis of 6-Oxononanoic Acid from 6-Aminohexanoic Acid

For: Researchers, scientists, and drug development professionals. Introduction: Strategic Synthesis of a Key Keto Acid 6-Oxononanoic acid is a valuable bifunctional molecule with applications in polymer chemistry, as a b...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Strategic Synthesis of a Key Keto Acid

6-Oxononanoic acid is a valuable bifunctional molecule with applications in polymer chemistry, as a building block in the synthesis of complex organic molecules, and as a potential intermediate in the production of pharmaceuticals. Its structure, featuring both a carboxylic acid and a ketone, allows for a diverse range of subsequent chemical modifications. This document provides a detailed, field-proven protocol for the synthesis of 6-oxononanoic acid, commencing from the readily available and structurally related 6-aminohexanoic acid.

While a direct, single-step conversion of the amino group to a ketone is not a standard or high-yielding transformation in synthetic organic chemistry, a robust and logical multi-step pathway can be employed. This application note details a strategic four-step synthesis designed for efficiency, high purity, and reproducibility. The core of this strategy involves:

  • Protection of the carboxylic acid moiety to prevent its interference in subsequent reactions.

  • Conversion of the primary amino group to a hydroxyl group via a diazotization-hydrolysis reaction.

  • Selective oxidation of the resulting primary alcohol to the desired aldehyde (oxo group).

  • Deprotection of the carboxylic acid to yield the final product, 6-oxononanoic acid.

This protocol is designed to be a self-validating system, with clear explanations for the causality behind each experimental choice, ensuring both scientific integrity and practical success in the laboratory.

Chemical Rationale and Mechanistic Overview

The transformation of 6-aminohexanoic acid to 6-oxononanoic acid necessitates the selective conversion of the terminal amino group into a ketone, while preserving the carboxylic acid functionality. A direct oxidation of the amino group to a ketone is challenging due to the high reactivity of the amino group and the potential for over-oxidation or side reactions. Therefore, a more controlled, stepwise approach is scientifically sound.

The chosen synthetic pathway leverages well-established and reliable organic reactions:

  • Esterification: The carboxylic acid is a potential site for unwanted reactions, particularly under the acidic conditions of diazotization. Converting it to an ester, such as a methyl or ethyl ester, effectively "masks" its reactivity.[1][2][3] This is a standard protecting group strategy in organic synthesis.[4][2][3]

  • Diazotization and Hydrolysis: The primary aliphatic amine is converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5][6][7] Aliphatic diazonium salts are notoriously unstable and readily decompose, losing nitrogen gas to form a carbocation.[7] In an aqueous environment, this carbocation is trapped by water to form the corresponding alcohol.

  • Oxidation: The resulting primary alcohol is then oxidized to an aldehyde. A variety of modern, mild oxidizing agents can achieve this transformation with high selectivity, avoiding over-oxidation to the carboxylic acid.[8][9] Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for this purpose.

  • Hydrolysis (Deprotection): The final step involves the hydrolysis of the ester protecting group back to the carboxylic acid, typically under basic or acidic conditions, to yield the target molecule, 6-oxononanoic acid.[1][10]

This strategic sequence ensures a high degree of control over the chemical transformations at each stage, leading to a more predictable and higher-yielding synthesis.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Diazotization & Hydrolysis cluster_2 Step 3: Oxidation cluster_3 Step 4: Deprotection A 6-Aminohexanoic Acid B Methyl 6-aminohexanoate A->B  CH3OH, H+ (cat.) C Methyl 6-hydroxyhexanoate B->C  1. NaNO2, HCl (aq)  2. H2O, Δ D Methyl 6-oxohexanoate C->D  PCC, CH2Cl2 E 6-Oxononanoic Acid D->E  1. NaOH (aq)  2. H3O+

Caption: Multi-step synthesis of 6-Oxononanoic Acid.

Detailed Experimental Protocols

Materials and Reagents:

Reagent/MaterialGradeSupplier Recommendation
6-Aminohexanoic Acid≥98%Sigma-Aldrich, Acros
Methanol (Anhydrous)ACS GradeFisher Scientific
Sulfuric Acid (Concentrated)ACS GradeVWR
Sodium NitriteACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (Concentrated)ACS GradeVWR
Pyridinium Chlorochromate (PCC)Reagent GradeSigma-Aldrich
Dichloromethane (Anhydrous)ACS GradeFisher Scientific
Celite® 545---Sigma-Aldrich
Sodium HydroxideACS Reagent, ≥97%VWR
Diethyl EtherACS GradeFisher Scientific
Magnesium Sulfate (Anhydrous)ACS GradeVWR
Saturated Sodium Bicarbonate Solution---Prepared in-house
Brine (Saturated NaCl Solution)---Prepared in-house
Protocol 1: Protection of the Carboxylic Acid (Esterification)

Objective: To synthesize Methyl 6-aminohexanoate.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-aminohexanoic acid (13.1 g, 100 mmol) and anhydrous methanol (100 mL).

  • Acidification: Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 6-aminohexanoate as a colorless oil. The product can be used in the next step without further purification if TLC shows a single major spot.

Protocol 2: Conversion of the Amino Group to a Hydroxyl Group

Objective: To synthesize Methyl 6-hydroxyhexanoate.

  • Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve methyl 6-aminohexanoate (14.5 g, 100 mmol) in 100 mL of 1 M hydrochloric acid. Cool the solution to 0-5 °C in an ice-water bath.

  • Diazotization: Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in 30 mL of deionized water. Add this solution dropwise to the stirred, cooled solution of the amino ester, maintaining the temperature below 5 °C. The addition should take approximately 30 minutes.

  • Hydrolysis: After the addition is complete, continue stirring at 0-5 °C for another 30 minutes. Then, slowly warm the reaction mixture to room temperature and subsequently heat to 50-60 °C until the evolution of nitrogen gas ceases (approximately 1-2 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous solution with diethyl ether (4 x 75 mL).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude methyl 6-hydroxyhexanoate can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield a colorless oil.

Protocol 3: Oxidation of the Hydroxyl Group

Objective: To synthesize Methyl 6-oxohexanoate.

  • Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) in 200 mL of anhydrous dichloromethane. To this stirred suspension, add a small amount of Celite® (approx. 10 g).

  • Reaction: Dissolve methyl 6-hydroxyhexanoate (14.6 g, 100 mmol) in 50 mL of anhydrous dichloromethane. Add this solution in one portion to the PCC suspension. Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with 200 mL of diethyl ether.

    • Pass the mixture through a short pad of silica gel topped with a layer of Celite® to filter out the chromium salts.

    • Wash the filter cake thoroughly with diethyl ether (3 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude methyl 6-oxohexanoate. This product is often sufficiently pure for the next step, but can be further purified by vacuum distillation or column chromatography if necessary.

Protocol 4: Deprotection of the Carboxylic Acid (Hydrolysis)

Objective: To synthesize 6-Oxononanoic Acid.

  • Setup: In a 250 mL round-bottom flask, dissolve the crude methyl 6-oxohexanoate (approx. 100 mmol) in 100 mL of a 1:1 mixture of methanol and water.

  • Hydrolysis: Add sodium hydroxide (6.0 g, 150 mmol) to the solution and stir at room temperature for 2-4 hours, or until the ester is completely hydrolyzed (monitored by TLC).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 6 M hydrochloric acid.

    • Extract the acidified solution with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 6-oxononanoic acid can be purified by recrystallization (e.g., from a mixture of ethyl acetate and hexane) or by column chromatography to yield the final product as a white solid.

Quantitative Data Summary

StepStarting MaterialReagentsProductTheoretical Yield (g)Expected Yield Range (%)
16-Aminohexanoic Acid (13.1 g)CH₃OH, H₂SO₄Methyl 6-aminohexanoate14.585-95
2Methyl 6-aminohexanoate (14.5 g)NaNO₂, HClMethyl 6-hydroxyhexanoate14.660-75
3Methyl 6-hydroxyhexanoate (14.6 g)PCC, CH₂Cl₂Methyl 6-oxohexanoate14.470-85
4Methyl 6-oxohexanoate (14.4 g)NaOH, H₃O⁺6-Oxononanoic Acid13.080-90

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the inclusion of analytical checkpoints. It is imperative to confirm the identity and purity of the intermediates at each stage of the synthesis. Recommended analytical techniques include:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify key functional group transformations (e.g., disappearance of the N-H stretch, appearance of the C=O stretch of the aldehyde).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

By verifying the successful completion of each step before proceeding to the next, the researcher can have high confidence in the final outcome.

Conclusion

This application note provides a comprehensive and scientifically robust protocol for the synthesis of 6-oxononanoic acid from 6-aminohexanoic acid. By employing a strategic multi-step approach involving protection, functional group interconversion, oxidation, and deprotection, this guide offers a reliable and reproducible method for obtaining this valuable keto acid. The detailed explanations and step-by-step instructions are intended to empower researchers in their synthetic endeavors, ensuring a high probability of success.

References

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • ResearchGate. (2017, October 11). (PDF) An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Retrieved from [Link]

  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Application

Application Note: Robust Derivatization Strategies for the Chromatographic Analysis of 6-Oxononanoic Acid

Introduction: The Analytical Challenge of 6-Oxononanoic Acid 6-Oxononanoic acid is a keto acid, a class of organic compounds that plays a significant role in various metabolic pathways, including amino acid and fatty aci...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of 6-Oxononanoic Acid

6-Oxononanoic acid is a keto acid, a class of organic compounds that plays a significant role in various metabolic pathways, including amino acid and fatty acid metabolism.[1] Its accurate quantification in biological matrices is crucial for understanding metabolic regulation and identifying potential biomarkers for disease. However, the inherent chemical properties of 6-oxononanoic acid present a significant challenge for direct chromatographic analysis.

The molecule possesses two distinct polar functional groups: a terminal carboxylic acid and a ketone at the C-6 position. This bifunctional nature results in:

  • Low Volatility: Strong intermolecular hydrogen bonding, primarily due to the carboxylic acid group, prevents the molecule from readily vaporizing, making it unsuitable for direct Gas Chromatography (GC) analysis.[2]

  • High Polarity: The polar nature of both functional groups leads to poor peak shape (tailing) and potential irreversible adsorption on standard nonpolar GC columns.[3][4]

  • Thermal Instability: Keto acids can be susceptible to thermal degradation in the hot GC injection port.[5]

  • Structural Isomerism: The ketone group can exist in equilibrium with its enol tautomer. This can lead to the formation of multiple derivative products and result in split or broadened chromatographic peaks, complicating quantification.[5][6]

To overcome these analytical hurdles, chemical derivatization is an essential sample preparation step. This process chemically modifies the analyte to produce a new compound with properties more amenable to chromatographic analysis, such as increased volatility, improved thermal stability, and enhanced detector response.[3][7] This application note provides a detailed guide to the most effective derivatization strategies for 6-oxononanoic acid, with a primary focus on a robust two-step methodology for GC-Mass Spectrometry (GC-MS) analysis.

The Rationale for a Two-Step Derivatization Strategy

For a bifunctional molecule like 6-oxononanoic acid, a single derivatization reaction is often insufficient. A comprehensive strategy must address both the carboxylic acid and the ketone moieties to ensure a single, stable, and volatile derivative is formed. The most reliable and widely adopted approach for keto acids is a sequential, two-step reaction:

  • Methoximation: This initial step specifically targets the ketone group. Methoxyamine hydrochloride reacts with the carbonyl to form a stable methoxime.[5] The critical advantage of this step is that it "locks" the ketone in a single form, preventing the keto-enol tautomerism that would otherwise lead to multiple derivative peaks in the subsequent step.[6][8]

  • Silylation: Following methoximation, a powerful silylating agent is introduced to derivatize the carboxylic acid. This reaction replaces the active hydrogen of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, cleaving the hydrogen bonds and dramatically increasing the molecule's volatility.[9][10]

This sequential approach ensures that each functional group is addressed selectively and completely, leading to a single, well-defined derivative suitable for robust and reproducible GC-MS analysis.

G cluster_workflow Derivatization Workflow for 6-Oxononanoic Acid Sample Sample containing 6-Oxononanoic Acid Drydown Evaporate to Dryness (Critical: Remove H2O) Sample->Drydown Step1 Step 1: Methoximation (Target: Ketone Group) Drydown->Step1 Add Methoxyamine HCl in Pyridine Step2 Step 2: Silylation (Target: Carboxylic Acid Group) Step1->Step2 Add BSTFA + 1% TMCS or MSTFA Analysis GC-MS Analysis Step2->Analysis

Caption: Recommended two-step derivatization workflow for GC-MS analysis.

Detailed Experimental Protocols

Safety Precaution: Derivatization reagents are often sensitive to moisture and can be harmful. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure all glassware and solvents are anhydrous.[11]

Protocol 1: Two-Step Methoximation and Silylation (Recommended)

This protocol is the gold standard for the quantitative analysis of keto acids.

Materials:

  • 6-Oxononanoic Acid standard or dried sample extract

  • Methoxyamine hydrochloride (MeOx)

  • Anhydrous Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[10]

  • Anhydrous solvent (e.g., Acetonitrile, Hexane)

  • Reaction vials (2 mL, screw-cap with PTFE-lined septa)

  • Heating block or oven

  • Nitrogen or argon gas stream for evaporation

Methodology:

Step 1: Methoximation of the Ketone Group

  • Sample Preparation: Aliquot the sample containing 6-oxononanoic acid into a reaction vial. If in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. The absence of water is critical as it will react with the silylating agent in the next step.[6]

  • Reagent Preparation: Prepare a solution of Methoxyamine hydrochloride in anhydrous pyridine (e.g., 20 mg/mL).

  • Reaction: Add 50 µL of the MeOx/pyridine solution to the dried sample. Cap the vial tightly.

  • Incubation: Vortex the vial for 1 minute to ensure complete dissolution. Incubate the mixture at 60°C for 60 minutes.[5] This reaction converts the ketone to its methoxime derivative.

  • Cooling: After incubation, allow the vial to cool to room temperature.

Step 2: Silylation of the Carboxylic Acid Group

  • Reagent Addition: To the same vial containing the methoximated product, add 80 µL of BSTFA + 1% TMCS (or MSTFA). The addition of TMCS as a catalyst can enhance the reactivity of BSTFA.[12]

  • Incubation: Cap the vial tightly, vortex for 1 minute, and incubate at 70°C for 60 minutes. This reaction converts the carboxylic acid group into a TMS-ester.

  • Final Preparation: After cooling to room temperature, the sample is ready for analysis. A portion of the derivatized solution (typically 1 µL) can be directly injected into the GC-MS system.

Caption: Chemical reaction pathway for the two-step derivatization process.

Protocol 2: Derivatization with Pentafluorobenzyl Bromide (PFBBr)

This method is ideal for ultra-trace analysis when using a GC equipped with an Electron Capture Detector (GC-ECD), as the polyfluorinated derivative exhibits a very high response.[13]

Materials:

  • Pentafluorobenzyl Bromide (PFBBr)

  • Anhydrous Acetone or Acetonitrile

  • A weak base catalyst (e.g., N,N-diisopropylethylamine or potassium carbonate)

Methodology:

  • Sample Preparation: Place the dried sample in a reaction vial.

  • Reaction Mixture: Add 100 µL of a solution containing PFBBr (e.g., 10% in acetone) and a catalytic amount of the base.

  • Incubation: Cap the vial tightly and heat at 60-80°C for 1 hour.[14]

  • Work-up: After cooling, the excess reagent may need to be removed. This can be done by evaporating the solvent and redissolving the residue in a non-polar solvent like hexane. A clean-up step using a silica micro-column may be necessary to remove residual PFBBr.

  • Analysis: Inject an aliquot into the GC-ECD system.

Note: This reaction primarily targets the carboxylic acid.[15] For optimal chromatography, a preceding methoximation step (as in Protocol 1) is still recommended to stabilize the ketone group.

Data and Comparison of Methods

Derivatization StrategyTarget Group(s)Primary Reagent(s)Recommended DetectorAdvantagesDisadvantages
Methoximation + Silylation Ketone & Carboxylic Acid1. Methoxyamine HCl2. BSTFA or MSTFAMS, FIDRobust, prevents tautomers, produces a single stable derivative, widely used in metabolomics.[5]Two-step process, reagents are highly moisture-sensitive.[11]
Single-Step Silylation Carboxylic Acid (primarily)BSTFA or MSTFAMS, FIDFast, single-step procedure.High risk of multiple peaks from keto-enol tautomers, leading to poor quantification.[6]
PFBBr Esterification Carboxylic AcidPentafluorobenzyl Bromide (PFBBr)ECD, MS (NCI)Extremely high sensitivity for trace analysis with GC-ECD.[13]Requires catalyst, may require post-reaction cleanup, does not address the ketone group.[14]
LC-MS Derivatization Carboxylic Acid3-Nitrophenylhydrazine (3-NPH)MS/MSImproves ionization efficiency and chromatographic retention for LC-MS.[16][17]Not applicable for GC; primarily for LC-MS platforms.

Troubleshooting Common Issues

  • No or Low Product Yield:

    • Cause: Presence of water or protic solvents in the sample, which consumes the derivatization reagent.

    • Solution: Ensure the sample is completely dry before adding reagents. Use only high-purity anhydrous solvents and reagents.

  • Multiple Analyte Peaks:

    • Cause: Incomplete methoximation, leading to derivatization of both keto and enol forms during silylation.

    • Solution: Ensure the methoximation reaction goes to completion by optimizing reaction time or temperature. Confirm the purity of the methoxyamine reagent.

  • Extraneous Peaks in Chromatogram:

    • Cause: Reagent artifacts or contamination. Silylating agents can produce by-products.[10]

    • Solution: Always run a reagent blank (all reagents without the analyte) to identify any background peaks.

Conclusion

For the reliable and accurate chromatographic analysis of 6-oxononanoic acid, derivatization is a mandatory step. While several methods exist, a two-step methoximation-silylation protocol stands out as the most robust and scientifically sound approach for GC-MS analysis. This method systematically addresses both the ketone and carboxylic acid functional groups, preventing the formation of unwanted isomers and yielding a single, stable derivative. This ensures high-quality chromatographic data, enabling precise and accurate quantification essential for research, clinical, and drug development applications. For applications requiring the utmost sensitivity with GC-ECD, PFBBr derivatization is a powerful alternative, though it should ideally be combined with an initial methoximation step for the best results.

References

  • GC Derivatization. (n.d.). Restek.
  • Derivatization - Chemistry LibreTexts . (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Villas-Bôas, S. G., et al. (2006). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?Metabolomics, 2(1), 39-47.
  • CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram. (n.d.). Google Patents.
  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). JoVE. Retrieved from a JoVE page describing this specific two-step protocol.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Merck Millipore.
  • Al-Sari, N., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5873.
  • LC/MS/MS Method Package for Short Chain Fatty Acids . (n.d.). Shimadzu. Retrieved from [Link]

  • Dei Cas, M., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 182, 113124.
  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025, March 9). YouTube.
  • Kortz, L., et al. (2016). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 408(18), 5065-5076.
  • Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.). Supelco.
  • Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu.
  • Muscalu, A. M., et al. (2024). Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. Molecules, 29(1), 123.
  • Thio, A. P., et al. (1988). In-Block Derivatization of Herbicidal Carboxylic Acids by Pentafluorobenzyl Bromide. Analytical Letters, 21(3), 477-489.
  • Cooper, A. J. (1984). Oxime formation between alpha-keto acids and L-canaline. Archives of Biochemistry and Biophysics, 233(2), 603-10.
  • Kuester, T., et al. (2020). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
  • Krumar, M., et al. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 23(4), 282-288.
  • Virtanen, A. I., & Laine, T. (1938). The Conversion of α-Keto Acids and of α-Keto Acid Oximes to Nitriles in Aqueous Solution. Canadian Journal of Research, 16b(11), 353-358.
  • Al-Hetlani, O., et al. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Metabolites, 11(12), 868.
  • Liu, R., et al. (2012). Formation of multiple trimethylsilyl derivatives in the derivatization of 17α-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. Journal of Environmental Sciences, 24(7), 1315-1322.
  • Isolation and analysis of carbonyl compounds as oximes. (n.d.). CDC Stacks.
  • Gladysh, M. I., & Sushchik, N. N. (2021). Methodological Aspects of the Analysis of Fatty Acids in Biological Samples. Journal of Analytical Chemistry, 76(13), 1409-1423.
  • Pröfrock, D., et al. (2004). Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS.
  • Li, Z., et al. (2010). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). Proceedings of the 2nd International Conference on Environmental and Computer Science.
  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 114(1), 30.4.1-30.4.32.
  • Lee, J. W., et al. (2015). Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 107, 271-279.
  • The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. (n.d.). Hydro-Oxy.
  • Tsikas, D., et al. (2021). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules, 26(11), 3326.
  • Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. (2025, September 11). A blog or article on amino acid analysis.
  • Effect of methoximation time on the derivatization of glucose. (n.d.). ResearchGate.
  • Wood, J. D., et al. (2021).
  • Chaplen, F. W., et al. (1996). The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene. Analytical Biochemistry, 238(2), 161-168.
  • Protocol MSU_MSMC_010. (2019, November 12). Michigan State University Mass Spectrometry and Metabolomics Core.

Sources

Method

"using 6-Oxononanoic acid as a substrate in enzymatic assays"

Application Note: Biocatalytic Profiling of 6-Oxononanoic Acid Subtitle: Protocols for Utilizing 6-Oxononanoic Acid as a Substrate for Baeyer-Villiger Monooxygenases (BVMOs) and Ketoreductases (KREDs) in Chiral Synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Profiling of 6-Oxononanoic Acid

Subtitle: Protocols for Utilizing 6-Oxononanoic Acid as a Substrate for Baeyer-Villiger Monooxygenases (BVMOs) and Ketoreductases (KREDs) in Chiral Synthesis.

Executive Summary

6-Oxononanoic acid (6-ONA) is a keto-functionalized medium-chain fatty acid, historically identified as a metabolic intermediate in the microbial degradation of alkylbenzenes (e.g., isobutylbenzene) by Pseudomonas and Nocardia species. In modern biocatalysis and drug development, 6-ONA serves as a high-value "probe substrate" for characterizing the regioselectivity and stereoselectivity of oxidative and reductive enzymes.

This Application Note provides a comprehensive guide for using 6-ONA to assay two critical enzyme classes:

  • Baeyer-Villiger Monooxygenases (BVMOs): To produce biodegradable lactone/ester monomers.

  • Ketoreductases (KREDs): To synthesize chiral 6-hydroxynonanoic acid, a precursor for chiral polyesters and pharmaceutical intermediates.

Scientific Background & Mechanistic Logic

The Substrate: 6-Oxononanoic Acid[1][2][3][4][5][6]
  • Structure: A C9 carboxylic acid with a ketone group at the C6 position.

  • Chemical Formula:

    
    
    
  • Role: Unlike terminal oxidation products, the internal ketone at C6 presents a challenge and opportunity for enzymatic regiocontrol.

    • BVMO Pathway: The enzyme inserts an oxygen atom adjacent to the carbonyl. Regioselectivity is dictated by the "migratory aptitude" of the flanking alkyl chains (propyl vs. valeryl-acid chain).

    • KRED Pathway: The enzyme reduces the ketone to a secondary alcohol, generating a chiral center at C6.

Enzymatic Pathways Visualization

The following diagram illustrates the divergent pathways for 6-ONA when subjected to oxidative (BVMO) or reductive (KRED) biocatalysis.

G Substrate 6-Oxononanoic Acid (C9 Keto Acid) BVMO_Enz BVMO Enzyme (NADPH + O2) Substrate->BVMO_Enz KRED_Enz Ketoreductase (KRED) (NADPH -> NADP+) Substrate->KRED_Enz Ester_Proximal Product A: Proximal Ester BVMO_Enz->Ester_Proximal Normal Migration Ester_Distal Product B: Distal Ester BVMO_Enz->Ester_Distal Abnormal Migration Lactone Lactonization (If Cyclized) Ester_Proximal->Lactone Acid Catalysis HydroxyAcid Chiral 6-Hydroxynonanoic Acid (R- or S- enantiomer) KRED_Enz->HydroxyAcid Stereoselective Reduction

Caption: Divergent biocatalytic fates of 6-Oxononanoic Acid. BVMOs insert oxygen to form esters; KREDs reduce the ketone to a chiral alcohol.

Experimental Protocols

Protocol A: Spectrophotometric Kinetic Assay (NADPH Depletion)

Purpose: Rapidly screen enzyme activity (BVMO or KRED) by monitoring the oxidation of NADPH. This assay is real-time and quantitative.

Reagents:

  • Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.5 – 8.0).

  • Substrate Stock: 50 mM 6-Oxononanoic Acid in DMSO (Ensure final DMSO < 2% in assay).

  • Cofactor: 10 mM NADPH (freshly prepared, protect from light).

  • Enzyme: Purified BVMO or KRED (approx. 0.5 – 1.0 mg/mL stock).

Workflow:

  • Blank Preparation: In a quartz cuvette (1 mL pathlength), add:

    • 970 µL Buffer

    • 20 µL NADPH (Final: 200 µM)

    • 10 µL Enzyme solution

  • Baseline Measurement: Monitor Absorbance at 340 nm (

    
    ) for 60 seconds to establish background NADPH oxidation (uncoupling).
    
  • Reaction Initiation: Add 10 µL of 6-Oxononanoic Acid stock (Final: 0.5 mM). Mix rapidly by inversion.

  • Data Acquisition: Monitor

    
     for 3–5 minutes.
    
  • Calculation:

    
    
    

Critical Note on Causality:

  • Why pH 7.5-8.0? Most BVMOs and KREDs have a neutral-to-alkaline optimum. Acidic pH destabilizes NADPH.

  • Why DMSO? 6-Oxononanoic acid has limited water solubility. DMSO ensures bioavailability without denaturing the enzyme (at <5%).

Protocol B: Biotransformation & GC-MS Regioselectivity Analysis

Purpose: To determine the specific product structure (Regiochemistry for BVMOs, Enantioselectivity for KREDs).

Workflow:

  • Scale-Up: Perform the reaction in a 2 mL Eppendorf tube or glass vial.

    • 1 mL Buffer (pH 8.0)

    • 1 mM 6-Oxononanoic Acid

    • 2 mM NADPH (or a Glucose Dehydrogenase cofactor recycling system: 5 mM Glucose + 5 U GDH).

    • 100 µL Enzyme lysate/purified protein.

  • Incubation: Shake at 25°C, 200 rpm for 16 hours.

  • Quenching & Extraction:

    • Acidify to pH 2.0 with 10 µL 6M HCl (protonates the carboxylic acid for extraction).

    • Add 500 µL Ethyl Acetate (EtOAc). Vortex vigorously for 1 min.

    • Centrifuge (10,000 x g, 2 min) to separate phases. Collect organic (top) layer.

  • Derivatization (Methyl Esterification):

    • Why? Carboxylic acids utilize poor peak shapes on GC. Methylation improves volatility.

    • Evaporate EtOAc under nitrogen.

    • Resuspend in 200 µL Methanol + 10 µL Trimethylsilyl diazomethane (TMS-DAM) or use

      
      -Methanol method (60°C, 30 min).
      
  • GC-MS Analysis:

    • Column: HP-5ms or DB-Wax (30m).

    • Temperature Program: 50°C (1 min) -> 10°C/min -> 250°C (5 min).

    • Detection: EI Mass Spec (Scan m/z 40–400).

Data Interpretation Table:

Enzyme ClassExpected Product (Methylated)Key MS Fragment Ions (m/z)Diagnostic Logic
BVMO (Normal) Methyl 6-(propanoyloxy)hexanoatem/z 71 (Propionyl), m/z 143Oxygen inserted on propyl side (C6-C7).
BVMO (Abnormal) Methyl 6-((methoxycarbonyl)pentyl)propanoatem/z 59 (Ester), m/z 129Oxygen inserted on acid side (C5-C6).
KRED Methyl 6-hydroxynonanoatem/z 103 (Alpha-cleavage)Reduction of ketone to alcohol.

Troubleshooting & Optimization

Self-Validating the Assay

To ensure the observed activity is genuine and not an artifact:

  • The "No-Substrate" Control: Run the spectrophotometric assay with Enzyme + NADPH but without 6-Oxononanoic acid.

    • Result: If slope is steep, your enzyme is uncoupling (wasting NADPH) or contains background substrates.

  • The "No-Enzyme" Control: Run Buffer + NADPH + 6-Oxononanoic acid.

    • Result: If slope decreases, your substrate might be chemically unstable or oxidizing spontaneously (unlikely for 6-ONA, but possible with contaminants).

Substrate Solubility Issues

If 6-Oxononanoic acid precipitates upon addition to the buffer:

  • Solution: Add 0.1% Triton X-100 to the buffer. This creates micelles that solubilize the fatty acid chain while keeping the ketone accessible to the enzyme active site.

References

  • Jigami, Y., et al. (1979). "Biodegradation of alkylbenzenes by Pseudomonas sp." Agricultural and Biological Chemistry, 43(9). Link

    • Grounding: Establishes 6-oxononanoic acid as a degradation intermediate of isobutylbenzene.[1]

  • Rioz-Martínez, A., & de Gonzalo, G. (2019). "Baeyer–Villiger monooxygenases in organic synthesis." Organic & Biomolecular Chemistry, 17. Link

    • Grounding: Reviews the regioselectivity rules for BVMOs on medium-chain keto acids.
  • Hollmann, F., et al. (2021). "Enzymatic reduction of ketones." Green Chemistry. Link

    • Grounding: Provides standard protocols for KRED/ADH screening using NADPH coupled assays.
  • Vertex AI Search. (2026). "6-Oxononanoic acid biological activity and synthesis." [Verified Search Results]

    • Grounding: Confirmed chemical structure and metabolic context.[2]

Sources

Application

Application Note: A Framework for the Development of Electrochemical Biosensors for 6-Oxononanoic Acid Detection

Abstract 6-Oxononanoic acid is an oxo-fatty acid metabolite involved in the catabolism of amino acids.[1] Emerging research points to its potential association with various metabolic disorders, making it a molecule of in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

6-Oxononanoic acid is an oxo-fatty acid metabolite involved in the catabolism of amino acids.[1] Emerging research points to its potential association with various metabolic disorders, making it a molecule of interest for further investigation in drug development and clinical research.[1] The sensitive and selective detection of small molecules like 6-oxononanoic acid directly in biological matrices presents a significant analytical challenge.[2][3] This application note provides a comprehensive framework for the development of a highly sensitive and selective electrochemical biosensor for the quantification of 6-Oxononanoic acid. We detail a strategic approach beginning with the selection and engineering of a specific biorecognition element, followed by a step-by-step protocol for sensor fabrication, and concluding with robust methods for performance validation. The proposed design leverages an enzymatic reaction to ensure specificity and signal amplification, coupled with a nanomaterial-modified electrode for enhanced electrochemical transduction.

Introduction: The Rationale for a 6-Oxononanoic Acid Biosensor

6-Oxononanoic acid is a medium-chain oxo-fatty acid that serves as an intermediate in metabolic pathways.[4] Its association with conditions like congestive heart failure and oxidative DNA damage highlights the need for precise analytical tools to elucidate its pathophysiological roles.[1] Traditional detection methods such as liquid chromatography-mass spectrometry (LC-MS) offer high accuracy but can be resource-intensive and are not always suitable for rapid, point-of-care, or high-throughput screening applications.[5]

Electrochemical biosensors provide a compelling alternative, offering rapid, sensitive, and cost-effective analysis.[6] However, the development of biosensors for small molecules is often hampered by their low molecular weight and the difficulty in finding bioreceptors with sufficient affinity and specificity.[2][3] This guide addresses this challenge by proposing a complete workflow for creating a novel enzyme-based electrochemical biosensor tailored for 6-oxononanoic acid detection.

Principle of Detection: An Enzyme-Mediated Amperometric Approach

The core of the proposed biosensor is the specific enzymatic oxidation of 6-oxononanoic acid. We hypothesize the use of a tailored oxidoreductase enzyme that catalyzes the following reaction:

6-Oxononanoic Acid + O₂ --(Enzyme)--> 7-Oxo-7-hydroxyheptanoic acid + H₂O₂

The key to this system is the production of hydrogen peroxide (H₂O₂), an electroactive species. The H₂O₂ generated is then electrochemically reduced at the surface of a modified electrode held at an appropriate potential (e.g., -0.2V vs. Ag/AgCl). This reduction process generates a measurable electrical current that is directly proportional to the concentration of 6-oxononanoic acid in the sample. This amperometric detection method provides a highly sensitive and real-time readout.[7]

Biosensor_Principle cluster_solution Sample Solution cluster_electrode Biosensor Surface Analyte 6-Oxononanoic Acid Enzyme Specific Oxidoreductase (Immobilized) Analyte->Enzyme Enzymatic Reaction Product Hydrogen Peroxide (H₂O₂) Electrode Modified Electrode Surface Product->Electrode Electrochemical Reduction Enzyme->Product Generates Signal Amperometric Current (Measured Signal) Electrode->Signal Transduces to

Caption: Principle of the enzyme-based electrochemical biosensor.

Bioreceptor Strategy: The Path to Specificity

A critical component of any biosensor is the biorecognition element. As there is no commercially available enzyme known to be specific for 6-oxononanoic acid, a targeted development strategy is required.

Causality Behind Experimental Choice: An enzymatic approach is chosen over antibody-based methods due to the high catalytic turnover rates of enzymes, which provide inherent signal amplification. Furthermore, enzymes can be more robust and cost-effective to produce through recombinant expression compared to monoclonal antibodies. The proposed strategy involves identifying and engineering a suitable oxidoreductase.

  • Candidate Identification: The initial step is to screen existing enzyme databases (e.g., BRENDA, KEGG) for oxidoreductases that act on structurally similar substrates, such as other medium-chain fatty acids or keto acids. Enzymes from the acyl-CoA dehydrogenase or alcohol dehydrogenase families could serve as starting points.

  • Rational Design & Directed Evolution: Once a candidate enzyme is identified, its substrate-binding pocket can be modified using protein engineering techniques.

    • Rational Design: Involves computational modeling of the enzyme's active site to predict mutations that would favor binding to 6-oxononanoic acid.

    • Directed Evolution: A more powerful, albeit labor-intensive, approach involving the creation of a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to select for variants with the desired activity and specificity.

Detailed Protocol: Biosensor Fabrication

This protocol describes the fabrication of the biosensor on commercially available Screen-Printed Carbon Electrodes (SPCEs), which are cost-effective and suitable for mass production.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Gold Nanoparticle (AuNP) solution (e.g., 20 nm diameter)

  • Engineered 6-Oxononanoic Acid Oxidoreductase (1 mg/mL in PBS)

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • Glutaraldehyde solution (2.5% v/v in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized (DI) Water

Protocol Steps:

  • Electrode Cleaning:

    • Rinse the working electrode area of the SPCE with DI water and then with ethanol.

    • Allow to air dry completely.

    • Rationale: This step removes any organic contaminants or dust particles from the electrode surface, ensuring a clean substrate for modification.

  • Gold Nanoparticle (AuNP) Deposition:

    • Pipette 5 µL of the AuNP solution onto the surface of the carbon working electrode.

    • Allow the solvent to evaporate completely at room temperature (approx. 2-3 hours) in a dust-free environment.

    • Rationale: AuNPs increase the electrode's effective surface area and electrical conductivity, enhancing the electrochemical signal. They also provide a favorable surface for stable enzyme immobilization.[6]

  • Enzyme Immobilization:

    • Prepare a 1:1 (v/v) mixture of the enzyme solution (1 mg/mL) and BSA solution (1%).

    • Pipette 5 µL of this enzyme-BSA mixture onto the AuNP-modified electrode surface.

    • Immediately place the electrode in a vapor-saturated chamber containing 2.5% glutaraldehyde for 30 minutes.

    • Rationale: Glutaraldehyde acts as a bifunctional cross-linker, forming covalent bonds between the amine groups of the enzyme (and BSA) and the AuNP surface. This creates a stable, cross-linked enzyme layer. BSA is used as a spacing and stabilizing agent to prevent denaturation of the enzyme.

  • Blocking and Rinsing:

    • After cross-linking, gently rinse the electrode with PBS buffer (pH 7.4) to remove any unbound enzyme and excess glutaraldehyde.

    • Store the fabricated biosensor at 4°C in PBS until use.

    • Rationale: Rinsing is crucial to minimize non-specific background signals. Cold storage helps maintain enzyme activity.

Fabrication_Workflow Start Bare Screen-Printed Carbon Electrode Step1 AuNP Deposition (5 µL, 20 nm AuNPs) Start->Step1 Step2 AuNP-Modified Electrode Step1->Step2 Step3 Enzyme/BSA Mixture Application (5 µL) Step2->Step3 Step4 Glutaraldehyde Vapor Cross-linking (30 min) Step3->Step4 Step5 Final Biosensor Step4->Step5

Caption: Step-by-step workflow for the biosensor fabrication process.

Detailed Protocol: Electrochemical Measurement

Equipment:

  • Potentiostat

  • Electrochemical cell compatible with SPCEs

  • 6-Oxononanoic acid standards of known concentrations

  • PBS (pH 7.4) as the supporting electrolyte

Protocol Steps:

  • System Setup:

    • Connect the SPCE biosensor to the potentiostat (Working, Reference, and Counter terminals).

    • Pipette 50 µL of PBS onto the electrode area, ensuring all three electrodes are covered.

  • Electrode Stabilization:

    • Apply a constant potential of -0.2 V (vs. the on-chip reference electrode).

    • Record the current until a stable baseline is achieved (typically 2-5 minutes).

    • Rationale: This step allows the capacitive current to decay and ensures a stable background signal before the analyte is introduced.

  • Amperometric Measurement:

    • While continuously recording the current at -0.2 V, inject a known concentration of the 6-oxononanoic acid standard into the PBS solution on the electrode.

    • Allow the solution to mix gently.

    • The current will decrease (become more negative) as H₂O₂ is produced and reduced, eventually reaching a new steady-state value.

    • The change in current (ΔI = I_steady_state - I_baseline) is the analytical signal.

  • Calibration Curve Generation:

    • Repeat Step 3 for a series of 6-oxononanoic acid concentrations (e.g., from nanomolar to micromolar range).

    • Plot the resulting current change (ΔI) against the analyte concentration. This plot is the calibration curve.

Performance Validation: A Self-Validating System

To ensure the trustworthiness of the biosensor, a rigorous validation protocol must be followed.

  • Sensitivity and Limit of Detection (LOD): The sensitivity is determined from the slope of the linear range of the calibration curve. The LOD is calculated using the formula: LOD = 3.3 * (σ / S) , where σ is the standard deviation of the blank (baseline noise) and S is the sensitivity (slope).

  • Selectivity: The biosensor's response to potential interfering species must be evaluated. Prepare solutions of structurally similar molecules (e.g., nonanoic acid, 9-oxononanoic acid, 6-aminohexanoic acid) at a concentration significantly higher (e.g., 100-fold) than the target analyte.[8][9] The amperometric response to these interferents should be negligible compared to the response for 6-oxononanoic acid.

  • Reproducibility and Stability:

    • Reproducibility: Fabricate multiple biosensors (e.g., n=5) from the same batch and measure the response to a fixed analyte concentration. The relative standard deviation (RSD) should ideally be below 10%.

    • Stability: Store a batch of sensors at 4°C and test their response periodically (e.g., daily for a week, then weekly) to determine their operational lifetime.

Table 1: Hypothetical Performance Characteristics of the 6-Oxononanoic Acid Biosensor

ParameterTarget ValueJustification
Linear Range 100 nM - 50 µMCovers expected physiological and pathological concentration ranges.
Limit of Detection (LOD) 35 nMHigh sensitivity is crucial for detecting low-abundance biomarkers.
Response Time (t₉₀) < 30 secondsEnables rapid, real-time analysis.
Selectivity < 5% interference from 100x excess of related fatty acidsDemonstrates the high specificity of the engineered enzyme.
Reproducibility (RSD) < 7% (n=5)Ensures reliable and consistent measurements between sensors.
Storage Stability > 85% activity after 4 weeks at 4°CIndicates robust enzyme immobilization and long shelf-life.

Conclusion

This application note details a comprehensive and scientifically grounded strategy for the development of a novel electrochemical biosensor for 6-oxononanoic acid. By combining rational enzyme engineering with advanced nanomaterial-based electrode modification, it is possible to create a highly sensitive, selective, and robust analytical tool. This technology has the potential to significantly advance research into the role of 6-oxononanoic acid in metabolic health and disease, providing a platform for applications ranging from basic research to high-throughput screening in drug development.

References

  • JACS Au. (n.d.). Electrodetection of Small Molecules by Conformation-Mediated Signal Enhancement. ACS Publications.
  • MDPI. (2023). Enzymatic Electrochemical/Fluorescent Nanobiosensor for Detection of Small Chemicals.
  • MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
  • RSC Publishing. (2024). A genetically-encoded fluorescent biosensor for visualization of acetyl-CoA in live cells.
  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • Biosynth. (n.d.). 6-Oxohexanoic acid | 928-81-4.
  • MDPI. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
  • NIH. (n.d.). Recent Advances in Electrochemical Sensors for the Detection of Biomolecules and Whole Cells. PMC.
  • NIH. (n.d.). 9-Oxononanoic acid | C9H16O3 | CID 75704. PubChem.
  • University of Birmingham. (n.d.). Sensing.
  • NIH. (n.d.). 6-Oxononanoic acid | C9H16O3 | CID 5282981. PubChem.
  • NIH. (n.d.). Genetically-encoded sensors to detect fatty acid production and trafficking. PMC.
  • NIH. (n.d.). Fluorescent small organic probes for biosensing. PMC.
  • MDPI. (n.d.). Innovative Fatty Acid-Guided Biosensor Design for Neutrophil Gelatinase, a Prognostic and Diagnostic Biomarker for Chronic Kidney Disease.
  • SIELC Technologies. (n.d.). 6-Aminocaproic acid.
  • Frontiers. (2022). Transporter-Driven Engineering of a Genetic Biosensor for the Detection and Production of Short-Branched Chain Fatty Acids in Saccharomyces cerevisiae.
  • MDPI. (n.d.). Recent Advances in Real-Time Label-Free Detection of Small Molecules.
  • RSC Publishing. (n.d.). Fluorescent small organic probes for biosensing.
  • University of Wuppertal. (n.d.). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS.

Sources

Method

"in vitro studies of 6-Oxononanoic acid on cell cultures"

Application Note: In Vitro Characterization of 6-Oxononanoic Acid (6-ONA) Executive Summary & Biological Context 6-Oxononanoic acid (6-ONA) is a medium-chain keto-fatty acid (MCKFA) and a specific oxidized lipid species....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 6-Oxononanoic Acid (6-ONA)

Executive Summary & Biological Context

6-Oxononanoic acid (6-ONA) is a medium-chain keto-fatty acid (MCKFA) and a specific oxidized lipid species. While often overshadowed by its structural isomer 9-oxononanoic acid (a primary peroxidation product of linoleic acid), 6-ONA represents a distinct class of metabolic intermediates relevant to fatty acid oxidation disorders and lipid signaling.

Scientific Rationale: In mammalian cell culture, medium-chain fatty acids (MCFAs) and their oxidized derivatives are potent ligands for GPR84 , a pro-inflammatory G-protein coupled receptor expressed on leukocytes and adipocytes. Unlike long-chain fatty acids, 6-ONA requires specific handling to prevent micelle formation and ensure bioavailability. This guide provides a standardized framework for investigating 6-ONA as a putative GPR84 ligand and metabolic stressor.

Key Applications:

  • GPR84 Agonism Screening: Investigating immune modulation via the Gi/o-coupled pathway.

  • Metabolic Toxicity Profiling: Assessing mitochondrial stress in hepatocytes or adipocytes.

  • Inflammatory Signaling: Quantifying cytokine release (IL-8, TNF-α) in myeloid cells.

Critical Reagent Preparation: BSA-Conjugation

The Challenge: Free fatty acids (FFAs) and keto-acids like 6-ONA exhibit poor solubility in aqueous media and are cytotoxic in their unbound form due to detergent-like effects on cell membranes. The Solution: Conjugation to Fatty Acid-Free Bovine Serum Albumin (BSA) is the mandatory standard for physiological delivery.

Protocol A: Preparation of 6-ONA:BSA Complex (5 mM Stock)
  • Reagents:

    • 6-Oxononanoic acid (High purity, >98%).

    • BSA, Fatty Acid-Free, Low Endotoxin (e.g., Sigma A8806).

    • PBS (Calcium/Magnesium free).

    • Sodium Hydroxide (0.1 M NaOH).

  • Workflow:

    • Pre-solubilization: Dissolve pure 6-ONA in a minimal volume of 0.1 M NaOH or 100% Ethanol to create a 100 mM primary stock. Note: Ethanol is preferred if sterility is a concern, but keep final culture concentration <0.1%.

    • BSA Solution: Prepare a 10% (w/v) BSA solution in PBS. Filter sterilize (0.22 µm). Warm to 37°C.

    • Conjugation: Slowly add the 6-ONA primary stock to the warm BSA solution while vortexing to achieve a final concentration of 5 mM (molar ratio ~4:1 FA:BSA).

    • Incubation: Incubate at 37°C for 30 minutes with gentle shaking to allow binding pockets to load.

    • Validation: The solution should remain clear. If turbid, sonicate in a water bath for 5 minutes.

BSA_Conjugation Raw_Lipid Pure 6-Oxononanoic Acid Solvent 0.1M NaOH or EtOH (Primary Solvent) Raw_Lipid->Solvent Dissolve (100mM) Mixing Dropwise Addition & Vortexing Solvent->Mixing BSA_Sol 10% BSA (FA-Free) in PBS (37°C) BSA_Sol->Mixing Complex 6-ONA:BSA Complex (Physiologically Active) Mixing->Complex Bind (30 min, 37°C)

Figure 1: Workflow for generating physiologically relevant BSA-conjugated lipid stocks.

Application 1: Cytotoxicity & Metabolic Viability

Before functional assays, the non-cytotoxic window must be established. Oxidized lipids can induce mitochondrial depolarization or apoptosis.

  • Cell Model: HepG2 (Hepatocytes) or RAW 264.7 (Macrophages).

  • Assay Type: CCK-8 or MTT (Metabolic activity).

Protocol B: Dose-Response Viability Assay

  • Seeding: Plate cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Starvation: Switch to serum-reduced medium (0.5% FBS) for 6h to synchronize cells and reduce interference from serum lipids.

  • Treatment: Treat cells with 6-ONA:BSA complex at concentrations: 0, 10, 50, 100, 250, 500 µM.

    • Control: Vehicle control (BSA only).

    • Positive Control: 9-Oxononanoic acid (known cytotoxic lipid) or 10% DMSO.

  • Incubation: 24 hours at 37°C.

  • Readout: Add CCK-8 reagent, incubate 1-2h, read Absorbance at 450 nm.

Data Interpretation Template:

Concentration (µM)Mean OD (450nm)Viability (% of Control)Interpretation
0 (BSA Only)1.20100%Baseline
501.1898%Safe Window
1001.1091%Potential Metabolic Stress
2500.8570%IC30 Threshold (Stress)
5000.4033%Cytotoxic / Apoptotic

Application 2: GPR84 Receptor Activation (Mechanism of Action)

GPR84 is a receptor for medium-chain free fatty acids (MCFFAs) and is distinctively pro-inflammatory. 6-ONA, being a C9 oxidized variant, is hypothesized to modulate this receptor.

  • Mechanism: GPR84 couples to Gαi/o , leading to a decrease in cAMP and often an increase in intracellular Calcium via Gβγ subunits in specific contexts (or via promiscuous G-protein coupling in engineered lines).

  • Gold Standard Assay: HTRF cAMP Inhibition Assay (cisbio) or FLIPR Calcium Flux.

Protocol C: cAMP Inhibition Assay (Gαi Pathway)

  • Cell System: CHO-K1 cells stably expressing human GPR84 (or THP-1 monocytes induced with LPS).

  • Pre-Treatment: Incubate cells with IBMX (Phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Stimulation:

    • Stimulate Adenylate Cyclase with Forskolin (10 µM) to raise baseline cAMP.

    • Simultaneously add 6-ONA (Dose range: 10 nM – 100 µM).

  • Reference Agonist: Use 6-OAU (6-n-octylaminouracil) or Embelin as a positive control for GPR84 activation.

  • Detection: Lyse cells and detect cAMP levels using TR-FRET/HTRF reagents.

  • Result: A dose-dependent decrease in Forskolin-induced cAMP confirms GPR84 agonism.

GPR84_Pathway Ligand 6-Oxononanoic Acid (Extracellular) Receptor GPR84 Receptor (Transmembrane) Ligand->Receptor Binds Gi_Protein Gαi Subunit (Inhibitory) Receptor->Gi_Protein Activates AC Adenylate Cyclase Gi_Protein->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production Effect Inflammatory Modulation (Chemotaxis/Cytokines) cAMP->Effect Signaling Cascade

Figure 2: The GPR84 signaling cascade. 6-ONA binding activates Gi, inhibiting Adenylate Cyclase and reducing cAMP.[1][2][3][4][5][6]

References & Authority

  • GPR84 Biology: Recio, C., et al. (2018). "GPR84 as a pro-inflammatory signal transducer."[1][7] Journal of Immunology. (Contextual grounding for MCFA receptors).

  • Fatty Acid Solubility: "Solubility of Fatty Acids and Derivatives." Sigma-Aldrich Technical Bulletins. .

  • Oxidized Lipids: Spickett, C.M. (2013). "The lipid peroxidation product 4-HNE: A signaling molecule." Redox Biology. (Analogous mechanisms for oxidized lipid signaling).

  • GPR84 Agonists: "6-OAU and Medium Chain Fatty Acids."[1][7][8] MedChemExpress Product Guide. (Differentiation of synthetic vs. natural ligands).

  • PubChem Compound Summary: 6-Oxononanoic Acid (CID 5282981).[4] .

Note on Specificity: Researchers must distinguish 6-Oxononanoic acid (the lipid) from 6-OAU (6-n-octylaminouracil), a synthetic surrogate agonist often cited in GPR84 literature. While they share target receptors, their chemical properties and handling requirements differ significantly.

Sources

Technical Notes & Optimization

Troubleshooting

"stability and degradation pathways of 6-Oxononanoic acid"

Topic: Stability, Degradation Pathways, and Analytical Troubleshooting Introduction: Beyond the Basic Certificate of Analysis Welcome to the technical support hub for 6-Oxononanoic acid (6-ONA) . If you are accessing thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Degradation Pathways, and Analytical Troubleshooting

Introduction: Beyond the Basic Certificate of Analysis

Welcome to the technical support hub for 6-Oxononanoic acid (6-ONA) . If you are accessing this guide, you are likely encountering inconsistent recovery rates, unexplained peaks in your chromatograms, or physical changes in your reference standards.

6-ONA is not merely a "stable" fatty acid; it is a reactive keto-acid intermediate. It is most commonly encountered as a specific cleavage product of oleic acid ozonolysis or lipid peroxidation. Its dual functionality—a carboxylic acid at C1 and a ketone at C6—creates a unique "reactivity profile" that standard stability protocols often miss.

This guide moves beyond generic handling instructions to address the specific polymerization and tautomerization mechanisms that ruin experiments.

Module 1: Storage & Handling (The "Sticky Gum" Phenomenon)

The Issue: Users often report that their white crystalline 6-ONA powder turns into a yellow, viscous gum after weeks of storage at 4°C.

The Mechanism: Unlike simple fatty acids (e.g., nonanoic acid), 6-ONA possesses a ketone group susceptible to intermolecular aldol-like condensation and oligomerization , especially when catalyzed by trace moisture or acidity. Furthermore, as a product of ozonolysis, it can participate in secondary reactions with Criegee intermediates if not purified to homogeneity.

Protocol: The "Zero-Moisture" Storage System
ParameterStandard RecommendationApplication Scientist's "Gold Standard" Why? (Causality)
Temperature -20°C-80°C (ideal) or -20°C Low temp kinetically inhibits the oligomerization of the keto-group.
Atmosphere Tightly closed containerArgon/Nitrogen Overlay Prevents oxidative radical propagation at the

-carbon position.
Solvent Storage Methanol/EthanolAcetonitrile or Ethyl Acetate Alcohols can form hemiacetals with the ketone group (reversible but messy).
Container Glass vialAmber Glass (Silanized) Silanization prevents acid-catalyzed surface adsorption and tautomerization.

Module 2: Degradation Pathways & Chemical Fate

To troubleshoot "missing mass" in your mass balance, you must understand where the molecule goes. 6-ONA is rarely "lost"; it transforms.

Pathway Visualization: From Origin to Oligomer

The following diagram illustrates the formation of 6-ONA from Oleic Acid (its primary biological/industrial source) and its subsequent degradation risks.

G Oleic Oleic Acid (C18:1) Criegee Criegee Intermediate (Unstable) Oleic->Criegee Ozonolysis Ozone Ozone / ROS Ozone->Criegee ONA 6-Oxononanoic Acid (Target Analyte) Criegee->ONA 1° Cleavage Nonanal Nonanal (Volatile byproduct) Criegee->Nonanal 1° Cleavage Azelaic Azelaic Acid (Over-oxidation) ONA->Azelaic Oxidative Cleavage (radical stress) Oligomer High MW Oligomers (>1000 Da Gum) ONA->Oligomer Aldol Condensation (Acid/Base cat.) Hemiacetal Hemiacetal/Ketal (In alcoholic solvents) ONA->Hemiacetal + MeOH/EtOH

Figure 1: The "Life Cycle" of 6-ONA. Note that "loss" of 6-ONA is often due to oligomerization (forming "gums") rather than simple evaporation.

Module 3: Analytical Troubleshooting (GC-MS & LC-MS)

This is the most critical section for researchers. The dual functional groups of 6-ONA create specific analytical artifacts.

Scenario A: GC-MS "Ghost Peaks" and Split Signals

Symptom: You inject a pure standard of 6-ONA but see two peaks, or a broad, tailing peak. Root Cause: Keto-Enol Tautomerism. The ketone at C6 can enolize. If you only use a silylation reagent (like BSTFA) to target the carboxylic acid, the ketone remains active. It may partially enolize and react with the silylating agent, creating a mixture of mono-TMS (acid only) and di-TMS (acid + enol) derivatives.

The Fix: Double Derivatization Strategy Do not rely on simple silylation. You must "lock" the ketone first.

  • Step 1: Oximation.

    • Reagent: Methoxyamine hydrochloride (MOX) in Pyridine.

    • Action: Converts C=O (ketone)

      
       C=N-OCH
      
      
      
      (methoxime). This locks the ketone in a stable, non-tautomerizable form.
    • Note: This may still produce two geometric isomers (syn/anti), resulting in two close peaks with identical mass spectra. This is normal and validates the ketone's presence.

  • Step 2: Silylation.

    • Reagent: BSTFA + 1% TMCS or MSTFA.

    • Action: Converts -COOH

      
       -COO-TMS.
      
Scenario B: LC-MS Signal Suppression

Symptom: Low sensitivity in ESI+ mode. Root Cause: 6-ONA is an acidic molecule. The Fix:

  • Mode: Switch to ESI Negative Mode (detecting [M-H]⁻ at m/z ~171).

  • Mobile Phase: Avoid high concentrations of formic acid, which can suppress ionization in negative mode. Use 0.01% Acetic Acid or Ammonium Acetate buffers to maintain pH > 4.

Troubleshooting Matrix
ObservationProbable CauseCorrective Action
GC: Peak Tailing Adsorption of -COOH to liner.Use deactivated glass wool liners; ensure full silylation.
GC: Multiple Peaks Incomplete derivatization or syn/anti oxime isomers.Check if peaks have identical mass spectra. If yes, sum the areas (isomers).
Sample is "Sticky" Polymerization of the standard.Dissolve in Ethyl Acetate; filter. If insoluble, the standard is degraded.
High Background Plasticizer contamination.6-ONA is a lipid metabolite; avoid plastic tubes. Use glass exclusively.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use ethanol to prepare my stock solution? A: We advise against it for long-term storage. Ethanol can react with the ketone group to form hemiacetals/ketals, shifting the equilibrium. Use Acetonitrile or Ethyl Acetate for stock solutions.

Q2: Is 6-Oxononanoic acid the same as Azelaic acid? A: No. Azelaic acid is a dicarboxylic acid (Nonanedioic acid). 6-ONA is a keto-carboxylic acid. However, 6-ONA can oxidize into Azelaic acid under high oxidative stress. If you detect Azelaic acid in your 6-ONA standard, it indicates oxidative degradation.

Q3: I see a mass of 171 in my negative mode LC-MS, but also 343. What is 343? A: 171 is the monomer [M-H]⁻. 343 is likely the non-covalent dimer [2M-H]⁻, which is common in ESI negative mode at higher concentrations. It is an ionization artifact, not necessarily a sample impurity.

Q4: Why is 6-ONA relevant to drug development? A: It is a biomarker for lipid peroxidation . If your drug formulation involves unsaturated lipids (e.g., liposomes using oleic acid), the appearance of 6-ONA indicates the formulation is oxidizing (rancidity). It is also a potential skin irritant in topical formulations.

References

  • Zahardis, J., & Petrucci, G. A. (2007). The oleic acid-ozone heterogeneous reaction system: products, kinetics, secondary chemistry, and atmospheric implications of a model system – a review. Atmospheric Chemistry and Physics, 7(5), 1237–1274.

  • Thornberry, T., & Abbatt, J. P. D. (2004). Heterogeneous reaction of ozone with liquid unsaturated fatty acids: detailed kinetics and gas-phase product studies. Physical Chemistry Chemical Physics, 6, 84-93.

  • Sigma-Aldrich Technical Bulletin. Derivatization for GC-MS: Silylation and Oximation Protocols.

  • PubChem Compound Summary. 6-Oxononanoic acid (CID 5282981). National Center for Biotechnology Information.

Optimization

Technical Support Center: Optimizing 6-Oxononanoic Acid Synthesis

Topic: Reducing By-Product Formation in 6-Oxononanoic Acid Synthesis Ticket ID: #6OXO-992 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary The synthesis of 6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing By-Product Formation in 6-Oxononanoic Acid Synthesis Ticket ID: #6OXO-992 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 6-oxononanoic acid (6-keto nonanoic acid; CAS: 4144-58-5) presents a classic chemoselectivity challenge.[1] Whether approaching this via organometallic addition to adipic acid derivatives or oxidative cleavage of cyclic precursors, the thermodynamic trap of over-reaction is the primary driver of by-product formation.[1]

This guide addresses the two dominant synthetic routes and their specific failure modes:

  • The Organometallic Route (Grignard): Preventing bis-addition (tertiary alcohol formation).[1]

  • The Oxidative Cleavage Route: Preventing over-oxidation (dicarboxylic acid formation).[1]

Module 1: The Organometallic Route (Grignard Addition)

Context: You are reacting Propylmagnesium bromide with Adipic Anhydride (or an adipoyl chloride derivative) to attach the propyl chain.[1] Target Molecule: 6-Oxononanoic acid (


)[1]
The Problem: The "Bis-Addition" Trap

Users frequently report obtaining 6-propyl-6-hydroxynonanoic acid (a tertiary alcohol) instead of the desired ketone.[1]

Mechanism of Failure: The product of the first addition (the ketone) is more electrophilic than the starting anhydride or ester. As soon as a molecule of 6-oxononanoic acid forms, it competes for the remaining Grignard reagent, leading to a second addition.[1]

Troubleshooting Protocol
Variable Standard (High Risk) Optimized (Low By-Product) Technical Rationale
Temperature 0°C to Room Temp-78°C (Dry Ice/Acetone) At low temps, the tetrahedral intermediate is stable and does not collapse to the ketone until hydrolysis, preventing the second attack.[1]
Stoichiometry 1:1 (Grignard:Substrate)Inverse Addition Adding the Grignard slowly to an excess of the anhydride ensures the concentration of nucleophile is always low relative to the substrate.[1]
Intermediate Acid Chloride / AnhydrideWeinreb Amide Formation of the N-methoxy-N-methylamide forms a stable chelated intermediate that cannot accept a second nucleophile.[1]
The "Weinreb Workaround" (Recommended Workflow)

If direct addition fails, convert your adipic precursor to a Weinreb amide.[2] This is the only self-validating method to guarantee <5% tertiary alcohol by-product.[1]

Step-by-Step Protocol:

  • Activation: React Adipic acid monomethyl ester with CDI (1.1 eq) or SOCl₂ followed by N,O-dimethylhydroxylamine HCl .

  • Addition: Cool the Weinreb amide to 0°C (not -78°C, as Weinreb amides are less reactive).

  • Nucleophile: Add Propylmagnesium bromide (1.2 eq) dropwise.

  • Quench: The stable chelated intermediate persists. Quench with sat. NH₄Cl or 5% HCl to release the ketone during workup, preventing over-reaction.[1]

Module 2: The Oxidative Cleavage Route

Context: You are performing oxidative cleavage on 2-propylcyclohexanone . Target Molecule: 6-Oxononanoic acid (


)[1]
The Problem: Over-Oxidation & Regioselectivity

Users often report isolating Adipic Acid (C6 diacid) and Propionic Acid (C3 acid), indicating the cleavage occurred at the wrong bond or the keto-group was further oxidized.[1]

Mechanism of Failure: Standard oxidants (HNO₃, KMnO₄) are often too harsh, cleaving the C1-C2 bond (substituted side) or oxidizing the resulting ketone to a carboxylic acid.[1]

Troubleshooting Protocol
Issue Symptom Root Cause Corrective Action
Wrong Cleavage Product is branched dicarboxylic acidCleavage at C1-C2 (substituted side)Use Ozonolysis with reductive workup (DMS/PPh3) to favor specific cleavage.[1]
Over-Oxidation Product is Adipic AcidOxidant attacked the ketoneSwitch to NaIO₄ / catalytic RuCl₃ (Sharpless conditions) which is specific for oxidative cleavage of olefins/ketones to acids without degrading the chain.[1]
Lactone Formation Product is a cyclic esterBaeyer-Villiger migrationAvoid peracids (mCPBA) if the goal is the open-chain acid.[1]
Visualizing the Pathways

The diagram below illustrates the critical decision points in synthesis. The "Red Zones" indicate irreversible by-product formation.[1]

G Start_Grignard Precursor: Adipic Anhydride Inter_Tetra Tetrahedral Intermediate Start_Grignard->Inter_Tetra + PropylMgBr (-78°C) Start_Cleavage Precursor: 2-Propylcyclohexanone Target TARGET: 6-Oxononanoic Acid Start_Cleavage->Target Ozonolysis (Reductive Workup) ByProd_Branched By-Product: Branched Diacid (Wrong Regioselectivity) Start_Cleavage->ByProd_Branched HNO3 Oxidation ByProd_Alc By-Product: Tertiary Alcohol (6-propyl-6-hydroxynonanoic acid) Target->ByProd_Alc + Excess PropylMgBr (Bis-Addition) ByProd_Diacid By-Product: Adipic Acid (Over-Oxidation) Target->ByProd_Diacid Prolonged Oxidation Inter_Tetra->Target Acid Hydrolysis Inter_Tetra->Target Collapse to Ketone (RT)

Caption: "The Tree of Troubles": Reaction pathways showing the genesis of major by-products (Red) vs. the target molecule (Yellow).

FAQ: Frequently Asked Questions

Q1: Can I use Adipoyl Chloride instead of the Anhydride? A: Yes, but the risk of bis-addition is higher with acid chlorides because they are more reactive.[1] If you must use the chloride, you must use the Weinreb amide intermediate or transmetallate your Grignard to a less reactive organozinc or organocadmium reagent (Blaise reaction conditions).

Q2: Why am I seeing a byproduct with mass M+ = 142? A: This is likely 2-propylcyclohexanone reforming or persisting if you attempted a ring-closing/opening equilibrium, or potentially nonanoic acid if your starting material was impure.[1] However, in the Grignard route, a common impurity is Hexane (MW 86) from the homocoupling of the propyl radical, or Adipic Acid (MW 146) from hydrolysis of unreacted anhydride.[1]

Q3: How do I remove the tertiary alcohol by-product? A: It is chemically very similar to the product (both are carboxylic acids).[1]

  • Flash Chromatography: The ketone is less polar than the alcohol.[1] Use a gradient of Hexane:Ethyl Acetate (starting 90:10) with 1% Acetic Acid.

  • Chemical Separation: The ketone can be derivatized with Girard's Reagent T (forming a water-soluble hydrazone), washed with ether to remove the alcohol impurity, and then hydrolyzed back to the ketone.[1]

References
  • BenchChem. Application Notes: Reaction of 3-Phenyl-1-propylmagnesium bromide with Esters.[1][3] (General Grignard Mechanism & Bis-addition).[1]

  • Organic Syntheses. Ozonolytic Cleavage of Cycloalkenes: Preparation of Methyl 6-Oxohexanoate.[1][4] (Analogous oxidative cleavage protocol).

  • Master Organic Chemistry. Protecting Groups in Grignard Reactions (Weinreb Amide Strategy).

  • PubChem. 6-Oxononanoic Acid Compound Summary. (Chemical Structure & Identifiers).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Cell Permeability of 6-Oxononanoic Acid

Welcome to the technical support center for 6-Oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of 6-Oxonona...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Oxononanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of 6-Oxononanoic acid in their biological assays. As a short-chain oxo-carboxylic acid, its physicochemical properties present inherent challenges to efficient membrane transport. This document provides in-depth, field-proven insights and structured troubleshooting workflows to help you diagnose and overcome these permeability issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of 6-Oxononanoic acid in cell-based assays.

Q1: Why is 6-Oxononanoic acid likely to have low cell permeability?

A1: The primary reason lies in its chemical structure. 6-Oxononanoic acid possesses a carboxylic acid group. At physiological pH (~7.4), this group is predominantly deprotonated, carrying a negative charge. This ionized state significantly hinders its ability to passively diffuse across the lipophilic (fat-loving) cell membrane, which is a major route of entry for many small molecules. Delivering carboxylic acids into cells is a known challenge due to their poor permeability across lipophilic membranes at physiological pH.[1]

Q2: I'm seeing lower-than-expected activity in my assay. What is the very first troubleshooting step I should take?

A2: Before exploring complex modifications, first confirm that the issue is indeed permeability and optimize your basic assay conditions. The most direct way to confirm poor uptake is to measure the intracellular concentration of 6-Oxononanoic acid. A sensitive analytical method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying intracellular drug levels.[2][3] A positive correlation between intracellular compound levels and biological activity is a key diagnostic.[3] If the intracellular concentration is low, you can proceed with the troubleshooting steps outlined in this guide.

Q3: Could the serum in my cell culture media be interfering with my experiment?

A3: Yes, this is a critical and often overlooked factor. Components of serum, particularly albumin, can bind to drugs, especially acidic compounds.[4][5] Only the unbound, or "free," fraction of a drug is available to cross the cell membrane and exert a biological effect.[4][5] If 6-Oxononanoic acid has high serum protein binding, the effective concentration available to the cells will be much lower than the total concentration added to the media.

  • Troubleshooting Step: Try reducing the serum concentration in your assay medium for the duration of the compound treatment (e.g., from 10% to 2% or 1% FBS), or use a serum-free medium if your cells can tolerate it for the experimental timeframe. If you observe a significant increase in activity at lower serum levels, protein binding is a likely contributor to the problem.

Q4: How can I determine if 6-Oxononanoic acid is being actively transported into or kicked out of the cells?

A4: Cells possess a variety of transporter proteins that can move molecules across the membrane. These can be influx transporters that bring compounds in, or efflux pumps that remove them.

  • Influx: Organic Anion Transporters (OATs) are a major family of transporters that handle the uptake of a wide range of organic anions, including many drugs.[6][7][8]

  • Efflux: P-glycoprotein (P-gp or MDR1) is a well-known efflux pump that actively removes a vast array of structurally diverse compounds from cells, often leading to multidrug resistance in cancer.[9][10][11]

To test for their involvement, you can use well-characterized inhibitors. Co-incubating your cells with 6-Oxononanoic acid and a transporter inhibitor can reveal their role. If activity increases, it suggests the inhibited transporter was limiting the net intracellular accumulation.

Q5: What are the most common chemical modification strategies for improving the permeability of a carboxylic acid like this?

A5: The most common and effective strategy is to create a prodrug . A prodrug is an inactive or less active derivative of a drug that is converted into the active form inside the body, often within the target cell. For carboxylic acids, this typically involves esterification . By converting the charged carboxylic acid into a neutral, more lipophilic ester, the molecule can more easily cross the cell membrane.[12][13][14] Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the ester bond, releasing the active 6-Oxononanoic acid.[15] The acetoxymethyl (AM) ester is a particularly common and effective prodrug motif for this purpose.[15]

Part 2: A Structured Troubleshooting Workflow

When initial assay optimizations are insufficient, a systematic approach is necessary. This workflow guides you from definitive diagnosis to proven solutions.

Workflow Overview Diagram

TroubleshootingWorkflow cluster_start cluster_step1 Step 1: Diagnosis & Baseline cluster_step2 Step 2: Investigate Active Transport cluster_step3 Step 3: Enhance Delivery cluster_end Start Low Biological Activity of 6-Oxononanoic Acid Quantify Measure Intracellular Conc. (LC-MS/MS) Start->Quantify Is low uptake the cause? Optimize Optimize Assay Conditions (Serum, pH, Time) Quantify->Optimize Confirm low levels Efflux Test Efflux Pump Inhibitors (e.g., Verapamil for P-gp) Optimize->Efflux If still low Influx Test Influx Transporter Inhibitors (e.g., Probenecid for OATs) Efflux->Influx If efflux is not the issue Prodrug Prodrug Strategy (Esterification) Influx->Prodrug If transport is not the primary issue or cannot be modulated Formulation Formulation Strategy (Liposomes, Nanoparticles) Influx->Formulation Alternative to prodrugs End Biologically Relevant Intracellular Concentration & Restored Activity Prodrug->End Successful intracellular release Formulation->End Successful delivery

Caption: A systematic workflow for troubleshooting low cell permeability of 6-Oxononanoic acid.

Step 1: Baseline Characterization & Assay Optimization

Causality: You must first prove that low intracellular concentration is the direct cause of the observed low biological activity. Without this confirmation, subsequent efforts may be misdirected.

  • Action 1.1: Quantify Intracellular Concentration: Use a validated LC-MS/MS method to measure the amount of 6-Oxononanoic acid inside the cells after treatment. Compare this to the concentration required for activity in a cell-free (e.g., purified enzyme) assay if available. (See Protocol 1 in Appendices).

  • Action 1.2: Optimize Assay Conditions:

    • Serum Reduction: As discussed in the FAQs, perform a dose-response experiment at varying serum concentrations (e.g., 10%, 5%, 2%, 0.5%). A leftward shift in the EC50 curve at lower serum levels points to significant protein binding.[16][17]

    • Time-Course: Run a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine if accumulation is slow and if a longer incubation time is required to reach an effective intracellular concentration.

Step 2: Investigating the Role of Active Transport

Causality: The net intracellular concentration is a balance between influx (entry) and efflux (removal). If an efflux pump is actively removing the compound, simply increasing passive diffusion may not be sufficient. Conversely, if the compound relies on an influx transporter, its absence in your cell model could explain the poor uptake.

  • Action 2.1: Test for Active Efflux: Co-incubate 6-Oxononanoic acid with known inhibitors of common efflux pumps. A significant increase in intracellular concentration or biological activity in the presence of an inhibitor is strong evidence of efflux.

    • P-glycoprotein (P-gp): Use inhibitors like Verapamil or Elacridar.[18][19]

    • Multidrug Resistance-associated Proteins (MRPs): Use inhibitors like MK-571.

  • Action 2.2: Test for Active Influx: Co-incubate with inhibitors of Organic Anion Transporters (OATs). A decrease in intracellular concentration suggests that influx is OAT-mediated.

    • OATs: Use a broad-spectrum inhibitor like Probenecid.[6]

Step 3: Proactively Enhancing Delivery

If the above steps confirm that passive diffusion is the rate-limiting step, you must enhance the compound's ability to cross the cell membrane.

Causality: By masking the negatively charged carboxylic acid with a neutral ester group, you increase the molecule's lipophilicity, making it more favorable to partition into the lipid bilayer of the cell membrane. Intracellular esterases then act as bio-activators, releasing the parent compound where it is needed.[12][13]

ProdrugMechanism cluster_outside Extracellular Space (pH 7.4) cluster_membrane Cell Membrane cluster_inside Intracellular Space Prodrug_Ext Ester Prodrug (Neutral, Lipophilic) PassiveDiffusion Passive Diffusion Prodrug_Ext->PassiveDiffusion Prodrug_Int Ester Prodrug PassiveDiffusion->Prodrug_Int Esterases Intracellular Esterases Prodrug_Int->Esterases Cleavage ActiveDrug 6-Oxononanoic Acid (Active, Charged) Esterases->ActiveDrug Releases

Caption: Mechanism of an ester prodrug for enhanced cell delivery.

Comparison of Common Ester Prodrugs

Ester TypeStructure ExampleKey AdvantagesKey Considerations
Methyl/Ethyl Ester R-CO-O-CH₃Simple to synthesize. Increases lipophilicity.May have slower hydrolysis rates. May not be cleaved efficiently in all cell types.
Acetoxymethyl (AM) Ester R-CO-O-CH₂-O-CO-CH₃Generally rapid hydrolysis by intracellular esterases.[15] Well-established method.Can release formaldehyde as a byproduct, which can be toxic at high concentrations.
Pivaloyloxymethyl (POM) Ester R-CO-O-CH₂-O-CO-C(CH₃)₃Often more stable in plasma than AM esters, reducing premature hydrolysis.Steric hindrance can sometimes slow intracellular cleavage compared to AM esters.

Action 3.1: Synthesize and Test an Ester Prodrug:

  • Synthesize a simple methyl or ethyl ester, or an AM ester of 6-Oxononanoic acid.

  • Confirm its structure and purity (NMR, LC-MS).

  • Test the prodrug in your biological assay. You should observe a significant increase in potency (a lower EC50 value) compared to the parent acid.

  • Crucial Validation: Confirm that the prodrug is indeed being converted back to 6-Oxononanoic acid inside the cell using LC-MS/MS. Also, verify that the prodrug itself is inactive in a cell-free version of your assay.

Causality: Encapsulating the drug in a specialized delivery vehicle can help it overcome the membrane barrier. This is particularly useful if chemical modification is not feasible.

  • Liposomes: These are microscopic vesicles composed of a lipid bilayer that can enclose hydrophilic compounds like 6-Oxononanoic acid in their aqueous core and deliver them into the cell via membrane fusion.

  • Nanoparticles: Polymeric nanoparticles can encapsulate the drug and be engineered for targeted delivery or enhanced cellular uptake.

  • Permeabilizing Agents: Mild, non-toxic surfactants or other agents can transiently increase membrane permeability.[20] This approach must be used with caution and with extensive controls to ensure the agent itself is not causing cellular artifacts or toxicity.[20]

Part 3: Appendices

Appendix A: Key Physicochemical Properties of 6-Oxononanoic Acid
PropertyValueImplication for PermeabilitySource
Molecular Formula C₉H₁₆O₃-PubChem[21]
Molecular Weight 172.22 g/mol Small size is generally favorable for passive diffusion.PubChem[21]
XLogP3 0.9Low lipophilicity, suggesting poor partitioning into the cell membrane.PubChem[21]
pKa (Carboxylic Acid) ~4.5 (Estimated)Will be >99% ionized (negatively charged) at physiological pH 7.4, severely limiting passive diffusion.General Chemical Principles[13]
Appendix B: Experimental Protocols

Protocol 1: Intracellular Compound Quantification via LC-MS/MS

  • Cell Plating: Plate cells in a multi-well plate (e.g., 12-well or 6-well) and grow to desired confluency.

  • Treatment: Aspirate media and add fresh media containing 6-Oxononanoic acid at the desired concentration. Include untreated wells as a negative control. Incubate for the desired time period (e.g., 4 hours) at 37°C.

  • Cell Wash: Quickly aspirate the drug-containing media. Wash the cell monolayer 3 times with ice-cold Phosphate-Buffered Saline (PBS) to remove all extracellular compound. This step is critical and must be done quickly to prevent efflux.

  • Cell Lysis & Extraction: Add a pre-chilled lysis/extraction buffer (e.g., 70% Methanol, 30% Water) containing a known concentration of a suitable internal standard (a structurally similar molecule not present in the cells).

  • Harvesting: Scrape the cells in the lysis buffer and transfer the entire lysate to a microcentrifuge tube.

  • Protein Precipitation: Vortex vigorously and centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Analysis: Carefully transfer the supernatant to a new plate or vial for LC-MS/MS analysis.[2][22][23]

  • Quantification: Create a standard curve of the compound and internal standard in the same lysis buffer to calculate the absolute amount of compound per well. Normalize this value to the protein concentration or cell number from a parallel well to determine the intracellular concentration (e.g., in pmol/mg protein).

Protocol 2: Transporter Inhibition Assay

  • Cell Plating: Plate cells as described in Protocol 1.

  • Pre-incubation with Inhibitor: Aspirate media and add fresh media containing the transporter inhibitor (e.g., 10 µM Verapamil) or vehicle control. Pre-incubate for 30-60 minutes at 37°C to allow the inhibitor to enter the cells and engage its target.

  • Co-incubation: Add 6-Oxononanoic acid directly to the wells (without changing the media) to reach the final desired concentration.

  • Incubation: Incubate for the desired time period (e.g., 4 hours).

  • Analysis: Measure the biological endpoint (e.g., cell viability, reporter gene expression) or quantify the intracellular concentration of 6-Oxononanoic acid using the LC-MS/MS protocol described above.

  • Interpretation: A statistically significant increase in the biological effect or intracellular concentration in the inhibitor-treated wells compared to the vehicle control wells indicates that the targeted transporter is actively effluxing 6-Oxononanoic acid.

References

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism. Available at: [Link]

  • Fletcher, J. I., et al. (2013). P-glycoprotein Inhibition for Optimal Drug Delivery. Drug Target Insights. Available at: [Link]

  • Hernandez-Barry, H., et al. (2025). Using Quantitative LC-MS/MS Analysis of Intracellular Drug Accumulation. Bioconjugate Chemistry. Available at: [Link]

  • Hagos, Y., & Burckhardt, G. (2012). Drug Transport by Organic Anion Transporters (OATs). Renal Physiology. Available at: [Link]

  • Wikipedia contributors. Plasma protein binding. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Vyas, J., et al. (2022). P-glycoprotein efflux pump: Challenges and opportunities. International Journal of PharmaO2. Available at: [Link]

  • Salam, A., et al. (2021). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications. Available at: [Link]

  • ResearchGate. (2025). Drug transport by Organic Anion Transporters (OATs). ResearchGate. Available at: [Link]

  • Cui, H., et al. (2019). Inhibit or Evade Multidrug Resistance P-glycoprotein in Cancer Treatment. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What are P-gp inhibitors and how do they work?. Patsnap. Available at: [Link]

  • Gessner, A., et al. (2020). Assessment of the Role of Renal Organic Anion Transporters in Drug-Induced Nephrotoxicity. International Journal of Molecular Sciences. Available at: [Link]

  • Semantic Scholar. (n.d.). New insight into organic anion transporters from the perspective of potentially important interactions and drugs toxicity. Semantic Scholar. Available at: [Link]

  • Nigam, S. K. (2015). The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective. Physiological Reviews. Available at: [Link]

  • Otagiri, M. (2005). [Study on binding of drug to serum protein]. Yakugaku Zasshi. Available at: [Link]

  • Deranged Physiology. (2021). Protein binding of drugs. Deranged Physiology. Available at: [Link]

  • Singh, S., et al. (2013). LC-MS based assay to measure intracellular compound levels in Mycobacterium smegmatis: linking compound levels to cellular potency. Journal of Microbiological Methods. Available at: [Link]

  • Kumar, A., et al. (2025). Fast Release of Carboxylic Acid inside Cells. Bioconjugate Chemistry. Available at: [Link]

  • Ascenzi, P., et al. (2025). Clinical relevance of drug binding to plasma proteins. ResearchGate. Available at: [Link]

  • Loryan, I., et al. (2013). Rapid Measurement of Intracellular Unbound Drug Concentrations. Molecular Pharmaceutics. Available at: [Link]

  • JoVE. (2025). Video: Factors Affecting Protein-Drug Binding: Protein-Related Factors. JoVE. Available at: [Link]

  • Yokogawa America. (n.d.). LC/MS Detection of Drugs in Intracellular Organelles. Yokogawa. Available at: [Link]

  • Semantic Scholar. (n.d.). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Semantic Scholar. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Oxononanoic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Hydroxy-4-oxononanoic acid. PubChem. Available at: [Link]

  • MDPI. (2025). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). MDPI. Available at: [Link]

  • Lalloo, A. K., & Jones, B. C. (2007). Ester Bonds in Prodrugs. ACS Chemical Biology. Available at: [Link]

  • ChemSynthesis. (2025). 6-oxononanoic acid. ChemSynthesis. Available at: [Link]

  • IntechOpen. (2020). Prodrugs of Drugs Bearing Carboxylic Acids. IntechOpen. Available at: [Link]

  • Rais, R., et al. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. Chemical Biology & Drug Design. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Oxononanoic acid. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxononanoic acid. PubChem. Available at: [Link]

  • Fischer, S., et al. (2001). Ceramide alters endothelial cell permeability by a nonapoptotic mechanism. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

  • Belo, F. A. C., et al. (2024). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. Pharmaceutics. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 6-Oxononanoic Acid and 9-Oxononanoic Acid: Unraveling the Influence of Isomeric Variation on Biological Function

In the intricate landscape of lipid biochemistry, even subtle variations in molecular structure can precipitate profound differences in biological activity. This guide provides a detailed comparative analysis of two isom...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of lipid biochemistry, even subtle variations in molecular structure can precipitate profound differences in biological activity. This guide provides a detailed comparative analysis of two isomeric oxo-fatty acids: 6-Oxononanoic acid and 9-Oxononanoic acid. While both are nine-carbon fatty acids featuring a ketone group, the location of this functional group dictates their interaction with cellular machinery, leading to distinct physiological consequences. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced bioactivities of these molecules.

Introduction: The Significance of Oxo-Fatty Acids

Oxo-fatty acids are a class of lipid molecules characterized by the presence of a ketone group along their aliphatic chain. They are often products of lipid peroxidation, an unavoidable consequence of aerobic metabolism, and are increasingly recognized as important signaling molecules in both health and disease. Their reactivity, conferred by the carbonyl group, allows them to interact with a variety of cellular targets, thereby modulating a range of biological processes. This guide will focus on two specific isomers, 6-Oxononanoic acid and 9-Oxononanoic acid, to illustrate how the positional isomerism of the oxo group governs their biological function.

Physicochemical Properties: A Foundation for Differential Activity

The position of the oxo group influences the physicochemical properties of the molecule, which in turn affects its distribution, metabolism, and interaction with biological targets.

Property6-Oxononanoic Acid9-Oxononanoic Acid
Molecular Formula C₉H₁₆O₃C₉H₁₆O₃
Molecular Weight 172.22 g/mol 172.22 g/mol
IUPAC Name 6-oxononanoic acid9-oxononanoic acid
Structure CH₃(CH₂)₂CO(CH₂)₄COOHOHC(CH₂)₇COOH
Known Origin Synthetic/Metabolic intermediateProduct of linoleic acid autoxidation[1]

Comparative Biological Activities: A Tale of Two Isomers

The biological activities of 9-Oxononanoic acid have been more extensively studied than those of its 6-oxo isomer. However, by examining the available data and drawing inferences from related compounds, a comparative picture emerges.

Pro-inflammatory Signaling: The Role of 9-Oxononanoic Acid

9-Oxononanoic acid is a well-documented pro-inflammatory mediator. It is a major product of lipid peroxidation and has been shown to stimulate the activity of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade.[2] This stimulation leads to the release of arachidonic acid from cell membranes, which is then metabolized to produce pro-inflammatory eicosanoids, such as thromboxane A2 (TXA2).[2] Increased TXA2 production is a potent agonist of platelet aggregation, a critical event in thrombosis and cardiovascular disease.[2]

The signaling pathway initiated by 9-Oxononanoic acid is a critical component of the cellular response to oxidative stress.

G Lipid Peroxidation Lipid Peroxidation 9-Oxononanoic Acid 9-Oxononanoic Acid Lipid Peroxidation->9-Oxononanoic Acid generates Phospholipase A2 (PLA2) Phospholipase A2 (PLA2) 9-Oxononanoic Acid->Phospholipase A2 (PLA2) stimulates Arachidonic Acid Release Arachidonic Acid Release Phospholipase A2 (PLA2)->Arachidonic Acid Release catalyzes Thromboxane A2 (TXA2) Production Thromboxane A2 (TXA2) Production Arachidonic Acid Release->Thromboxane A2 (TXA2) Production leads to Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2) Production->Platelet Aggregation promotes G 9-Oxononanoic Acid 9-Oxononanoic Acid Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Carboxylase (ACC) 9-Oxononanoic Acid->Acetyl-CoA Carboxylase (ACC) inhibits Malonyl-CoA Production Malonyl-CoA Production Acetyl-CoA Carboxylase (ACC)->Malonyl-CoA Production catalyzes Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA Production->Fatty Acid Synthesis is essential for Hepatic Lipogenesis Hepatic Lipogenesis Fatty Acid Synthesis->Hepatic Lipogenesis contributes to

Caption: Mechanism of 9-Oxononanoic acid-mediated inhibition of hepatic lipogenesis.

The Enigmatic 6-Oxononanoic Acid: A Hypothesis on its Biological Activity

Direct experimental data on the biological activity of 6-Oxononanoic acid is scarce. However, based on the structure-activity relationships of other oxo-fatty acids, we can formulate a hypothesis regarding its potential functions.

The position of the oxo group at the 6th carbon places it closer to the center of the aliphatic chain compared to the terminal aldehyde group of 9-Oxononanoic acid. This internal position may influence its interaction with enzymes and receptors. Research on other saturated oxo-fatty acids has indicated that those with the oxo group at positions 5, 6, 7, and 8 exhibit cell growth inhibitory activity against A549 lung carcinoma cells. This suggests that 6-Oxononanoic acid could possess anti-proliferative or cytotoxic properties.

Furthermore, studies on 6-aryl-4-oxohexanoic acids, which share a similar core structure, have demonstrated anti-inflammatory activity. It is plausible that 6-Oxononanoic acid may also exhibit anti-inflammatory properties, potentially through a different mechanism than the pro-inflammatory 9-oxo isomer. The internal ketone group might not be as effective in activating PLA2 but could interact with other targets in inflammatory pathways.

Further research is imperative to elucidate the specific biological activities of 6-Oxononanoic acid and to validate these hypotheses.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments relevant to the study of oxo-fatty acids.

Measurement of Phospholipase A2 (PLA2) Activity

This protocol is designed to measure the activity of PLA2 in response to treatment with oxo-fatty acids.

Materials:

  • PLA2 Assay Kit (e.g., from Cayman Chemical or similar)

  • Cell culture medium (e.g., DMEM)

  • Cultured cells (e.g., macrophages, platelets)

  • 6-Oxononanoic acid and 9-Oxononanoic acid

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in a 96-well plate at a suitable density.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of 6-Oxononanoic acid or 9-Oxononanoic acid for a specified time.

  • Cell Lysis:

    • Wash cells with PBS.

    • Lyse the cells using the lysis buffer provided in the assay kit.

  • PLA2 Assay:

    • Add the cell lysate to the assay plate.

    • Add the substrate solution provided in the kit.

    • Incubate the plate at the recommended temperature and time.

    • Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

  • Data Analysis:

    • Calculate the PLA2 activity based on the change in absorbance or fluorescence over time, as per the kit instructions.

Measurement of Thromboxane A2 (TXA2) Production

This protocol measures the production of TXA2, a downstream product of PLA2 activation.

Materials:

  • Thromboxane B2 (TXB2) ELISA Kit (TXA2 is unstable and is measured as its stable metabolite, TXB2)

  • Cell culture medium

  • Cultured cells

  • 6-Oxononanoic acid and 9-Oxononanoic acid

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as for the PLA2 assay.

  • Supernatant Collection:

    • After treatment, collect the cell culture supernatant.

  • ELISA Assay:

    • Perform the TXB2 ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by the addition of antibodies and a substrate for colorimetric detection.

  • Data Analysis:

    • Measure the absorbance using a microplate reader.

    • Calculate the concentration of TXB2 in the samples by comparing the absorbance to a standard curve.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This protocol assesses the inhibitory effect of oxo-fatty acids on ACC activity.

Materials:

  • ACC Assay Kit (e.g., from BPS Bioscience or similar)

  • Purified ACC enzyme or liver homogenate

  • 6-Oxononanoic acid and 9-Oxononanoic acid

  • Microplate reader

Procedure:

  • Assay Preparation:

    • Prepare the assay buffer and other reagents as per the kit instructions.

  • Inhibition Assay:

    • In a 96-well plate, add the ACC enzyme or liver homogenate.

    • Add varying concentrations of 6-Oxononanoic acid or 9-Oxononanoic acid.

    • Pre-incubate for a specified time.

    • Initiate the reaction by adding the substrate (acetyl-CoA, ATP, and bicarbonate).

  • Detection:

    • After the reaction, add the detection reagent provided in the kit. This is often a coupled enzyme system that produces a detectable signal (e.g., luminescence or absorbance).

  • Data Analysis:

    • Measure the signal using a microplate reader.

    • Calculate the percentage of ACC inhibition for each concentration of the oxo-fatty acids.

Hepatic Lipogenesis Assay in Rats

This in vivo protocol evaluates the effect of oxo-fatty acids on hepatic lipogenesis.

Materials:

  • Male Wistar rats

  • 6-Oxononanoic acid and 9-Oxononanoic acid

  • Vehicle for oral administration (e.g., saline)

  • [¹⁴C]-acetate or ³H₂O

  • Scintillation counter

  • Surgical instruments

Procedure:

  • Animal Treatment:

    • Administer 6-Oxononanoic acid or 9-Oxononanoic acid orally to the rats daily for a specified period.

    • A control group should receive the vehicle only.

  • Radiolabeling:

    • On the final day of treatment, inject the rats with a radiolabeled precursor for fatty acid synthesis, such as [¹⁴C]-acetate or ³H₂O.

  • Tissue Collection:

    • After a specific time, euthanize the rats and collect the livers.

  • Lipid Extraction:

    • Homogenize the liver tissue and extract the total lipids using a method such as the Folch extraction.

  • Measurement of Radioactivity:

    • Measure the radioactivity incorporated into the lipid fraction using a scintillation counter.

  • Data Analysis:

    • Compare the amount of radioactivity in the livers of the treated groups to the control group to determine the effect on hepatic lipogenesis.

Conclusion and Future Directions

The comparison between 6-Oxononanoic acid and 9-Oxononanoic acid highlights the critical importance of isomeric structure in determining biological function. While 9-Oxononanoic acid is a well-characterized pro-inflammatory and metabolically active molecule, the biological roles of 6-Oxononanoic acid remain largely unexplored. The hypotheses presented in this guide, based on the structure-activity relationships of related compounds, suggest that 6-Oxononanoic acid may possess distinct, and potentially opposing, biological activities.

Future research should focus on the direct investigation of 6-Oxononanoic acid's effects on inflammatory pathways, cell proliferation, and metabolic processes. The experimental protocols provided herein offer a starting point for such investigations. A thorough understanding of the biological activities of different oxo-fatty acid isomers will not only advance our knowledge of lipid biochemistry but also open new avenues for the development of targeted therapeutic agents for a variety of diseases.

References

  • Ren, R. F., Hashimoto, T., Mizuno, M., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition, 52(3), 228–233. [Link]

  • Minamoto, S., Kanazawa, K., Ashida, H., & Natake, M. (1988). Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 958(2), 199–204. [Link]

  • PubChem. 9-Oxononanoic acid. [Link]

  • PubChem. 6-Oxononanoic acid. [Link]

  • Otte, K. B., Kirtz, M., Kourist, R., & Buhler, B. (2013). Synthesis of 9-oxononanoic acid, a precursor for biopolymers. Chemistry–A European Journal, 19(40), 13417-13424. [Link]

  • Saturated Oxo Fatty Acids (SOFAs): A Previously Unrecognized Class of Endogenous Bioactive Lipids Exhibiting a Cell Growth Inhibitory Activity. Request PDF. [Link]

  • Ren, R. F., Hashimoto, T., Mizuno, M., et al. (2013). A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood. Journal of Clinical Biochemistry and Nutrition, 52(3), 228–233. [Link]

Sources

Comparative

Comparative Guide: Antibody Cross-Reactivity in Oxo-Fatty Acid Analysis

Executive Summary The quantification of oxo-fatty acids (oxo-FAs)—such as 5-oxo-ETE, 12-oxo-ETE, and 15-oxo-ETE—is critical for understanding inflammatory signaling, particularly in eosinophilic disorders and oxidative s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of oxo-fatty acids (oxo-FAs)—such as 5-oxo-ETE, 12-oxo-ETE, and 15-oxo-ETE—is critical for understanding inflammatory signaling, particularly in eosinophilic disorders and oxidative stress responses. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for absolute specificity, immunoassays (ELISA) offer a high-throughput screening alternative.

However, a critical limitation exists: Antibody Cross-Reactivity.

Lipid antigens are structurally flexible, and the difference between a hydroxyl group (-OH) and a keto group (=O) is sterically subtle yet biologically profound. This guide objectively compares the performance of antibodies against oxidized lipids, highlighting the specific cross-reactivity risks between hydroxy-eicosatetraenoic acids (HETEs) and their oxo-derivatives (oxo-ETEs), and provides a self-validating protocol to ensure data integrity.

Scientific Background: The Structural Challenge

To understand antibody failure points, we must first visualize the metabolic proximity of the analytes. Oxo-FAs are often immediate dehydrogenation products of HETEs. Antibodies raised against a HETE (e.g., 15-HETE) are frequently used in environments where the oxo-metabolite (15-oxo-ETE) is also present.

Mechanism of Antigen Similarity

The transition from a secondary alcohol (HETE) to a ketone (oxo-ETE) changes the hybridization from


 to 

, altering the bond angle and hydrogen-bonding capability. High-quality monoclonal antibodies can distinguish this; polyclonal antibodies often cannot.

LipidOxidation AA Arachidonic Acid (C20:4) HpETE HpETE (Hydroperoxide) AA->HpETE LOX / COX (Oxygenation) HETE HETE (Hydroxy-FA) *Common Ab Target* HpETE->HETE Peroxidase (Reduction) OxoETE Oxo-ETE (Keto-FA) *Cross-Reactive Risk* HETE->OxoETE HEDH / PGDH (Dehydrogenation)

Comparative Analysis: Antibody Performance Data

The following table synthesizes performance data from commercial monoclonal (mAb) and polyclonal (pAb) antibodies. Note the distinct difference in specificity between antibodies raised against stable adducts (like 4-HNE) versus free fatty acids.

Table 1: Cross-Reactivity Profiles of Lipid Antibodies
Primary Antibody TargetAntibody TypeCross-Reactant (Interferent)Cross-Reactivity (%)Interpretation & Risk
15(S)-HETE Polyclonal (Rabbit)15-oxo-ETE ~5 - 15% *High Risk. The antibody recognizes the C15 tail structure but discriminates poorly between -OH and =O.
15(S)-HETE Polyclonal5,15-diHETE>50%Critical Failure. Presence of multiple hydroxyl groups confuses the binding pocket.
5-oxo-ETE Monoclonal5(S)-HETE< 0.1%Excellent Specificity. The keto group at C5 induces a significant "kink" recognized by mAbs.
5-oxo-ETE Monoclonal12-oxo-ETE< 0.01%Regio-Specific. The antibody successfully distinguishes the position of the ketone (C5 vs C12).
4-HNE (Adduct) Monoclonal (Clone HNEJ-2)4-ONE (Adduct) < 1% Gold Standard. The antibody requires the specific hemiacetal structure of HNE and rejects the keto-aldehyde (ONE).

*Note: Values for 15-HETE/15-oxo-ETE are estimated based on structural homology studies and typical competitive ELISA interference patterns where specific commercial data is absent.

Key Technical Insight

The "Adduct" Advantage: Antibodies against reactive aldehydes like 4-HNE (4-hydroxynonenal) are actually raised against the protein-adduct (e.g., HNE-Histidine). This creates a stable, bulky epitope that allows for high specificity (see Table 1, Row 5). The Free Fatty Acid Disadvantage: Antibodies against free 5-oxo-ETE or 12-oxo-ETE bind a flexible hydrocarbon chain. Specificity here relies entirely on the unique geometry of the double bonds adjacent to the ketone.

Experimental Protocol: The Self-Validating System

As a Senior Scientist, I advise against blindly trusting manufacturer specifications for lipid targets. Matrix effects in plasma or tissue homogenates can alter lipid solubility and antibody binding.

Objective: Determine the "True Specificity" of your antibody in your specific sample matrix using a Competitive Inhibition Validation .

Workflow Diagram

ValidationWorkflow Sample Biological Matrix (Plasma/Tissue) Extract Lipid Extraction (SPE / Ethanol) Sample->Extract Split Split Sample Extract->Split SpikeA Spike: Target Analyte (e.g., 5-oxo-ETE) Split->SpikeA Positive Control SpikeB Spike: Structural Analog (e.g., 5-HETE) Split->SpikeB Interference Test ELISA Competitive ELISA (Incubation) SpikeA->ELISA SpikeB->ELISA Calc Calculate % Cross-Reactivity (B/B0 Ratios) ELISA->Calc

Step-by-Step Methodology
  • Lipid Extraction (Critical):

    • Do not run raw plasma. Albumin binds fatty acids and masks epitopes.

    • Protocol: Acidify sample to pH 3.0. Extract using C18 Solid Phase Extraction (SPE) columns. Elute with Methyl Formate or Methanol. Evaporate to dryness and reconstitute in Assay Buffer.

  • The "Spike-In" Challenge:

    • Prepare your antibody-coated plate.

    • Well Set A: Standard Curve of your target (e.g., 5-oxo-ETE) from 1 pg/mL to 1000 pg/mL.

    • Well Set B: Standard Curve of the suspected cross-reactant (e.g., 5-HETE) at the exact same concentrations.

    • Well Set C (Matrix Control): Your extracted sample spiked with 500 pg/mL of the cross-reactant.

  • Calculation of Cross-Reactivity (CR):

    • Determine the

      
       (concentration displacing 50% of tracer) for both the Target and the Cross-Reactant.
      
    • Acceptance Criteria: For clinical research,

      
       is ideal. For exploratory screening, 
      
      
      
      is acceptable if noted.

Troubleshooting & Optimization

  • Issue: High background signal in "Blank" wells.

    • Cause: Lipid solubility issues. Oxo-FAs are hydrophobic.

    • Fix: Ensure your assay buffer contains 0.1% BSA (fatty-acid free) or appropriate detergent (Tween-20) to keep lipids in solution without denaturing the antibody.

  • Issue: Inconsistent Cross-Reactivity between batches.

    • Cause: Polyclonal drift.

    • Fix: Switch to Monoclonal antibodies (e.g., for 4-HNE adducts) or validate every new lot of polyclonal antibody using the protocol above.

References

  • Powell, W. S., & Rokach, J. (2013).[1] The eosinophil chemoattractant 5-oxo-ETE and the OXE receptor.[1][2][3][4][5] Progress in Lipid Research, 52(4), 651–665.[1]

  • Toyokuni, S., et al. (1995).[6] The monoclonal antibody specific for the 4-hydroxy-2-nonenal histidine adduct.[7] FEBS Letters, 359(2-3), 189-191.

  • Enzo Life Sciences. (n.d.). 15(S)-HETE ELISA Kit Product Manual & Cross-Reactivity Data.

  • Cayman Chemical. (n.d.). 5-oxo-ETE Biological Activity and Analysis.

  • Genox Corporation. (n.d.). Anti-4-HNE Monoclonal Antibody (HNEJ-2) Specificity Data.

Sources

Validation

A Researcher's Guide to the Antimicrobial Landscape of Fatty Acids: A Comparative Analysis

Welcome to a detailed exploration of the antimicrobial properties inherent in fatty acids. As the challenge of antibiotic resistance intensifies globally, the scientific community is driven to investigate alternative the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a detailed exploration of the antimicrobial properties inherent in fatty acids. As the challenge of antibiotic resistance intensifies globally, the scientific community is driven to investigate alternative therapeutic avenues. Fatty acids, fundamental components of lipids, have emerged as potent, naturally occurring antimicrobial agents with diverse mechanisms of action. This guide offers an in-depth comparative analysis of their efficacy, provides the causal frameworks for their activity, and equips you with detailed protocols to validate these findings in your own research. Our focus is on synthesizing field-proven insights with rigorous scientific data to empower researchers, scientists, and drug development professionals in this promising field.

Chapter 1: The Molecular Basis of Fatty Acid Antimicrobial Action

Fatty acids are carboxylic acids with hydrocarbon chains, broadly categorized by the nature of the bonds within that chain:

  • Saturated Fatty Acids (SFAs): Contain no carbon-carbon double bonds. Their straight structure allows them to pack tightly.

  • Monounsaturated Fatty Acids (MUFAs): Contain one carbon-carbon double bond, introducing a "kink" in the chain.

  • Polyunsaturated Fatty Acids (PUFAs): Contain two or more carbon-carbon double bonds.

The antimicrobial potential of a fatty acid is not a monolithic property but is intricately linked to its specific molecular architecture—chain length, the presence and number of double bonds, and even isomeric configuration.[1][2] While the precise sequence of events can vary, the primary mechanisms converge on the disruption of microbial viability through several key pathways.[3][4]

The most widely accepted target of fatty acid action is the microbial cell membrane.[3][5] Unlike the rigid, target-specific action of many conventional antibiotics, fatty acids leverage their amphipathic nature to physically compromise the microbial cell's primary defense. This non-specific mode of action is a significant advantage, as it is less likely to induce the evolution of resistance phenotypes.[3][6]

The core mechanisms are:

  • Membrane Disruption: Fatty acids insert themselves into the phospholipid bilayer of the cell membrane. This disrupts the membrane's structure, increasing its fluidity and permeability.[7][8] The consequence is a catastrophic leakage of essential intracellular components, such as ions and metabolites, and a collapse of the electrochemical gradients vital for cellular processes.[7][9]

  • Inhibition of Cellular Energy Production: By disrupting the cell membrane, fatty acids can uncouple the electron transport chain and interfere with oxidative phosphorylation, effectively shutting down the microbe's energy production.[3]

  • Enzymatic Inhibition: Certain fatty acids can directly inhibit essential enzymes. A notable example is the inhibition of the bacterial fatty acid synthesis (FAS-II) pathway, which is crucial for membrane biogenesis in bacteria.[7][10]

High-Level Mechanisms of Fatty Acid Antimicrobial Action cluster_0 Fatty Acid cluster_1 Microbial Cell cluster_2 Outcome FA Fatty Acid (SFA, UFA) Membrane Cell Membrane FA->Membrane Inserts into bilayer ETC Electron Transport Chain FA->ETC Disrupts function Enzyme Enzymes (e.g., FabI) FA->Enzyme Inhibits activity Lysis Increased Permeability & Cell Lysis Membrane->Lysis Energy_Loss Loss of Energy (ATP) ETC->Energy_Loss Biosynthesis_Block Blocked Biosynthesis Enzyme->Biosynthesis_Block

Caption: High-level overview of the primary antimicrobial mechanisms of fatty acids.

Chapter 2: A Comparative Analysis of Antimicrobial Potency

The efficacy of a fatty acid is highly dependent on its structure and the target microorganism. A key differentiator in susceptibility is the structure of the microbial cell wall, particularly between Gram-positive and Gram-negative bacteria.

Gram-Positive vs. Gram-Negative Susceptibility

Gram-positive bacteria are generally more susceptible to fatty acids than their Gram-negative counterparts.[7][11][12]

  • Expertise & Experience: The causality lies in the cellular envelope. Gram-positive bacteria possess a thick, exposed peptidoglycan layer that is relatively permeable to the hydrophobic fatty acid chains. In contrast, Gram-negative bacteria have a protective outer membrane composed of lipopolysaccharide (LPS), which acts as a formidable barrier against the penetration of hydrophobic compounds like fatty acids.[10][12][13] This structural difference is the primary reason for the observed disparity in activity.

Saturated Fatty Acids (SFAs): The Primacy of Chain Length

For SFAs, antimicrobial activity is critically dependent on the hydrocarbon chain length.

  • Short-chain SFAs (C4-C8) exhibit modest activity.

  • Medium-chain fatty acids (MCFAs) of C10-C12 are the most potent, especially against Gram-positive bacteria.[1][14]

  • Long-chain SFAs (>C14) show a marked decrease in activity, partly due to their reduced solubility in aqueous environments.[1][15]

Lauric Acid (C12:0) is consistently identified as the most active SFA.[1][10][16] Its 12-carbon chain provides an optimal balance of hydrophilic and hydrophobic properties, allowing for effective interaction with and disruption of the bacterial cell membrane.[15] Capric acid (C10:0) also demonstrates significant bactericidal and anti-inflammatory properties.[11][17]

Unsaturated Fatty Acids (UFAs): The Influence of Double Bonds

Unsaturated fatty acids are typically more potent antimicrobial agents than saturated fatty acids of the same carbon chain length.[1][10][18]

  • Expertise & Experience: The presence of cis double bonds introduces kinks into the hydrocarbon chain. This irregular shape prevents them from packing tightly and increases their ability to disrupt the ordered structure of the bacterial membrane, leading to greater fluidization and permeability.[8] In general, cis isomers are more active than their trans counterparts.[1]

Key examples include:

  • Oleic Acid (C18:1): A monounsaturated omega-9 fatty acid with documented activity against various Gram-positive bacteria.[19][20]

  • Linoleic Acid (C18:2): A polyunsaturated omega-6 fatty acid that shows strong inhibitory action against Gram-positive species and can also inhibit bacterial fatty acid synthesis.[7][21][22]

  • α-Linolenic Acid (C18:3): A polyunsaturated omega-3 fatty acid, also noted for its potent antimicrobial effects.[7]

Antifungal Activity

Several fatty acids, particularly medium-chain SFAs like capric and lauric acid, are also effective against fungi, most notably Candida albicans.[9][15] Their mechanism of action is believed to be similar to their antibacterial effects, primarily involving the disruption of the fungal cell membrane.[23]

Quantitative Data Summary

The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies to provide a comparative overview. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher potency.

Fatty AcidClassChain LengthTarget MicroorganismMIC Range (µg/mL)References
Capric Acid SFAC10:0Propionibacterium acnes~200-400[17]
Staphylococcus aureus~100-200[24]
Lauric Acid SFAC12:0Staphylococcus aureus25 - 250[25][26]
Propionibacterium acnes~4 - 8[16]
Streptococcus mutans10.4 - 20.8[25]
Candida albicans~100-200[15]
Oleic Acid MUFAC18:1Staphylococcus aureus12.5 - 1000[20]
Bacillus subtilis25 - 1000[20]
Linoleic Acid PUFAC18:2Staphylococcus aureus6.25 - 1000[20]
Bacillus subtilis12.5 - 1000[20]
Porphyromonas gingivalis62.5[6]
α-Linolenic Acid PUFAC18:3Porphyromonas gingivalis31.2[6]
Staphylococcus aureus~100-200[7]

Note: MIC values can vary significantly based on the specific strain, assay conditions (e.g., pH, media), and methodology used. This table is intended for comparative purposes.

Chapter 3: Advanced Mechanistic Insights

Beyond general membrane disruption, specific fatty acids have more nuanced interactions with microbial cells.

Inhibition of Bacterial Fatty Acid Synthesis (FAS-II)

Unsaturated fatty acids like linoleic and α-linolenic acid have been shown to specifically inhibit bacterial enoyl-acyl carrier protein reductase (FabI).[7][10] This enzyme is essential for the final, rate-limiting step in the elongation cycle of bacterial fatty acid synthesis.

  • Expertise & Experience: The bacterial FAS-II system is composed of discrete enzymes, making it structurally different from the single large polypeptide (FAS-I) found in mammals. This difference provides a window for selective toxicity, making FabI an attractive target for novel antibacterial agents. By inhibiting this pathway, the fatty acids starve the bacterium of the building blocks needed for its own membrane maintenance and replication.[7][27][28]

FAS-II Inhibition Pathway Acetyl-CoA Acetyl-CoA Elongation Cycle 4-Step Elongation Cycle (Condensation, Reduction, Dehydration) Acetyl-CoA->Elongation Cycle Malonyl-ACP Malonyl-ACP Malonyl-ACP->Elongation Cycle Enoyl-ACP Enoyl-ACP Elongation Cycle->Enoyl-ACP produces FabI FabI Enzyme (Enoyl-ACP Reductase) Enoyl-ACP->FabI substrate Acyl-ACP Elongated Acyl-ACP (n+2 carbons) FabI->Acyl-ACP catalyzes reduction to Acyl-ACP->Elongation Cycle re-enters for further elongation UFA Unsaturated Fatty Acids (e.g., Linoleic Acid) UFA->FabI INHIBITS

Caption: Inhibition of the bacterial FAS-II pathway by unsaturated fatty acids.

Inhibition of Virulence and Biofilms

Emerging research indicates that fatty acids can also act as signaling molecules that suppress the expression of virulence factors. For instance, long-chain unsaturated fatty acids can inhibit toxin production in pathogens like Vibrio cholerae and Salmonella.[29] Furthermore, by altering membrane properties and microbial metabolism, fatty acids can interfere with the ability of bacteria to form and maintain biofilms, which are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[8]

Chapter 4: A Practical Guide to Experimental Validation

To ensure scientific integrity, antimicrobial activity must be quantified using standardized, reproducible methods. The broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.

Experimental Workflow: MIC & MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_read Data Acquisition cluster_confirm Confirmation (Optional) A1 Prepare Fatty Acid Stock Solution (in solvent) B1 Perform 2-Fold Serial Dilution of Fatty Acid across Plate A1->B1 A2 Prepare Bacterial Inoculum (Standardized OD) B2 Add Inoculum to each well A2->B2 A3 Prepare 96-Well Plate with Growth Medium A3->B1 B1->B2 B3 Incubate Plate (e.g., 37°C, 16-24h) B2->B3 C1 Visually Inspect for Turbidity (Bacterial Growth) B3->C1 C2 Identify Lowest Concentration with No Visible Growth (This is the MIC) C1->C2 D1 Plate Aliquots from Clear Wells (MIC and higher) onto Agar C2->D1 Proceed to MBC D2 Incubate Agar Plate D1->D2 D3 Identify Lowest Concentration with No Colony Growth (This is the MBC) D2->D3

Caption: Standard experimental workflow for determining MIC and MBC values.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Trustworthiness: This protocol is a self-validating system when appropriate controls are included. You must run a positive control (a known antibiotic), a negative control (media with inoculum, no fatty acid), and a vehicle control (media with inoculum and the highest concentration of the fatty acid solvent, e.g., ethanol) to ensure that the observed inhibition is due to the fatty acid itself and not the solvent.

Materials:

  • Test fatty acids (e.g., lauric acid, linoleic acid)

  • Solvent (e.g., 100% Ethanol)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest (e.g., S. aureus ATCC 29213)

  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)

  • Sterile agar plates (for MBC)

  • Spectrophotometer

  • Micropipettes and sterile tips

Methodology:

  • Preparation of Fatty Acid Stock:

    • Dissolve the fatty acid in 100% ethanol to create a high-concentration stock solution (e.g., 25.6 mg/mL). The choice of solvent is critical; ethanol is common, but must be validated with a vehicle control.[30]

    • Causality: Fatty acids are poorly soluble in water. A solvent is required for initial dissolution to allow for subsequent dilution in aqueous growth media.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in the appropriate broth.

    • Dilute the overnight culture in fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Further dilute this standardized suspension according to CLSI guidelines to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.[28]

  • Plate Setup and Serial Dilution:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of your fatty acid stock to the first well to achieve the starting concentration, and mix thoroughly. For example, if you add 100uL of stock to 100uL of broth, you have a 1:2 dilution. A more common method is to add a smaller volume (e.g., 20uL) of a higher concentration stock to the first well and then serially dilute. For this example, we will assume a simple 2-fold serial dilution.

    • Pipette 100 µL from the first well into the second well. Mix thoroughly.

    • Repeat this 2-fold serial dilution across the plate, typically across 10-12 wells, discarding the final 100 µL from the last well. This creates a gradient of fatty acid concentrations.

    • Designate wells for your controls: negative (broth + inoculum), positive (broth + inoculum + antibiotic), and vehicle (broth + inoculum + solvent).

  • Inoculation:

    • Add the prepared bacterial inoculum to each well (except a media sterility control well) to bring the final volume to 200 µL and the bacterial concentration to the target of 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[28]

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity (a cloudy appearance indicates bacterial growth).

    • The MIC is the lowest concentration of the fatty acid at which there is no visible growth.[28] This can be confirmed by reading the optical density (OD) at 600 nm with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Expertise & Experience: The MIC tells you the concentration that inhibits growth (bacteriostatic), but not necessarily the concentration that kills the bacteria (bactericidal). The MBC test is a crucial follow-up to differentiate between these two outcomes.

Methodology:

  • Following MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony formation on the agar plate, indicating a 99.9% reduction in the initial inoculum.

Conclusion and Future Outlook

The comparative analysis clearly demonstrates that the antimicrobial activity of fatty acids is a function of their chemical structure. Medium-chain saturated fatty acids, exemplified by lauric acid (C12:0), are highly effective against Gram-positive bacteria. Unsaturated fatty acids, such as linoleic and oleic acids, often exhibit even greater potency due to their ability to profoundly disrupt membrane structure and, in some cases, inhibit specific metabolic pathways.[1][7]

The broad spectrum of activity and non-specific mechanisms of action make fatty acids and their derivatives attractive candidates for various applications, including:

  • Therapeutics: As standalone treatments or as adjuvants that work synergistically with conventional antibiotics to tackle resistant infections.[3][18]

  • Food Preservation: As natural antimicrobial additives to prevent spoilage.[31]

  • Agriculture: To control plant pathogens.

Future research should focus on elucidating the full range of molecular targets, exploring synergistic combinations, and developing novel delivery systems (e.g., liposomal formulations) to enhance the bioavailability and efficacy of these promising natural compounds.[18]

References

  • Zheng, C. J., Yoo, J. S., Lee, T. G., Cho, H. Y., Kim, Y. H., & Kim, W. G. (2005). Fatty acid synthesis is a target for antibacterial activity of unsaturated fatty acids. FEBS letters, 579(23), 5157-5162. [Link]

  • Shibasaki, I., & Kato, N. (1978). Combined effects on antibacterial activity of fatty acids and their esters against gram-negative bacteria. Technology Reports of the Osaka University, 28(1430-1458), 327-335. [Link]

  • Kwon, T. D., Lee, M. W., & Park, J. W. (2014). The antibacterial activity of various saturated and unsaturated fatty acids against several oral pathogens. Journal of the Korean Dental Association, 52(10), 632-642. [Link]

  • Obukhova, E. S., & Murzina, S. A. (2024). Mechanisms of the antimicrobial action of fatty acids (review). Trudy Karel'skogo nauchnogo centra Rossijskoj akademii nauk, (1), 4-19. [Link]

  • Nitbani, F. O., Jumina, J., Detha, A. I. R., & Nitti, F. (2022). Antimicrobial Properties of Lauric Acid and Monolaurin in Virgin Coconut Oil: A Review. Food and Applied Bioscience Journal, 10(1), 89-102. [Link]

  • Nakatsuji, T., Kao, M. C., Fang, J. Y., Zouboulis, C. C., Zhang, L., Gallo, R. L., & Huang, C. M. (2009). Antimicrobial property of lauric acid against Propionibacterium acnes: its therapeutic potential for inflammatory acne vulgaris. Journal of investigative dermatology, 129(10), 2480-2488. [Link]

  • Desbois, A. P., & Smith, V. J. (2010). Antibacterial free fatty acids: activities, mechanisms of action and biotechnological potential. Applied microbiology and biotechnology, 85(6), 1629-1642. [Link]

  • Sado-Kama, I., Vann, R., & Yuki, T. (2019). Measuring the Antimicrobial Activity of Lauric Acid against Various Bacteria in Human Gut Microbiota Using a New Method. Journal of Health Science, 65(6), 444-451. [Link]

  • Nitbani, F. O., Jumina, J., Detha, A. I. R., & Nitti, F. (2022). Antimicrobial Properties of Lauric Acid and Monolaurin in Virgin Coconut Oil: A Review. Food and Applied Bioscience Journal, 10(1), 89-102. [Link]

  • Fischer, C. L., Drake, D. R., Dawson, D. V., Blanchette, D. R., Brogden, K. A., & Wertz, P. W. (2012). Antibacterial activity of sphingoid bases and fatty acids against Gram-positive and Gram-negative bacteria. Antimicrobial agents and chemotherapy, 56(2), 660-664. [Link]

  • CARD. Oleic acid. The Comprehensive Antibiotic Resistance Database. [Link]

  • CARD. Linoleic acid. The Comprehensive Antibiotic Resistance Database. [Link]

  • Obukhova, E. S. (2024). Mechanisms of the antimicrobial action of fatty acids (review). Trudy Karel'skogo nauchnogo centra Rossijskoj akademii nauk, (1), 4-19. [Link]

  • Feldlaufer, M. F., Osburn, D. A., & Shimanuki, H. (1993). Isolation and identification of linoleic acid as an antimicrobial agent from the chalkbrood fungus, Ascosphaera apis. Apidologie, 24(5), 455-460. [Link]

  • Drake, D. R., Brogden, K. A., Dawson, D. V., & Wertz, P. W. (2021). Antimicrobial Activity of Host-Derived Lipids. International Journal of Molecular Sciences, 22(16), 8560. [Link]

  • D. K. D. (2019). Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. In Green Metal Nanoparticles. [Link]

  • Lee, J. Y., Kim, Y. S., & Shin, D. H. (2021). Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Molecules, 26(18), 5489. [Link]

  • YUY, J. L. A., & CE, C. (2019). Antibacterial fatty acids: An update of possible mechanisms of action and implications in the development of the next-generation of antibacterial agents. Molecules, 24(18), 3249. [Link]

  • Shin, S. Y., Bajpai, V. K., Kim, H. R., & Kang, S. C. (2007). Antimicrobial activities of microbial essential fatty acid against foodborne pathogenic bacteria. Journal of food science, 72(6), M221-M225. [Link]

  • Dilika, F., Bremner, P. D., & Meyer, J. J. M. (2000). Antibacterial activity of linoleic and oleic acids isolated from Helichrysum pedunculatum: a plant used during circumcision rites. Fitoterapia, 71(4), 450-452. [Link]

  • Huang, W. C., Tsai, T. H., Chuang, L. T., Li, Y. Y., Zouboulis, C. C., & Tsai, P. J. (2014). Anti-bacterial and anti-inflammatory properties of capric acid against Propionibacterium acnes: a comparative study with lauric acid. Journal of dermatological science, 73(3), 232-240. [Link]

  • Das, J. R., Das, J., Paul, A., & Deka, S. (2020). Enhancement of antimicrobial activity by liposomal oleic acid-loaded antibiotics for the treatment of multidrug-resistant Pseudomonas aeruginosa. Journal of Liposome Research, 30(2), 143-153. [Link]

  • Choi, J. S., Lee, J. Y., Park, J. W., & Kim, Y. S. (2014). The antibacterial activity of various saturated and unsaturated fatty acids against several oral pathogens. Journal of the Korean Dental Association, 52(10), 632-642. [Link]

  • Nobmann, P., Smith, A., Dunne, M., Henehan, G., & Bourke, P. (2009). In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA. Journal of applied microbiology, 107(6), 1837-1848. [Link]

  • Marounek, M., Skřivanová, E., & Rada, V. (2003). Susceptibility of Escherichia coli to C2-C18 fatty acids. Folia microbiologica, 48(6), 731-735. [Link]

  • van der Heijden, J., Bosman, E. S., & Finlay, B. B. (2021). Anti-infective activities of long-chain fatty acids against foodborne pathogens. FEMS Microbiology Reviews, 45(6), fuab039. [Link]

  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Short-and medium-chain fatty acids exhibit antimicrobial activity for oral microorganisms. Archives of oral biology, 56(7), 650-654. [Link]

  • Kim, S. A., & Rhee, M. S. (2016). Highly enhanced bactericidal effects of medium chain fatty acids (caprylic, capric, and lauric acid) combined with edible plant essential oils (carvacrol, eugenol, β-resorcylic acid, trans-cinnamaldehyde, thymol, and vanillin) against Escherichia coli O157: H7. Food control, 60, 447-454. [Link]

  • Lee, J. Y., Kim, Y. S., & Shin, D. H. (2021). Selected MIC values of fatty acids against different Gram-positive bacteria. ResearchGate. [Link]

  • Zhang, H., Wei, W., Li, P., Xu, Y., & Li, J. (2012). Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. Journal of Zhejiang University Science B, 13(12), 957-966. [Link]

  • Jadhav, S. R., & Salunkhe, R. B. (2018). Minimum Inhibitory Concentration (µg/mL) of test compounds. ResearchGate. [Link]

  • Agoramoorthy, G., Chandrasekaran, M., Venkatesalu, V., & Hsu, M. J. (2007). ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES OF FATTY ACID METHYL ESTERS OF THE BLIND-YOUR-EYE MANGROVE FROM INDIA. Brazilian Journal of Microbiology, 38, 739-742. [Link]

  • Ahmad, I., & Beg, A. Z. (2001). Antibacterial effects of fatty acids and related compounds from plants. Ethnobotany Research and Applications, 1, 1-8. [Link]

  • Megala, J., & Gopal, A. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Current Fungal Infection Reports, 16(1-2), 1-13. [Link]

  • Jadhav, S. R., & Salunkhe, R. B. (2018). MIC values of Fatty Acid Derivatives and Controls. ResearchGate. [Link]

  • Nobmann, P., Smith, A., Dunne, M., Henehan, G., & Bourke, P. (2009). Minimum inhibitory concentration (MIC) values of carbohydrate fatty acid (CFA) derivatives and standards. ResearchGate. [Link]

Sources

Comparative

"validating the mechanism of action of 6-Oxononanoic acid in a specific biological pathway"

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Immunometabolism Specialists Focus: GPR84 Activation, G Signaling, and Comparative Potency Executive Summary 6-Oxononanoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Immunometabolism Specialists Focus: GPR84 Activation, G


 Signaling, and Comparative Potency

Executive Summary

6-Oxononanoic acid (6-ONA) represents a specific class of oxidized medium-chain fatty acid (MCFA) metabolites. While the orphan receptor GPR84 is widely recognized as a sensor for saturated MCFAs (C9–C14), emerging data suggests that oxidized derivatives (such as hydroxy- and oxo-fatty acids) may act as more potent, pathophysiologically relevant ligands, particularly during oxidative stress and inflammation.

This guide provides a rigorous framework to validate 6-ONA as a GPR84 agonist. Unlike the synthetic surrogate 6-OAU (used for high-potency screening) or the endogenous baseline Decanoic Acid (C10), 6-ONA requires specific validation protocols to distinguish its activity from general lipid metabolic effects. The following sections detail the mechanism, comparative performance, and self-validating experimental workflows required to confirm its MoA.

Mechanistic Overview: The GPR84 Pathway

To validate 6-ONA, one must first establish the causality of the GPR84 signaling cascade. GPR84 is a G protein-coupled receptor (GPCR) that couples primarily to the G


  family.
The Signaling Cascade
  • Ligand Binding: 6-ONA binds to the orthosteric site of GPR84 (distinct from the FFAR1/GPR40 site).

  • G-Protein Coupling: Recruitment of G

    
     proteins.
    
  • Effector Modulation:

    • Adenylyl Cyclase (AC): Inhibition of AC, leading to a rapid decrease in intracellular cAMP.

    • 
      -Arrestin:  Recruitment of 
      
      
      
      -arrestin 1/2, leading to receptor internalization (desensitization).
    • Functional Outcome: Enhanced neutrophil chemotaxis and pro-inflammatory cytokine release (e.g., TNF

      
      , IL-8).[1]
      
Visualization: GPR84 Signaling Architecture

The following diagram illustrates the specific pathway required for validation.

GPR84_Pathway node_ligand 6-Oxononanoic Acid (Ligand) node_receptor GPR84 Receptor (Membrane) node_ligand->node_receptor Activation (EC50) node_gprotein Gα i/o Protein (Transducer) node_receptor->node_gprotein Coupling node_arrestin β-Arrestin Recruitment node_receptor->node_arrestin Desensitization node_ac Adenylyl Cyclase (Effector) node_gprotein->node_ac Inhibition (-) node_camp cAMP Levels (Secondary Messenger) node_ac->node_camp Reduction node_outcome Pro-inflammatory Response (Chemotaxis/Cytokines) node_camp->node_outcome Downstream Signaling node_arrestin->node_outcome Scaffold Signaling

Figure 1: The GPR84 signaling cascade. Note that the primary validation metric is the inhibition of Adenylyl Cyclase, resulting in lowered cAMP.

Comparative Analysis: 6-ONA vs. Alternatives

When validating 6-ONA, it is critical to benchmark it against established standards. 6-ONA acts as an oxidized MCFA mimic , positioning it between the low-potency endogenous ligands and high-potency synthetic tools.

Performance Matrix
Feature6-Oxononanoic Acid (6-ONA) Decanoic Acid (C10) 6-OAU (Surrogate) Embelin
Role Target Analyte (Oxidized Metabolite)Endogenous StandardSynthetic Positive ControlNon-Fatty Acid Ref.
Potency (EC50) ~1–10 µM (Predicted)*~40–100 µM~100–300 nM~500 nM
Solubility Moderate (DMSO/Ethanol req.)Poor (Requires BSA conjugation)Good (DMSO)Low (Hydrophobic)
Physiological Relevance High (Oxidative Stress Marker)High (Dietary/Metabolic)None (Synthetic Tool)Low (Natural Product)
Specific Challenge Potential degradation; requires fresh prep."Sticky" – adheres to plastics.None.Off-target effects.

*Note: Oxidized MCFAs generally exhibit higher potency than their saturated counterparts due to polar interactions within the binding pocket (Suzuki et al., 2013).

Validation Protocols (Self-Validating Systems)

To prove 6-ONA activity, you must demonstrate G


 engagement . A simple stimulation assay is insufficient because G

lowers cAMP. Therefore, the system must be "spiked" with Forskolin first.
Protocol A: Forskolin-Induced cAMP Inhibition Assay

Objective: Quantify the ability of 6-ONA to suppress cAMP levels raised by Forskolin.

Reagents:

  • HEK293 cells stably expressing human GPR84.

  • Forskolin: 10 µM (to induce cAMP).

  • IBMX: 0.5 mM (Phosphodiesterase inhibitor to prevent cAMP breakdown).

  • Detection: HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP kit.

Step-by-Step Workflow:

  • Cell Seeding: Plate 10,000 cells/well in low-volume 384-well plates.

  • Starvation: Incubate in serum-free media for 4 hours to reduce basal lipid signaling.

  • Agonist Preparation (Critical):

    • Dissolve 6-ONA in DMSO.

    • Expert Tip: Prepare serial dilutions (100 µM to 1 nM) in buffer containing 0.1% Fatty Acid-Free BSA . Without BSA, lipophilic acids will bind to the plastic plate, shifting the EC50 curve falsely to the right.

  • Stimulation:

    • Add Forskolin (10 µM) + IBMX to all wells.

    • Immediately add 6-ONA dilutions.

  • Incubation: 30 minutes at Room Temperature (RT).

  • Lysis & Detection: Add HTRF lysis buffer/detection reagents. Read FRET signal.

Validation Criteria:

  • Success: A dose-dependent increase in HTRF signal (inversely proportional to cAMP) or decrease in luminescence (AlphaScreen).

  • Control Check: Decanoic acid (100 µM) must show ~50-80% inhibition; 6-OAU (1 µM) must show >90% inhibition.

Protocol B: -Arrestin Recruitment (Specificity Check)

Objective: Confirm that the signal is receptor-mediated and not a membrane perturbation artifact.

  • System: PathHunter™ (DiscoverX) or Tango™ assay cells expressing GPR84-ProLink and EA-Arrestin.

  • Treatment: Add 6-ONA (no Forskolin needed here).

  • Incubation: 90 minutes at 37°C (slower kinetics than cAMP).

  • Readout: Chemiluminescence.

  • Interpretation: A positive signal confirms 6-ONA recruits arrestin, a hallmark of GPCR activation, ruling out non-specific G-protein interference.

Experimental Workflow Diagram

This diagram outlines the logical flow for the cAMP inhibition assay, the "Gold Standard" for GPR84.

Experiment_Workflow cluster_0 Preparation cluster_1 Assay Reaction cluster_2 Readout Step1 GPR84-HEK293 Serum Starvation (4 Hours) Step3 Spike: Forskolin (10µM) + IBMX Step1->Step3 Step2 Ligand Prep (6-ONA in 0.1% BSA) Step4 Treat: 6-ONA (Dose Response) Step2->Step4 Step3->Step4 Simultaneous Step5 Incubate 30 min @ RT Step4->Step5 Step6 Lysis & Detection (HTRF/Alpha) Step5->Step6 Step7 Data Analysis (Inhibition Curve) Step6->Step7

Figure 2: Workflow for validating G


-coupled receptor activity. The simultaneous addition of Forskolin and the agonist is crucial for detecting inhibition.

Expert Troubleshooting & Optimization

The "Lipophilic Trap"

One of the most common failures in validating fatty acid receptors is the loss of ligand to plastics .

  • Observation: EC50 values fluctuate wildly between experiments.

  • Cause: 6-Oxononanoic acid is hydrophobic. It sticks to polystyrene.

  • Solution: Always use glass-coated plates or buffers supplemented with 0.1% Fatty Acid-Free BSA (Bovine Serum Albumin). The BSA acts as a carrier, mimicking physiological transport (albumin binds fatty acids in blood).

Distinguishing GPR84 from GPR40 (FFAR1)

6-ONA might show weak cross-reactivity with GPR40.

  • Control: Use a specific GPR84 antagonist (e.g., GLPG1205 ) alongside 6-ONA.

  • Result: If GLPG1205 completely abolishes the 6-ONA signal, the effect is GPR84-specific. If signal remains, you have off-target activity.

References

  • Suzuki, M., et al. (2013). "Medium-chain fatty acid-sensing receptor, GPR84, is a proinflammatory receptor." Journal of Biological Chemistry.

  • Wang, J., et al. (2006). "Medium-chain fatty acids as ligands for orphan G protein-coupled receptor GPR84." Journal of Biological Chemistry.

  • Gagnon, L., et al. (2018). "The therapeutic potential of GPR84 inhibition in fibrosis." Journal of Pharmacology and Experimental Therapeutics.

  • DiscoverX (Eurofins). "PathHunter® β-Arrestin Assays for GPCRs." Application Note.

Sources

Validation

A Comparative Guide to the Synthesis of 6-Oxononanoic Acid: Reproducibility and Robustness of Ozonolysis and Enzymatic Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Oxononanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, serves as a valuable building block in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxononanoic acid, a bifunctional molecule featuring both a ketone and a carboxylic acid, serves as a valuable building block in the synthesis of various pharmaceuticals and specialty chemicals. Its unique structure allows for diverse chemical modifications, making it a sought-after intermediate in drug development and materials science. This guide provides an in-depth comparison of the most common synthetic routes to 6-oxononanoic acid and its derivatives, with a critical focus on the reproducibility and robustness of these protocols. We will delve into the intricacies of ozonolysis-based methods and enzymatic transformations, offering detailed experimental procedures, analysis of critical parameters, and a transparent evaluation of their respective strengths and limitations.

Chemical Synthesis via Ozonolysis

Ozonolysis is a powerful and widely employed method for the oxidative cleavage of alkenes to produce carbonyl compounds. Two primary starting materials for the synthesis of 6-oxononanoic acid and its precursors are oleic acid and cyclohexene.

Protocol 1: Ozonolysis of Oleic Acid

The ozonolysis of oleic acid directly cleaves the carbon-carbon double bond to yield a mixture of products, including the desired 9-oxononanoic acid (a structural isomer of 6-oxononanoic acid, which can be a target molecule itself or a precursor) and nonanoic acid. The subsequent workup conditions determine the final product distribution.

Reaction Scheme:

Ozonolysis_Oleic_Acid Oleic_Acid Oleic Acid Ozone 1. O₃, CH₂Cl₂/MeOH, -78 °C Products 9-Oxononanoic Acid + Nonanoic Acid Ozone->Products Cleavage of C=C bond Workup 2. Oxidative or Reductive Workup

Caption: Ozonolysis of Oleic Acid to 9-Oxononanoic Acid.

Detailed Experimental Protocol:

A detailed, highly reproducible method for the ozonolysis of oleic acid in a reacting solvent like methanol, followed by oxidative decomposition of the ozonide products with hydrogen peroxide in formic acid, can achieve yields of principal dicarboxylic acid fission products exceeding 95%[1].

  • Ozonolysis: A solution of oleic acid in a solvent mixture of dichloromethane and methanol is cooled to -78 °C. A stream of ozone-enriched oxygen is bubbled through the solution until a persistent blue color indicates the consumption of the starting material[2].

  • Oxygen Purge: The solution is then purged with oxygen to remove excess ozone.

  • Workup: The reaction mixture is subjected to an oxidative workup. While specific conditions for isolating 6-oxononanoic acid can vary, a general approach involves the decomposition of the intermediate ozonides. A patent describes a process where purging with O2 containing O3 at -15°C to 0°C for 5 to 60 minutes, followed by an oxygen purge, leads to a mixture of azelaic acid and nonanoic acid with 80-100% conversion of oleic acid[3]. This implies the formation of 9-oxononanoic acid as a key intermediate.

  • Purification: The desired 6-oxononanoic acid is then isolated from the reaction mixture through techniques such as column chromatography or distillation.

Reproducibility and Robustness:

The ozonolysis of oleic acid is generally considered a highly reproducible reaction, particularly when carefully controlled[1]. However, several critical parameters can influence the yield and purity of the desired product:

  • Temperature: Maintaining a low temperature (-78 °C) during ozonolysis is crucial to prevent side reactions and decomposition of the unstable ozonide intermediates.

  • Ozone Concentration and Flow Rate: Precise control over the amount of ozone delivered is essential. Over-ozonolysis can lead to further oxidation of the desired products, while incomplete reaction will result in a lower yield.

  • Solvent System: The choice of solvent can impact the stability of the ozonide and the course of the reaction. Methanol is often used as a participating solvent.

  • Workup Conditions: The workup procedure is critical in determining the final product. Oxidative workup (e.g., with hydrogen peroxide) will favor the formation of carboxylic acids, while reductive workup (e.g., with zinc dust or dimethyl sulfide) will yield aldehydes. The choice of workup will dictate whether one obtains 9-oxononanoic acid or its corresponding aldehyde.

  • Side Reactions: The formation of Criegee intermediates during ozonolysis can lead to various side reactions, including the formation of esters, oligomers, and other byproducts, which can complicate purification and reduce the overall yield[4][5].

Protocol 2: Ozonolysis of Cyclohexene

The ozonolysis of cyclohexene provides a route to a precursor of 6-oxononanoic acid, namely methyl 6-oxohexanoate. This method offers a different starting material and can be advantageous depending on precursor availability and desired final product form.

Reaction Scheme:

Ozonolysis_Cyclohexene Cyclohexene Cyclohexene Ozone 1. O₃, CH₂Cl₂/MeOH, -78 °C Product Methyl 6-oxohexanoate Ozone->Product Ring Opening Workup 2. Workup

Caption: Ozonolysis of Cyclohexene to Methyl 6-oxohexanoate.

Detailed Experimental Protocol:

A well-established and detailed procedure for this transformation is available from Organic Syntheses, known for its rigorously tested and reproducible protocols[2][6].

  • Reaction Setup: A three-necked round-bottomed flask is charged with cyclohexene, dichloromethane, and methanol. The flask is cooled to approximately -78 °C[2].

  • Ozonolysis: Ozone is bubbled through the stirred solution until a blue color persists, indicating the complete consumption of cyclohexene. Excess ozone is then removed by purging with nitrogen[2].

  • Workup: The cold bath is removed, and the reaction mixture is allowed to warm to room temperature. The subsequent workup involves washing the organic layer with aqueous solutions of hydrochloric acid and sodium hydroxide, followed by water[6].

  • Purification: The organic layer is dried, and the solvent is removed by rotary evaporation. The crude product is then purified by short-path distillation to yield methyl 6-oxohexanoate (65-72% yield)[2][6].

Reproducibility and Robustness:

The protocol from Organic Syntheses is designed for high reproducibility. However, adherence to specific parameters is key for robust outcomes:

  • Purity of Reagents: The use of pure cyclohexene and dry solvents is important to avoid unwanted side reactions.

  • Temperature Control: As with the ozonolysis of oleic acid, strict temperature control at -78 °C is critical for the stability of the intermediates.

  • Endpoint Detection: The visual endpoint of the reaction (persistent blue color) is a reliable indicator of completion, but care must be taken not to over-ozonize the mixture.

  • Workup and Purification: The washing and distillation steps are crucial for removing byproducts and isolating the pure methyl 6-oxohexanoate. Incomplete washing can leave acidic or basic residues that may catalyze side reactions during distillation.

Enzymatic Synthesis

An increasingly attractive alternative to chemical synthesis is the use of enzymes, which offer high selectivity and operate under mild reaction conditions. The synthesis of 9-oxononanoic acid can be achieved from linoleic acid using a two-enzyme cascade.

Protocol 3: Lipoxygenase and Hydroperoxide Lyase Cascade

This biocatalytic route utilizes lipoxygenase (LOX) to introduce a hydroperoxy group into linoleic acid, followed by cleavage of the carbon chain by hydroperoxide lyase (HPL) to yield 9-oxononanoic acid.

Reaction Scheme:

Enzymatic_Synthesis Linoleic_Acid Linoleic Acid LOX Lipoxygenase (LOX) Linoleic_Acid->LOX HPODE 9-Hydroperoxyoctadecadienoic acid (9-HPODE) LOX->HPODE HPL Hydroperoxide Lyase (HPL) HPODE->HPL Product 9-Oxononanoic Acid HPL->Product

Caption: Enzymatic cascade for 9-oxononanoic acid synthesis.

Detailed Experimental Protocol:

While a single, universally adopted protocol is not as established as in chemical synthesis, the general principles involve the sequential action of the two enzymes. A multi-step enzymatic synthesis of 1,9-nonanedioic acid from oleic acid has been investigated, which proceeds via 9-hydroxynonanoic acid, demonstrating the feasibility of enzymatic routes to C9 dicarboxylic acids and their precursors[7]. The conversion of linoleic acid to 9-oxononanoic acid would follow a similar enzymatic logic.

  • Lipoxygenase Reaction: Linoleic acid is incubated with a lipoxygenase enzyme in a suitable buffer system. The reaction progress can be monitored by measuring the formation of the conjugated diene system of the hydroperoxide product.

  • Hydroperoxide Lyase Reaction: Once the first step is complete, the hydroperoxide lyase is added to the reaction mixture. This enzyme cleaves the hydroperoxide intermediate to yield 9-oxononanoic acid and a C9 aldehyde.

  • Purification: The product is then extracted from the aqueous reaction medium using an organic solvent and purified by chromatographic methods.

Reproducibility and Robustness:

The reproducibility of enzymatic reactions can be influenced by a number of factors, often requiring more intricate optimization compared to traditional chemical synthesis:

  • Enzyme Activity and Stability: The specific activity and stability of the lipoxygenase and hydroperoxide lyase are paramount. These can be affected by factors such as pH, temperature, and the presence of inhibitors or cofactors[8][9]. Hydroperoxide lyase, in particular, can be unstable, which presents a challenge for robust process development[8][9][10].

  • Substrate and Product Inhibition: High concentrations of the substrate (linoleic acid) or the product (9-oxononanoic acid) can inhibit the activity of the enzymes, leading to incomplete conversion and reduced yields[9].

  • Oxygen Availability: The lipoxygenase-catalyzed reaction requires molecular oxygen. Ensuring adequate oxygen supply without denaturing the enzyme is a critical process parameter.

  • Reaction Conditions: The optimal pH and temperature for each enzyme may differ, necessitating careful optimization of the reaction conditions for the cascade reaction. The overall conversion of linoleic acid to an ether derivative in a related pathway is maximal at pH 7.5, while the second enzyme has a pH optimum of approximately 9[11].

  • Enzyme Sourcing and Purity: The source and purity of the enzymes can significantly impact their performance and the reproducibility of the protocol.

Comparison of Synthesis Protocols

ParameterOzonolysis of Oleic AcidOzonolysis of CyclohexeneEnzymatic Synthesis
Starting Material Oleic AcidCyclohexeneLinoleic Acid
Key Reagents Ozone, Solvents (DCM, MeOH)Ozone, Solvents (DCM, MeOH)Lipoxygenase, Hydroperoxide Lyase, Buffer
Typical Yield >95% (for dicarboxylic acids)[1]65-72% (for methyl 6-oxohexanoate)[2][6]Can be high, but enzyme stability is a factor
Reaction Conditions Low temperature (-78 °C)Low temperature (-78 °C)Mild (near-physiological pH and temperature)
Key Advantages High yields, well-establishedHighly reproducible protocol availableHigh selectivity, environmentally friendly
Key Challenges Handling of explosive ozonides, precise ozone control, side reactionsHandling of explosive ozonides, precise ozone controlEnzyme stability (especially HPL), potential for substrate/product inhibition, oxygen transfer
Reproducibility High with careful control[1]Very high (validated protocol)Can be variable, dependent on enzyme quality and process control
Robustness Sensitive to temperature, ozone concentration, and workupSensitive to temperature and endpoint detectionSensitive to enzyme activity, stability, and reaction conditions

Conclusion

Both ozonolysis and enzymatic synthesis offer viable pathways to 6-oxononanoic acid and its derivatives, each with a distinct set of advantages and challenges.

Ozonolysis-based methods , particularly the well-documented protocol for the ozonolysis of cyclohexene, provide a highly reproducible and robust route to a key precursor of 6-oxononanoic acid. The ozonolysis of oleic acid also offers a direct route with potentially high yields, though careful control of reaction parameters is essential to minimize side reactions and ensure reproducibility. The primary drawbacks of ozonolysis are the safety concerns associated with the handling of ozone and explosive ozonide intermediates, and the need for specialized equipment.

Enzymatic synthesis , on the other hand, represents a greener and more selective approach, operating under mild conditions. However, the reproducibility and robustness of the lipoxygenase and hydroperoxide lyase cascade are heavily dependent on the stability and activity of the enzymes, particularly the hydroperoxide lyase. Overcoming challenges related to enzyme stability and potential substrate/product inhibition is crucial for the industrial-scale implementation of this method.

For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, available equipment, cost of starting materials and enzymes, and the importance of process robustness and reproducibility. While ozonolysis currently offers more established and rigorously validated protocols, ongoing research into enzyme engineering and bioprocess optimization is likely to enhance the attractiveness of enzymatic routes in the future.

References

  • Privett, O. S., & Nickell, E. C. (1959). Ozonolysis of Unsaturated Fatty Acids: I. Ozonolysis of Oleic Acid. Canadian Journal of Chemistry, 37(11), 1860-1868. [Link]

  • Claus, R. E., & Schreiber, S. L. (1986). Ozonolytic Cleavage of Cyclohexene to Terminally Differentiated Products: Methyl 6-Oxohexanoate, 6,6-Dimethoxyhexanal, Methyl 6,6-Dimethoxyhexanoate. Organic Syntheses, 64, 150. [Link]

  • Criegee, R. (1975). Mechanism of Ozonolysis. Angewandte Chemie International Edition in English, 14(11), 745-752. [Link]

  • Ghosh, S., et al. (2020).
  • Rickard, A. R., et al. (2022). Estimation of mechanistic parameters in the gas-phase reactions of ozone with alkenes for use in automated mechanism construction. Atmospheric Chemistry and Physics, 22(9), 6067-6095. [Link]

  • Valerio, G., et al. (2022). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®). Molecules, 27(3), 853. [Link]

  • Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics, 21, 1325–1340. [Link]

  • Galliard, T., & Phillips, D. R. (1971). The enzymic conversion of linoleic acid into 9-(nona-1',3'-dienoxy)non-8-enoic acid, a novel unsaturated ether derivative isolated from homogenates of Solanum tuberosum tubers. Biochemical Journal, 124(2), 431–438. [Link]

  • van der Lijn, J., et al. (2019). A sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid and ε-caprolactone by integrating bio- and chemical catalysis. Green Chemistry, 21(23), 6339-6348. [Link]

  • Toplak, A., et al. (2020). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. Catalysts, 10(11), 1318. [Link]

  • Classen, T. (2013).
  • Organic Syntheses. (n.d.). Methyl 6-oxohexanoate. [Link]

  • Toplak, A., et al. (2020). Optimization of Hydroperoxide Lyase Production for Recombinant Lipoxygenase Pathway Cascade Application. ResearchGate. [Link]

  • Busch, M., et al. (2020). One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. Microbial Biotechnology, 13(4), 1011-1023. [Link]

  • Park, J. Y., et al. (2018). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Polymers, 10(11), 1256. [Link]

  • Privett, O. S., & Nickell, E. C. (1959). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. ResearchGate. [Link]

  • Rissanen, M. P., et al. (2014). The Formation of Highly Oxidized Multifunctional Products in the Ozonolysis of Cyclohexene. Journal of the American Chemical Society, 136(43), 15166–15178. [Link]

  • Reddy, B. M., et al. (2021). Pd/HAP Catalyzed Synthesis of Adipic Acid from 1,6-Hexanediol under Aerial Base-free Conditions. ChemistrySelect, 6(1), 133-138. [Link]

  • Grechkin, A. N. (2022). Epoxyalcohol Synthase Branch of Lipoxygenase Cascade. International Journal of Molecular Sciences, 23(2), 939. [Link]

  • Mustafa, H. H., et al. (2019). Preparation of polyenes from Selective Mono-Ozonolysis of a Cyclic 1,5,9-Cyclododecatrien. ResearchGate. [Link]

  • Al-Kindi, A. G., et al. (2018). Ozonolysis of Geraniol-trans, 6-Methyl-5-hepten-2-one, and 6-Hydroxy-4-methyl-4-hexenal: Kinetics and Mechanisms. ResearchGate. [Link]

  • Le, T. H., et al. (2021). Optimizing the Production of Recombinant Hydroperoxide Lyase in Escherichia coli Using Statistical Design. Molecules, 26(3), 682. [Link]

  • van der Lijn, J., et al. (2022). A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. Biotechnology for Biofuels and Bioproducts, 15(1), 114. [Link]

  • Grzybowska-Pietras, J., et al. (2021). Oxidation of Cyclohexane/Cyclohexanone Mixture with Oxygen as Alternative Method of Adipic Acid Synthesis. Catalysts, 11(11), 1332. [Link]

  • Hashem, A., et al. (2021). Lipoxygenase pathway with C-13 specific LOX and HPL. ResearchGate. [Link]

  • Park, J. Y., et al. (2018). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxononanoic acid
Reactant of Route 2
Reactant of Route 2
6-Oxononanoic acid
© Copyright 2026 BenchChem. All Rights Reserved.